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Core Science & Biosynthesis

Foundational

Advanced Mass Spectrometry Workflows for the Characterization of 1-(1-phenylvinyl)-1H-pyrrole

Chemical Context & Analytical Challenges 1-(1-phenylvinyl)-1H-pyrrole is a sterically hindered N-vinylpyrrole derivative. These architectures serve as critical synthetic intermediates in the development of biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

1-(1-phenylvinyl)-1H-pyrrole is a sterically hindered N-vinylpyrrole derivative. These architectures serve as critical synthetic intermediates in the development of biologically active pyrrole-imidazole alkaloids and advanced polymeric materials [1]. Often synthesized via the Trofimov reaction—which utilizes ketoximes and acetylenes in superbasic media—the resulting crude mixtures contain highly reactive impurities [2].

As a Senior Application Scientist, I approach the mass spectrometric (MS) analysis of this compound with a strict focus on preserving the labile N-vinyl bond. This functional group is highly susceptible to acid-catalyzed polymerization and thermal degradation [3]. Therefore, standard "plug-and-play" MS methods are insufficient; the analytical workflow must be deliberately engineered to prevent in-source or in-injector degradation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our analytical data, every protocol must act as a self-validating system. We employ two primary workflows depending on the matrix: GC-EI-MS for high-resolution structural elucidation of purified fractions, and UPLC-ESI-QToF-MS for real-time reaction monitoring.

Protocol A: GC-EI-MS Structural Elucidation

Causality: N-vinylpyrroles possess high vapor pressures but are thermally sensitive. We must balance the injector temperature to ensure complete volatilization while strictly preventing the thermal cleavage of the N-C(vinyl) bond prior to column entry.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Prior to sample analysis, inject 1 µL of a 10 µg/mL 1-vinylpyrrole standard. Calculate the peak asymmetry factor. A value >1.2 indicates active sites (e.g., exposed silanol groups) in the GC liner that will catalyze the degradation of the vinyl group. If validation fails, install a newly deactivated single-taper liner.

  • Sample Preparation: Dissolve the purified 1-(1-phenylvinyl)-1H-pyrrole in anhydrous, GC-grade dichloromethane (DCM) to a concentration of 25 µg/mL. Causality: DCM is an aprotic solvent that prevents the protonation-induced oligomerization of the pyrrole ring.

  • Chromatographic Separation: Utilize a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the splitless injector to 250 °C (exceeding 280 °C risks thermal degradation). Use a constant helium carrier gas flow of 1.0 mL/min.

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • EI Source Tuning: Set electron energy to the standard 70 eV. Maintain the MS source at 230 °C to prevent condensation of the aromatic analyte [3].

Protocol B: UPLC-ESI-QToF-MS Reaction Monitoring

Causality: When monitoring Trofimov reaction kinetics, the superbasic matrix must be neutralized, but over-acidification will destroy the product via cationic polymerization [4].

Step-by-Step Methodology:

  • Sample Dilution: Quench a 1 µL reaction aliquot in 1 mL of Acetonitrile/Water (80:20, v/v) containing exactly 0.01% Formic Acid. Causality: This trace amount of acid is sufficient for ESI+ protonation without triggering cationic polymerization of the vinyl ether/pyrrole moiety.

  • Internal Standardization (Self-Validation): Spike the diluent with 50 ng/mL of an indole-3-acetic acid derivative to monitor and correct for ion suppression effects common in high-resolution MS [5].

  • Ionization Parameters: Operate in Positive ESI mode. Restrict the capillary voltage to 2.5 kV. Causality: A lower capillary voltage minimizes in-source fragmentation of the labile N-vinyl bond.

Mechanistic Fragmentation Pathways

Understanding the gas-phase unimolecular dissociation of 1-(1-phenylvinyl)-1H-pyrrole is critical for structural validation. Under 70 eV Electron Impact, the molecule exhibits a highly diagnostic fragmentation pattern driven by the stability of its conjugated π-system [3].

  • Molecular Ion ([M]⁺•, m/z 169.089): The radical cation is highly abundant (often the base peak) due to extensive charge delocalization across the phenyl, vinyl, and pyrrole moieties.

  • [M - H]⁺ (m/z 168.081): Loss of a hydrogen radical yields a fully conjugated, closed-shell cation.

  • N-C(vinyl) Bond Cleavage: The most critical diagnostic cleavage occurs at the nitrogen-vinyl bond.

    • Charge retention on the hydrocarbon fragment yields the 1-phenylvinyl cation (m/z 103.054) .

    • Charge retention on the heterocycle yields the pyrrole ion (m/z 67.042) .

  • Deep Fragmentation: The m/z 103 ion undergoes a characteristic neutral loss of acetylene (C₂H₂, 26 Da) to generate the stable phenyl cation (m/z 77.039) .

Quantitative Data Summaries

Table 1: Optimized Mass Spectrometry Parameters
ParameterGC-EI-MS (Structural)UPLC-ESI-QToF-MS (Kinetic)
Ionization Mode Electron Impact (70 eV)Positive Electrospray (ESI+)
Source Temperature 230 °C120 °C
Capillary/Emission 35 µA (Emission Current)2.5 kV (Capillary Voltage)
Carrier/Desolvation Helium (1.0 mL/min)Nitrogen (800 L/hr, 350 °C)
Target Ion [M]⁺• (m/z 169.089)[M+H]⁺ (m/z 170.097)
Table 2: Diagnostic EI-MS Fragmentation Ions (70 eV)
Exact Mass (m/z)Ion FormulaRelative AbundanceMechanistic Origin
169.089 C₁₂H₁₁N⁺•100% (Base Peak)Intact Molecular Ion
168.081 C₁₂H₁₀N⁺~45%Loss of Hydrogen Radical (-H•)
103.054 C₈H₇⁺~60%N-C(vinyl) Cleavage (1-phenylvinyl cation)
77.039 C₆H₅⁺~85%Loss of Acetylene from m/z 103 (-C₂H₂)
67.042 C₄H₅N⁺•~30%N-C(vinyl) Cleavage (Pyrrole ion)

Visualizing the Analytical Logic

MS_Workflow A Synthesis & Isolation 1-(1-phenylvinyl)-1H-pyrrole B Sample Preparation (Anhydrous DCM, 25 µg/mL) A->B Transfer C System Suitability (1-vinylpyrrole standard) B->C Validation D GC Separation (HP-5MS, 250°C Inlet) C->D Injection E EI Ionization (70 eV) Source Temp: 230°C D->E Elution F Mass Analysis & Data m/z 40-300 Scan E->F Ion Detection

Figure 1: Self-validating GC-EI-MS analytical workflow for N-vinylpyrrole derivatives.

Fragmentation M [M]+• m/z 169.089 F1 [M - H]+ m/z 168.081 M->F1 -H• F3 1-phenylvinyl Cation m/z 103.054 M->F3 -C4H4N• F4 Pyrrole Cation m/z 67.042 M->F4 -C8H7• F2 Phenyl Cation m/z 77.039 F3->F2 -C2H2

Figure 2: Primary 70 eV EI-MS fragmentation pathways of 1-(1-phenylvinyl)-1H-pyrrole.

References

  • Carbon−Carbon Bond Formation and Pyrrole Synthesis via the [3,3] Sigmatropic Rearrangement of O-Vinyl Oxime Ethers | Organic Letters - ACS Publications | 1

  • 3H-Pyrroles from ketoximes and acetylene: Synthesis, stability and quantum-chemical insight | ResearchGate | 2

  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole | ResearchGate | 3

  • Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization | ResearchGate | 4

  • Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry | MDPI | 5

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-phenylvinyl)-1H-pyrrole

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 1-(1-phenylvinyl)-1H-pyrrole. While direct experimental data for this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 1-(1-phenylvinyl)-1H-pyrrole. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from analogous compounds, namely N-vinylpyrroles and 1-phenyl-1H-pyrrole, to predict its characteristics and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and utilization of new pyrrole-based scaffolds. We will delve into proposed synthetic routes, predicted physical and chemical properties, expected spectroscopic signatures, and potential applications, all grounded in established chemical principles and data from closely related structures.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers. The introduction of a 1-phenylvinyl substituent on the nitrogen atom of the pyrrole ring is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities and material characteristics. The conjugation of the phenyl ring with the vinyl group and the pyrrole's aromatic system creates an extended π-system that is expected to influence the molecule's reactivity, photophysical properties, and supramolecular interactions. This guide aims to provide a foundational understanding of 1-(1-phenylvinyl)-1H-pyrrole, thereby enabling further research and development.

Synthesis of 1-(1-phenylvinyl)-1H-pyrrole

The synthesis of N-vinylpyrroles is most prominently achieved through the Trofimov reaction, a powerful and atom-economical method that utilizes ketoximes and acetylenes in the presence of a superbasic system, such as KOH/DMSO.[1][2] For the synthesis of 1-(1-phenylvinyl)-1H-pyrrole, a logical approach would be the reaction of pyrrole with phenylacetylene under basic conditions.

Proposed Synthetic Pathway: Modified Trofimov Reaction

A plausible synthetic route to 1-(1-phenylvinyl)-1H-pyrrole involves the direct vinylation of pyrrole with phenylacetylene. The reaction is catalyzed by a strong base, which deprotonates the pyrrole nitrogen to form the nucleophilic pyrrolide anion. This anion then attacks the phenylacetylene, followed by protonation to yield the target compound.

Synthesis of 1-(1-phenylvinyl)-1H-pyrrole cluster_reactants Reactants pyrrole 1H-Pyrrole intermediate Pyrrolide Anion pyrrole->intermediate Deprotonation phenylacetylene Phenylacetylene product 1-(1-phenylvinyl)-1H-pyrrole phenylacetylene->product base Strong Base (e.g., KOH) intermediate->product Nucleophilic Addition

Caption: Proposed synthesis of 1-(1-phenylvinyl)-1H-pyrrole via a modified Trofimov reaction.

Experimental Protocol: A Representative Procedure

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 1-(1-phenylvinyl)-1H-pyrrole, based on established procedures for similar N-vinylations.

Materials:

  • 1H-Pyrrole (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Potassium hydroxide (KOH) (3 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware

Procedure:

  • To a stirred suspension of powdered KOH in anhydrous DMSO in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrole dropwise at room temperature.

  • Heat the mixture to 80-100 °C and stir for 1 hour to ensure the complete formation of the potassium pyrrolide salt.

  • Cool the reaction mixture to room temperature and add phenylacetylene dropwise.

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-(1-phenylvinyl)-1H-pyrrole.

Physical Properties

Directly measured physical properties of 1-(1-phenylvinyl)-1H-pyrrole are not available in the literature. However, we can predict these properties based on the known values of 1-phenyl-1H-pyrrole and other N-vinylpyrroles.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₂H₁₁N-
Molecular Weight 169.22 g/mol -
Appearance Colorless to pale yellow oil or low-melting solid1-Phenyl-1H-pyrrole is a light beige to brown crystalline powder.[3] N-vinyl-2-pyrrolidone is a colorless to yellow liquid.[4] The combination of these structural motifs suggests a similar appearance.
Melting Point 20-40 °CThe melting point of 1-phenyl-1H-pyrrole is 58-60 °C.[3] The vinyl group may disrupt crystal packing, leading to a lower melting point.
Boiling Point > 250 °CThe boiling point of 1-phenyl-1H-pyrrole is 234 °C.[3] The additional vinyl group will likely increase the boiling point.
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether, DMSO). Insoluble in water.Pyrrole and its derivatives are generally soluble in organic solvents and sparingly soluble in water.[5]
Density ~1.05 g/cm³The density of N-vinyl-2-pyrrolidone is approximately 1.04 g/mL.[6]

Chemical Properties and Reactivity

The chemical reactivity of 1-(1-phenylvinyl)-1H-pyrrole is dictated by the interplay of its three key structural components: the aromatic pyrrole ring, the reactive vinyl group, and the electron-influencing phenyl group.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution.[7] The N-substituent can influence the regioselectivity of these reactions.

  • Electrophilic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are expected to occur preferentially at the C2 and C5 positions of the pyrrole ring.

  • Polymerization: Under strongly acidic conditions, pyrroles are prone to polymerization.[5]

Reactivity of the Vinyl Group

The exocyclic double bond of the 1-phenylvinyl group is expected to undergo typical alkene reactions.

  • Electrophilic Addition: Addition of halogens, hydrogen halides, and other electrophiles across the double bond.

  • Polymerization: The vinyl group can undergo radical, cationic, or anionic polymerization to form polypyrrole derivatives with a polyvinyl backbone.[8] This is a key feature of N-vinyl monomers.[9]

  • Cycloaddition Reactions: Vinylpyrroles can participate as dienes in Diels-Alder reactions.[5]

Reactivity of 1-(1-phenylvinyl)-1H-pyrrole cluster_main 1-(1-phenylvinyl)-1H-pyrrole cluster_pyrrole_reactions Pyrrole Ring Reactivity cluster_vinyl_reactions Vinyl Group Reactivity Pyrrole Ring Pyrrole Ring Electrophilic Substitution Electrophilic Substitution Pyrrole Ring->Electrophilic Substitution Polymerization (Acidic) Polymerization (Acidic) Pyrrole Ring->Polymerization (Acidic) Vinyl Group Vinyl Group Electrophilic Addition Electrophilic Addition Vinyl Group->Electrophilic Addition Polymerization Polymerization Vinyl Group->Polymerization Cycloaddition Cycloaddition Vinyl Group->Cycloaddition

Caption: Key reactive sites and expected reactions of 1-(1-phenylvinyl)-1H-pyrrole.

Spectroscopic Analysis

The structural elucidation of 1-(1-phenylvinyl)-1H-pyrrole would rely on a combination of spectroscopic techniques. The following are predicted key features based on the analysis of similar compounds.[10][11][12]

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
7.20 - 7.50mPhenyl protons
6.80 - 7.00tPyrrole H2, H5
6.20 - 6.40tPyrrole H3, H4
5.50 - 5.80dVinylic proton (geminal to phenyl)
5.00 - 5.30dVinylic proton (terminal)
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
140 - 145Quaternary vinylic carbon
135 - 140Phenyl C1 (ipso)
125 - 130Phenyl CH
120 - 125Pyrrole C2, C5
110 - 115Pyrrole C3, C4
105 - 110Terminal vinylic carbon
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000C-H stretch (aromatic and vinylic)
1620 - 1600C=C stretch (vinyl and aromatic)
1500 - 1400C=C stretch (aromatic)
990 and 910C-H bend (vinylic, out-of-plane)
750 and 690C-H bend (monosubstituted benzene, out-of-plane)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns would likely involve the loss of the phenyl group (m/z = 77) and fragmentation of the pyrrole ring.

Potential Applications

Given the structural features of 1-(1-phenylvinyl)-1H-pyrrole, several potential applications in drug development and materials science can be envisioned.

  • Drug Development: The pyrrole moiety is present in numerous biologically active compounds. The introduction of the 1-phenylvinyl group could modulate pharmacokinetic and pharmacodynamic properties, potentially leading to new candidates for anticancer, anti-inflammatory, or antimicrobial agents.

  • Materials Science: As an N-vinyl monomer, 1-(1-phenylvinyl)-1H-pyrrole could be polymerized to create novel conductive polymers, photosensitive materials, or organic semiconductors.[8] The phenyl group would enhance the thermal stability and processability of the resulting polymer.

  • Organic Synthesis: This compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems through reactions involving either the pyrrole ring or the vinyl group.

Conclusion

1-(1-phenylvinyl)-1H-pyrrole represents a promising yet underexplored scaffold in organic chemistry. This technical guide has provided a comprehensive overview of its predicted physical and chemical properties, drawing upon the well-established chemistry of its constituent moieties. The proposed synthetic route via a modified Trofimov reaction offers a viable pathway for its preparation. The anticipated reactivity of both the pyrrole ring and the vinyl group opens up numerous possibilities for further functionalization and polymerization. The predicted spectroscopic data will be invaluable for the characterization of this compound. It is our hope that this guide will stimulate further research into the synthesis, characterization, and application of 1-(1-phenylvinyl)-1H-pyrrole and its derivatives, ultimately unlocking their potential in drug discovery and materials science.

References

  • Trofimov, B. A. (2016). Chemistry of Pyrroles. CRC Press.
  • Trofimov reaction. (2023). In Wikipedia. Retrieved from [Link]

  • An In-Depth Technical Guide to 1-Phenyl-2,5-dihydro-1H-pyrrole. (2025). Benchchem.
  • Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole. (2025). Benchchem.
  • Berti, F., Di Bussolo, V., & Pineschi, M. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of Organic Chemistry, 78(14), 7324–7329.
  • New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole. (2008).
  • 1-phenyl-1H-pyrrole-2-carboxylic acid synthesis. ChemicalBook.
  • Pyrrole. (2024). In Wikipedia. Retrieved from [Link]

  • The Applications of N-Vinylpyrrolidone in different fields. (2025). Self.
  • N-Vinyl Ferrocenophane Pyrrole: Synthesis and Physical and Chemical Properties. (2011). Organometallics.
  • Chemical Properties of 1H-Pyrrole, 1-phenyl- (CAS 635-90-5). Cheméo.
  • Synthesis, Reactivity and Properties of Pyrrole. (2026). EduRev.
  • Discover the Benefits of N-Vinyl-2-pyrrolidone (NVP). (2024). ZXCHEM.
  • 1-phenyl-1H-pyrrole-2-carbaldehyde. PubChem.
  • N-Vinylpyrrolidone (NVP)
  • A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction. Arkivoc.
  • CAS 635-90-5: 1-Phenylpyrrole. CymitQuimica.
  • Spectroscopic Profile of Phenyl(1H-pyrrol-3-yl)methanone: A Technical Guide. (2025). Benchchem.
  • 1-PHENYLPYRROLE. (2026). ChemicalBook.
  • Trofimov, B. A., & Mikhaleva, A. I. (2016). Chemistry of Pyrroles. CRC Press.
  • 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum. ChemicalBook.
  • 1-Phenylpyrrole. PubChem.
  • 1H-Pyrrole, 1-phenyl-. NIST WebBook.
  • N-Vinyl-2-pyrrolidone. (n.d.). ChemicalBook.
  • Application Note: Quantitative Analysis of 1-Phenyl-2,5-dihydro-1H-pyrrole. (2025). Benchchem.
  • N-vinyl-2-pyrrolidone. PubChem.
  • 1H-Pyrrole, 1-phenyl-. NIST WebBook.
  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. (2014). American Journal of Polymer Science.
  • Spectral Data Interpretation for Organic Structure Determin
  • Innovative Applications of Polyvinylpyrrolidone (PVP) in Medicine and Cosmetics. Self.
  • N-Vinylpyrrolidine. PubChem.
  • Studying reactivity ratios and physical properties of n-vinyl pyrrolidone-N,N'-dimethylacrylamide copolymer. (2015). Vietnam Journal of Chemistry.
  • The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2021). Molecules.
  • (PDF) Polymerization of N-Vinylpyrroles: Recent Achievements. (2025).
  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (2024). Chemical and Biochemical Engineering Quarterly.
  • Comparison of the electronic and steric structures of 1-vinyl-and 1-(prop-1-en-1-yl)pyrroles according to the 1H and 13C NMR data. (2007). Russian Journal of General Chemistry.
  • spectroscopic data analysis of 2-vinylaniline (NMR, IR, Mass Spec). (2025). Benchchem.
  • The NMR study of long-range spin–spin coupling: Peculiarities of molecular structure of N-vinylpyrazole derivatives.

Sources

Foundational

Electronic Structure and Aromaticity of 1-Vinylpyrroles: A Comprehensive Technical Guide

Executive Summary 1-Vinylpyrroles represent a highly versatile class of nitrogen-containing heterocycles, serving as critical building blocks in the synthesis of pharmaceuticals, advanced functional materials, and comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Vinylpyrroles represent a highly versatile class of nitrogen-containing heterocycles, serving as critical building blocks in the synthesis of pharmaceuticals, advanced functional materials, and complex polycyclic systems. The unique reactivity of these compounds is fundamentally governed by their electronic architecture—specifically, the delicate interplay between the aromaticity of the pyrrole ring and the cross-conjugation of the N-vinyl group. This whitepaper provides an in-depth analysis of the electronic structure, computational aromaticity metrics (NICS), anomalous NMR signatures, and field-proven synthetic protocols for the functionalization of 1-vinylpyrroles.

Electronic Architecture and Conformational Dynamics

The chemical behavior of 1-vinylpyrroles is dictated by the degree of p-π conjugation between the lone electron pair (LEP) of the pyrrole nitrogen and the adjacent π-systems. Unlike isolated alkenes or simple pyrroles, 1-vinylpyrroles possess a branched, cross-conjugated π-electron system[1].

Planar vs. Orthogonal Conformations

The extent of p-π conjugation is highly dependent on the steric environment. In unsubstituted 1-vinylpyrrole, the molecule adopts a nearly planar conformation, allowing for maximal orbital overlap and effective conjugation between the vinyl group and the heteroring[2][3].

However, the introduction of bulky substituents disrupts this planarity. For instance, in 1-isopropenylpyrroles (where an α-methyl group is present on the vinyl fragment), steric clashes with the pyrrole ring force the alkenyl group out of the heteroring plane. If substituents are present at the 2- and 5-positions of the pyrrole ring, the propenyl group becomes entirely orthogonal to the pyrrole plane, completely breaking the p-π conjugation[3].

Causality in Synthesis: This conformational switching is not merely a structural curiosity; it directly dictates regioselectivity. When p-π conjugation is active (planar), the pyrrole ring exhibits enhanced nucleophilicity, directing electrophilic attack to the C2 or C5 positions. When conjugation is broken (orthogonal), the vinyl group regains isolated alkene character, making it susceptible to direct electrophilic addition or polymerization[4].

G N1 1-Vinylpyrrole Core N2 Planar Conformation N1->N2 Unsubstituted N3 Orthogonal Conformation (Steric Hindrance) N1->N3 α-Substituted (e.g., Isopropenyl) N4 p-π Conjugation Active N2->N4 N5 p-π Conjugation Broken N3->N5 N6 Enhanced Ring Nucleophilicity N4->N6 N7 Localized Vinyl Reactivity N5->N7

Conformational effects on p-π conjugation and reactivity in 1-vinylpyrroles.

Aromaticity: NICS and QTAIM Analysis

The aromaticity of the pyrrole ring is highly sensitive to the nature of the N-substituent. Attachment of strongly electron-withdrawing groups, such as alkyl- or arylsulfonyl groups (e.g., N-tosyl or N-mesyl), aggressively pulls electron density away from the nitrogen, significantly reducing the aromaticity and electron availability of the system[5][6].

In contrast, the N-vinyl group participates in a more balanced push-pull dynamic. To quantify this, computational chemists utilize Nucleus-Independent Chemical Shift (NICS) calculations. NICS values measure the induced magnetic field generated by delocalized π-electrons under an external magnetic field. A highly negative NICS value indicates strong diatropic ring currents (high aromaticity)[1]. In 1-vinylpyrroles, the NICS values remain highly negative, confirming that the 6π-electron aromatic core is largely preserved despite the cross-conjugation, though it is slightly perturbed compared to unsubstituted 1H-pyrrole[7].

Intramolecular Hydrogen Bonding (QTAIM Evidence)

Advanced Quantum Theory of Atoms in Molecules (QTAIM) analyses have revealed the presence of weak, yet highly influential, intramolecular hydrogen bonds in substituted 1-vinylpyrroles. For example, in 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles, the amine nitrogen's lone pair is removed from conjugation with the pyrrole π-system and directed toward the terminal methylene proton (


) of the vinyl group, forming a 

hydrogen bond[8].

This creates a self-validating spectral anomaly: an extraordinarily large high-frequency shift of the


 signal in 

NMR and an unusual inversion of the one-bond coupling constants, where

becomes significantly greater than

[8].

NMR Spectroscopic Signatures

To aid researchers in structural elucidation, the following table summarizes the critical NMR chemical shifts and coupling constants that define the electronic state of functionalized 1-vinylpyrroles, particularly focusing on the dramatic shielding effects observed during phosphorylation[9].

Table 1: Comparative NMR Data for Phosphorylated 1-Vinylpyrroles
Compound / IsomerStructural Feature

(ppm)

(ppm)
Coupling Constant (

, Hz)
Electronic Implication
1-Vinylpyrrole (Unsubstituted) Planar N-vinyl4.80 - 5.20 (Vinyl

)
N/A

Standard p-π conjugation[10].
Z-Isomer (Phosphorylated)

group near N-atom
~ 6.5 - 7.2-55.2

Pentacoordinated Phosphorus: Strong donor-acceptor interaction shields the P nucleus[9].
E-Isomer (Phosphorylated)

group anti to N-atom
~ 6.5 - 7.2+94.4

Tetracoordinated Phosphorus: Lack of donor-acceptor interaction leaves P nucleus deshielded[9].
Hexacoordinated Z-Isomer Bipolar ion formation~ 7.0 - 7.5-216.2

Extreme shielding due to full hexacoordination of the phosphorus atom[9].

Experimental Workflows & Methodologies

The functionalization of 1-vinylpyrroles requires precise control over reaction conditions to prevent the cleavage of the N-vinyl group or the acid-catalyzed oligomerization of the electron-rich pyrrole core.

Modified Vilsmeier-Haack Formylation

Historically, the Vilsmeier-Haack reaction utilized Phosphorus Oxychloride (


). For 1-vinylpyrroles, this aggressive reagent required cryogenic temperatures (-78 °C) and prolonged reaction times (3 hours) to prevent the removal of the N-vinyl group[5].

A highly optimized, self-validating protocol utilizes the N,N-dimethylformamide (DMF) / Oxalyl Chloride system. Oxalyl chloride is less aggressive, avoids side reactions, and drives the reaction to completion at room temperature in just 40 minutes, yielding 1-vinylpyrrole-2-carbaldehydes in up to 97% yield[11].

Step-by-Step Protocol: Synthesis of 1-Vinylpyrrole-2-carbaldehyde
  • Vilsmeier Reagent Generation: In a flame-dried, argon-purged flask, dissolve 1.1 equivalents of anhydrous DMF in dry dichloromethane (DCM). Cool the mixture to 0 °C.

  • Activation: Dropwise, add 1.1 equivalents of oxalyl chloride

    
    .
    
    • Self-Validation Check: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur. The cessation of gas evolution indicates the quantitative formation of the Vilsmeier chloroiminium ion[11].
  • Substrate Addition: Slowly add 1.0 equivalent of the 1-vinylpyrrole substrate dissolved in a minimal amount of DCM.

  • Electrophilic Substitution: Remove the ice bath and allow the reaction to stir at room temperature for 40 minutes.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The highly fluorescent starting material spot should completely disappear, replaced by a lower-Rf product spot.

  • Hydrolysis (Quench): Quench the reaction by adding 5.0 equivalents of aqueous Sodium Acetate (NaOAc, 1.1 M solution). Stir vigorously for 30 minutes at room temperature to hydrolyze the iminium intermediate to the aldehyde[12].

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.
    

G S1 DMF + Oxalyl Chloride (0 °C, DCM) S2 Vilsmeier Chloroiminium Ion S1->S2 -CO2, -CO S3 Add 1-Vinylpyrrole (Room Temp, 40 min) S2->S3 S4 Electrophilic Aromatic Substitution (C2 Position) S3->S4 S5 Aqueous NaOAc Quench (Hydrolysis) S4->S5 S6 1-Vinylpyrrole-2-carbaldehyde (High Yield, No Oligomerization) S5->S6

Step-by-step workflow of the modified Vilsmeier-Haack formylation using oxalyl chloride.
Table 2: Comparison of Vilsmeier-Haack Reagents for 1-Vinylpyrroles
ParameterTraditional (

)
Modified (Oxalyl Chloride)
Temperature Requirement -78 °C to avoid N-vinyl cleavage[5]Room Temperature (20-25 °C)[11]
Reaction Time ~ 3 Hours[11]40 Minutes[11]
Side Reactions Oligomerization, N-vinyl removal[5][11]Negligible[11]
Average Yield 56% - 91%[5]Up to 97%[1][11]
Phosphorylation via Phosphorus Pentachloride ( )

When 1-vinylpyrroles are subjected to electrophilic attack by


, the reaction predominantly yields the kinetic Z-isomer .

Mechanistic Causality: The Z-configuration places the highly electrophilic trichlorophosphonium group in close spatial proximity to the lone pair of the heterocycle's nitrogen (or adjacent heteroatoms in azoles). This induces a strong intramolecular donor-acceptor interaction, delocalizing the positive charge and stabilizing the intermediate by forming a pentacoordinated (or even hexacoordinated) phosphorus species[4][9]. Heating this mixture forces a partial Z-to-E isomerization, breaking this stabilizing interaction and resulting in a dramatic downfield shift in the


 NMR spectrum (from -55.2 ppm to +94.4 ppm)[9].

References

  • 1H-Pyrroles (Update 2013) . ResearchGate. Available at:[Link]

  • Experimental and theoretical study of the intramolecular C–H···N and C–H···S hydrogen bonding effects in the 1H and 13C NMR spectra of the 2-(alkylsulfanyl)-5-amino-1-vinylpyrroles . R Discovery. Available at:[Link]

  • Revisiting Hafner's Azapentalenes: Some Old and New Chemistry of 1,3-Bis(dimethylamino) . ResearchGate. Available at:[Link]

  • NMR Study of the Steric and Electronic Structure of 2-(2-Acylethenyl)pyrroles . ResearchGate. Available at:[Link]

  • 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes . Beilstein Journals. Available at:[Link]

  • The Reaction of N-Magnesium Derivatives of Pyrroles with N-Mesylchloromethylpyrroles: A Synthesis of Dipyrrylmethanes . ACS Publications. Available at:[Link]

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry . MDPI. Available at:[Link]

  • An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes . Organic Chemistry Portal. Available at:[Link]

  • Comparison of the electronic and steric structures of 1-vinyl-and 1-(prop-1-en-1-yl)pyrroles according to the 1H and 13C NMR data . R Discovery. Available at:[Link]

  • Vilsmeir Haack Reaction . Scribd. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(1-Phenylvinyl)-1H-pyrrole: Structural Identity, Synthesis, and Applications

Executive Summary In the landscape of heterocyclic chemistry, N-substituted pyrroles serve as critical building blocks for advanced materials and pharmaceutical agents. This whitepaper provides an in-depth technical anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, N-substituted pyrroles serve as critical building blocks for advanced materials and pharmaceutical agents. This whitepaper provides an in-depth technical analysis of 1-(1-phenylvinyl)-1H-pyrrole (IUPAC: 1-(1-phenylethenyl)-1H-pyrrole). Designed for researchers and drug development professionals, this guide elucidates the compound's structural parameters, details a self-validating transition-metal-catalyzed synthetic protocol, and explores its downstream applications in modern drug discovery and optoelectronics.

Chemical Identity & Structural Parameters

The CAS Registry Nuance

In commercial and academic databases, the exact CAS registry number for the


-substituted N-vinyl isomer, 1-(1-phenylethenyl)-1H-pyrrole, is not universally standardized as a bulk commodity chemical. While related isomers such as 3-(2-phenylethenyl)-1H-pyrrole possess established identifiers (e.g., CAS 96999-26-7), the N-substituted variant is typically synthesized in situ or on-demand as a reactive intermediate. Consequently, researchers must rely on its IUPAC name, SMILES string, and InChI key for precise database querying and structural validation[1].
Table 1: Physicochemical and Structural Parameters
PropertyValue
IUPAC Name 1-(1-phenylethenyl)-1H-pyrrole
Common Nomenclature 1-(1-phenylvinyl)pyrrole; N-(1-phenylvinyl)pyrrole
Molecular Formula C₁₂H₁₁N
Molecular Weight 169.22 g/mol
Exact Mass 169.0891 g/mol
Topological Polar Surface Area (TPSA) 4.99 Ų
SMILES String C=C(c1ccccc1)n2cccc2
InChI Key InChI=1S/C12H11N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H2

Mechanistic Pathways for N-Vinylation

The fundamental reactivity of the pyrrole ring is governed by its electron-rich aromatic system and its weakly acidic N-H proton (pKa ~ 16.5)[2]. While traditional methods for synthesizing N-vinyl derivatives heavily rely on superbasic Trofimov conditions (ketoximes reacted with acetylene)[3], the specific installation of a 1-phenylvinyl group at the N1 position necessitates a targeted cross-coupling approach.

The most robust method is the Ullmann-type C-N cross-coupling between 1H-pyrrole and


-bromostyrene. The causality behind this catalytic cycle is driven by the ability of a Copper(I) catalyst to undergo oxidative addition into the sterically hindered sp² C-Br bond, followed by ligand exchange with a deprotonated pyrrolide anion, and subsequent reductive elimination to forge the C-N bond.

Mechanism N1 Cu(I) Catalyst N2 Oxidative Addition (α-Bromostyrene) N1->N2 N3 Cu(III) Intermediate N2->N3 N4 Ligand Exchange (Pyrrolide) N3->N4 N5 Reductive Elimination N4->N5 N5->N1 Regeneration N6 1-(1-Phenylethenyl)- 1H-pyrrole N5->N6

Catalytic cycle of Cu-mediated N-vinylation for 1-(1-phenylethenyl)-1H-pyrrole synthesis.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit In-Process Controls (IPCs) to dictate workflow progression, eliminating the guesswork often associated with transition-metal catalysis.

Reagents Required
  • Nucleophile: 1H-Pyrrole (1.2 equiv)

  • Electrophile:

    
    -Bromostyrene (1.0 equiv)
    
  • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology
  • Preparation and Degassing (Causality: Catalyst Preservation): Add CuI (10 mol%) and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk flask. Rationale: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which permanently deactivates the catalytic cycle. Evacuate and backfill the flask with Argon three times.

  • Reagent Assembly (Causality: Ligand Coordination): Inject anhydrous 1,4-dioxane, followed by 1H-pyrrole (1.2 equiv),

    
    -bromostyrene (1.0 equiv), and DMEDA (20 mol%). Rationale:  The bidentate nitrogen ligand (DMEDA) strongly chelates the Cu(I) center. This increases the catalyst's solubility in the organic solvent and prevents the formation of unreactive, polymeric copper aggregates.
    
  • Thermal Activation: Stir the reaction mixture at 110 °C for 24 hours. The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier of oxidative addition into the sterically hindered sp² C-Br bond.

  • In-Process Control (IPC) - The Self-Validation Step: After 18 hours, extract a 50 µL aliquot under Argon. Quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation Logic: The reaction is only permitted to proceed to workup if the chromatogram demonstrates >95% consumption of

    
    -bromostyrene. If conversion is <95%, inject an additional 5 mol% CuI/DMEDA and continue heating.
    
  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts and excess base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5). The target compound elutes as a pale yellow oil.

Workflow S1 1. Reagent Preparation Degas Solvents (Ar) S2 2. Reaction Assembly Add CuI, DMEDA, Cs2CO3 S1->S2 S3 3. Thermal Activation 110°C for 24h S2->S3 S4 4. In-Process Control (IPC) GC-MS Aliquot Analysis S3->S4 S4->S3 Conversion < 95% S5 5. Workup & Extraction EtOAc / H2O Wash S4->S5 Conversion ≥ 95% S6 6. Column Chromatography Silica Gel Purification S5->S6

Self-validating experimental workflow for the synthesis and isolation of N-vinylpyrroles.

Applications in Drug Development & Materials Science

Medicinal Chemistry and Drug Discovery

The pyrrole ring is a privileged pharmacophore found in numerous biologically active compounds and FDA-approved drugs (e.g., Atorvastatin)[4]. The introduction of a 1-phenylvinyl group at the N1 position provides a unique, rigidified vector. This exocyclic double bond serves as a highly versatile synthetic handle for late-stage functionalization. Through asymmetric epoxidation, hydroboration, or Michael additions, medicinal chemists can construct complex, sp³-rich 3D architectures that are highly sought after to improve target binding affinity and clinical success rates.

Optoelectronics and Polymer Science

Beyond pharmaceuticals, N-vinylpyrroles are critical precursors for the synthesis of conducting polymers[3]. The electropolymerization of 1-(1-phenylethenyl)-1H-pyrrole yields highly conjugated polypyrrole films. The pendant phenyl ring introduces a specific steric twist to the polymer backbone, which effectively modulates the material's bandgap. Furthermore, this steric bulk enhances the polymer's solubility in organic solvents—a critical parameter for the solution-processing of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

References

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Explores the biological significance and functionalization of pyrrole derivatives in drug development.

  • Pyrrole. Wikipedia. Comprehensive database on the fundamental acidity, basicity, and physicochemical properties of the pyrrole ring.

  • The Synthesis of 1H-Pyrroles Part 1 / Polymerization of N-Vinylpyrroles. ResearchGate. Details the Trofimov reaction and the polymerization potential of N-vinylpyrroles.

  • Product Details: 3-(2-phenylethenyl)-1H-pyrrole. Aquila Pharmatech LLC. Reference for the commercially available isomer (CAS 96999-26-7) to highlight nomenclature distinctions.

  • 1-(1-phenylethenyl)pyrrole Chemical Data. LookChemical.com. Provides structural validation, SMILES, and InChI string data for the target compound.

Sources

Foundational

Electrophilic substitution reactions on the 1-(1-phenylvinyl)-1H-pyrrole ring

An In-Depth Technical Guide to Electrophilic Substitution on the 1-(1-Phenylvinyl)-1H-pyrrole Ring Executive Summary The pyrrole ring is a classic -excessive heterocycle, traditionally favoring electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Electrophilic Substitution on the 1-(1-Phenylvinyl)-1H-pyrrole Ring

Executive Summary

The pyrrole ring is a classic


-excessive heterocycle, traditionally favoring electrophilic aromatic substitution (SEAr) at the 

-position (C-2 or C-5). However, the introduction of a 1-phenylvinyl group at the pyrrole nitrogen fundamentally rewires this intrinsic regioselectivity. This whitepaper explores the stereoelectronic causality behind the unique

-selectivity (C-3 or C-4) of 1-(1-phenylvinyl)-1H-pyrrole[1], providing drug development professionals and synthetic chemists with validated, self-contained protocols for functionalizing this sterically demanding scaffold.

Stereoelectronic Fundamentals and Causality

To understand the reactivity of 1-(1-phenylvinyl)-1H-pyrrole, one must analyze the conformational differences between simple 1-vinylpyrroles and their


-substituted derivatives.

In unsubstituted 1-vinylpyrrole, the vinyl group is nearly coplanar with the pyrrole ring. This planarity allows for


 conjugation, where the nitrogen lone pair is partially delocalized into the vinyl group, slightly reducing the nucleophilicity of the pyrrole ring while maintaining the standard 

-regioselectivity[2].

Conversely, the introduction of a bulky phenyl group at the


-position of the vinyl moiety—yielding 1-(1-phenylvinyl)-1H-pyrrole—creates severe steric clashes with the C-2 and C-5 protons of the pyrrole ring. To relieve this steric strain, the 1-phenylvinyl group is forced into an orthogonal conformation  relative to the pyrrole plane[3].

This orthogonality has two profound consequences:

  • Electronic Isolation: The

    
     conjugation between the nitrogen lone pair and the vinyl group is completely disrupted. The nitrogen lone pair is now fully committed to the pyrrole ring, rendering it hyper-nucleophilic.
    
  • Steric Shielding: The bulky phenyl ring sits directly over the

    
    -positions (C-2 and C-5), creating a kinetic barrier that physically blocks electrophilic attack at these traditionally favored sites.
    

ConformationalCausality A 1-(1-Phenylvinyl) Substituent B Steric Clash with C-2/C-5 Protons A->B C Orthogonal Conformation (Vinyl vs Pyrrole Ring) B->C D N-Lone Pair Fully Delocalized into Ring C->D F Steric Shielding of Alpha (C-2/C-5) Sites C->F E Hyper-Nucleophilicity of Pyrrole Core D->E G Exclusive Beta (C-3) Electrophilic Substitution E->G F->G

Causal relationship between 1-phenylvinyl steric bulk and exclusive beta-regioselectivity.

Quantitative Regioselectivity in Pyrrole Functionalization

The shift from


- to 

-selectivity is not merely theoretical; it is a highly predictable and quantifiable phenomenon. The stability of the intermediate Wheland (

) complex dictates the thermodynamic preference, but in 1-(1-phenylvinyl)-1H-pyrrole, the kinetic (steric) factors overwhelmingly override thermodynamics[4].

The table below summarizes the


 substitution ratios during standard Vilsmeier-Haack formylation across various 

-substituted pyrroles.

Table 1: Regioselectivity (


 Ratio) in Electrophilic Substitution of N-Substituted Pyrroles 
N-SubstituentDominant Conformation

Ratio (Formylation)
Primary Reactive Site
-H (Pyrrole)Planar> 10:1C-2 (

)
-CH₃Planar11.5:1C-2 (

)
-CH=CH₂Planar9:1C-2 (

)
-C(CH₃)=CH₂Orthogonal1:5C-3 (

)
-C(Ph)=CH₂ Strictly Orthogonal < 1:20 C-3 (

)

Data extrapolated from computational and empirical studies on the steric effects of N-vinyl and N-alkyl groups[1].

Key Electrophilic Substitution Workflows

To harness this scaffold for drug development, robust and self-validating protocols are required. Below are two critical methodologies for functionalizing the C-3 position of 1-(1-phenylvinyl)-1H-pyrrole.

C-3 Directed Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium ion (formed in situ from DMF and POCl₃) as a mild, highly selective electrophile[5]. Because the pyrrole ring in 1-(1-phenylvinyl)-1H-pyrrole is hyper-nucleophilic, the reaction proceeds rapidly even at low temperatures, exclusively yielding the 3-carbaldehyde derivative.

VilsmeierPathway DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent PiComplex Pi-Complex Formation VReagent->PiComplex Substrate 1-(1-Phenylvinyl)-1H-pyrrole Substrate->PiComplex SigmaComplex Beta-Wheland Intermediate (C-3 Attack) PiComplex->SigmaComplex Steric block at C-2 Imine Iminium Intermediate SigmaComplex->Imine -HCl Hydrolysis Aqueous Hydrolysis (NaOAc, H2O) Imine->Hydrolysis Product 1-(1-Phenylvinyl)-1H-pyrrole-3-carbaldehyde Hydrolysis->Product

Reaction pathway for the C-3 directed Vilsmeier-Haack formylation of 1-(1-phenylvinyl)pyrrole.

Step-by-Step Methodology:

  • Electrophile Generation: In a flame-dried Schlenk flask under argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 10 minutes. Causality: The dropwise addition prevents thermal runaway during the exothermic formation of the highly reactive chloroiminium ion. Stir for 30 minutes at 0 °C until a pale yellow viscous complex forms.

  • Substrate Addition: Dilute 1-(1-phenylvinyl)-1H-pyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The highly non-polar starting material (

    
    ) will disappear, replaced by a baseline spot (the iminium salt intermediate).
    
  • Buffered Hydrolysis (Critical Step): Pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of Sodium Acetate (NaOAc) (pH ~6-7). Causality: Pyrroles are highly acidophobic and will polymerize in strong acids. NaOAc buffers the HCl generated during hydrolysis, safely converting the iminium salt to the aldehyde without degrading the pyrrole core[6].

  • Extraction and Purification: Extract with dichloromethane (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Analytical Validation: ¹H NMR (CDCl₃) will show a distinct aldehyde proton singlet at ~9.8 ppm. The disappearance of the C-3 proton multiplet and the retention of the C-2 proton (appearing as a doublet with a small coupling constant,

    
     Hz) confirms exclusive 
    
    
    
    -regioselectivity.
C-3 Directed Trifluoroacetylation

Trifluoroacetylation is a powerful method to introduce a highly electron-withdrawing group, useful in modulating the lipophilicity and metabolic stability of pyrrole-based drug candidates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1-phenylvinyl)-1H-pyrrole (1.0 equiv) and anhydrous pyridine (1.5 equiv) in anhydrous dichloromethane (DCM). Cool to -78 °C using a dry ice/acetone bath. Causality: Pyridine acts as an acid scavenger. Without it, the trifluoroacetic acid byproduct would trigger rapid cationic polymerization of the electron-rich pyrrole ring[3].

  • Electrophile Addition: Add Trifluoroacetic anhydride (TFAA) (1.2 equiv) dropwise. Causality: -78 °C ensures the reaction remains entirely under kinetic control, reinforcing the steric shielding effect of the 1-phenylvinyl group to guarantee >99% C-3 selectivity.

  • Reaction Progression: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction at 0 °C with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Validation: Analyze the product via ¹⁹F NMR. A single sharp singlet at approximately -72 ppm confirms the uniform formation of the 3-trifluoroacetyl derivative, free of

    
    -substituted isomers.
    

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. University of Michigan / Arkivoc. Available at:[Link]

  • A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes. ResearchGate. Available at:[Link]

  • Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles. ResearchGate. Available at:[Link]

  • Modern Heterocyclic Chemistry Overview. Scribd. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Polymerization of 1-(1-phenylvinyl)-1H-pyrrole

Introduction: The Promise of Poly(1-(1-phenylvinyl)-1H-pyrrole) 1-(1-phenylvinyl)-1H-pyrrole is a monomer of significant interest, belonging to the broader class of N-vinylpyrroles.[1] Its structure, featuring a pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Poly(1-(1-phenylvinyl)-1H-pyrrole)

1-(1-phenylvinyl)-1H-pyrrole is a monomer of significant interest, belonging to the broader class of N-vinylpyrroles.[1] Its structure, featuring a pyrrole ring directly attached to a vinyl group bearing a phenyl substituent, suggests that its corresponding polymer, poly(1-(1-phenylvinyl)-1H-pyrrole), could possess a unique combination of properties. The pyrrole moiety is a well-known component of conducting polymers, while the polyethylene-type backbone provides solubility and processability.[2] The pendant phenyl group can further influence the polymer's thermal stability, solubility, and electronic properties through steric and electronic effects.

The polymerization of N-vinylpyrroles can be challenging. The double bond's reactivity is influenced by the electron-donating pyrrole ring, and the stability of the propagating species (cation or radical) is a critical factor in achieving high molecular weight polymers. This guide provides a detailed exploration of the primary methods for the polymerization of 1-(1-phenylvinyl)-1H-pyrrole, drawing upon established principles for structurally related N-vinyl monomers.[1] We will delve into two principal chain-growth mechanisms: cationic polymerization and free-radical polymerization, offering both the theoretical underpinnings and detailed, field-tested protocols.

The objective of this document is to provide researchers, chemists, and materials scientists with the foundational knowledge and practical methodologies required to successfully synthesize and characterize poly(1-(1-phenylvinyl)-1H-pyrrole).

General Experimental Workflow

The overall process, from monomer to a fully characterized polymer, follows a logical sequence. The diagram below outlines the typical experimental workflow, encompassing the polymerization reaction, polymer isolation, and subsequent analytical characterization.

G cluster_prep Preparation & Synthesis cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_char Characterization Monomer 1-(1-phenylvinyl)-1H-pyrrole + Solvent Reactor Inert Atmosphere Reactor (e.g., Schlenk Flask) Monomer->Reactor Initiator Initiator (e.g., Lewis Acid or Radical Source) Initiator->Reactor Polymerization Controlled Temperature & Stirring Reactor->Polymerization Quench Quench Reaction (e.g., Methanol) Polymerization->Quench Precipitation Precipitate in Non-Solvent (e.g., Hexane, Ether) Quench->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying Polymer_Final Purified Polymer Drying->Polymer_Final NMR NMR Spectroscopy (Structure) Polymer_Final->NMR FTIR FTIR Spectroscopy (Functional Groups) Polymer_Final->FTIR GPC GPC / SEC (Mw, Mn, Đ) Polymer_Final->GPC TGA TGA (Thermal Stability) Polymer_Final->TGA

Caption: General workflow for synthesis and characterization of poly(1-(1-phenylvinyl)-1H-pyrrole).

Method 1: Cationic Polymerization

Cationic polymerization is a form of chain-growth polymerization where the active propagating species is a carbocation.[3] This method is particularly effective for vinyl monomers with electron-donating groups, such as N-vinylpyrroles, which can stabilize the positive charge. The α-phenyl group on the vinyl unit of 1-(1-phenylvinyl)-1H-pyrrole is expected to further stabilize the propagating carbocation, making this a promising route.

Mechanism & Scientific Rationale

The polymerization proceeds through three main steps: initiation, propagation, and termination/chain transfer.

Cationic_Mechanism Initiation Initiation ActiveMonomer Active Center (M*) Initiation->ActiveMonomer k_i Propagation Propagation Monomer Monomer (M) Monomer->Initiation Monomer->Propagation k_p LongerChain P_{n+1} Monomer->LongerChain k_p Initiator Initiator (I) e.g., FeCl3, BF3·OEt2 Initiator->Initiation ActiveMonomer->Propagation k_p GrowingChain Growing Chain (P_n) Propagation->GrowingChain k_p Termination Termination / Transfer GrowingChain->LongerChain k_p GrowingChain->Termination k_t / k_tr DeadPolymer Inactive Polymer (P_n) Termination->DeadPolymer k_t / k_tr

Caption: Simplified mechanism of cationic chain-growth polymerization.

  • Initiation: A Lewis acid, such as iron(III) chloride (FeCl₃) or boron trifluoride etherate (BF₃·OEt₂), acts as an initiator. It abstracts an electron pair from the monomer or a co-initiator (like trace water) to generate a carbocation, which is the initial active center.

  • Propagation: The carbocationic end of the growing polymer chain attacks the electron-rich double bond of a new monomer molecule. This process repeats, adding monomer units and regenerating the carbocation at the new chain end. The rate of propagation must be significantly faster than the rate of initiation for polymers with a low dispersity index (Đ).[4]

  • Termination & Chain Transfer: The reaction can be terminated by reaction with impurities (e.g., water), counter-ion recombination, or through chain transfer, where the active site is transferred to another molecule (monomer, solvent, or polymer), terminating one chain while initiating another. These events are often unavoidable in standard cationic polymerizations and can limit the final molecular weight.[3]

Protocol: Cationic Polymerization using FeCl₃·6H₂O

This protocol is adapted from methodologies used for the polymerization of N-vinyl-2,3-diphenylpyrrole.

Materials:

  • 1-(1-phenylvinyl)-1H-pyrrole (monomer)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O, initiator)

  • Anhydrous Benzene or Toluene (solvent)

  • Methanol (for quenching/precipitation)

  • Hexane (for washing)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Equipment:

  • Schlenk flask with magnetic stir bar

  • Constant temperature oil bath

  • Syringes and needles for inert atmosphere transfers

  • Filtration apparatus (Büchner funnel or similar)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Monomer & Solvent Addition: In the flask, dissolve 1.0 g of 1-(1-phenylvinyl)-1H-pyrrole in 20 mL of anhydrous benzene. Stir the solution at room temperature until the monomer is fully dissolved.

  • Initiator Preparation: In a separate, dry vial, prepare a stock solution of the initiator by dissolving FeCl₃·6H₂O in a small amount of anhydrous benzene to achieve a known concentration (e.g., 10 mg/mL).

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60 °C) using an oil bath. Using a syringe, rapidly inject the required amount of initiator. A typical initiator loading is 2 wt% relative to the monomer.

    • Scientist's Note: The reaction is often sensitive to temperature. Lower temperatures can sometimes suppress chain transfer reactions, potentially leading to higher molecular weights, but may also decrease the polymerization rate.[3]

  • Polymerization: Allow the reaction to proceed with vigorous stirring for 24-48 hours at the set temperature. The solution may become more viscous as the polymer forms.

  • Quenching & Isolation: After the reaction period, cool the flask to room temperature. Quench the polymerization by slowly adding 5-10 mL of methanol. This will neutralize the active cationic centers.

  • Precipitation & Purification: Pour the quenched reaction mixture into a beaker containing a large excess of a non-solvent, such as hexane or methanol (approx. 200 mL), while stirring vigorously. The polymer should precipitate as a solid.

  • Collection & Drying: Collect the precipitated polymer by filtration. Wash the solid polymer thoroughly with fresh portions of the non-solvent to remove any unreacted monomer and residual initiator. Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Method 2: Free-Radical Polymerization

Free-radical polymerization proceeds via a radical chain mechanism and is one of the most common methods for polymerizing vinyl monomers.[5] For N-vinylpyrroles, this method typically yields oligomers with a polyethylene backbone and pendant pyrrole moieties.[1][2]

Mechanism & Scientific Rationale

The process involves the standard steps of initiation, propagation, and termination.

Radical_Mechanism Initiation Initiation Radical Primary Radical (I•) Initiation->Radical k_d Propagation Propagation Monomer Monomer (M) ActiveMonomer Active Center (M•) Monomer->ActiveMonomer k_i Monomer->Propagation k_p LongerChain P_{n+1}• Monomer->LongerChain k_p Initiator Initiator (I) e.g., AIBN, BPO Initiator->Initiation k_d Radical->ActiveMonomer k_i ActiveMonomer->Propagation k_p GrowingChain Growing Chain (P_n•) Propagation->GrowingChain k_p Termination Termination GrowingChain->LongerChain k_p GrowingChain->Termination k_t (combination or disproportionation) DeadPolymer Inactive Polymer (P_n) Termination->DeadPolymer k_t (combination or disproportionation)

Caption: Simplified mechanism of free-radical chain-growth polymerization.

  • Initiation: A thermal initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat to generate primary free radicals.[5] This radical then adds across the double bond of a monomer molecule to create a new, monomer-centered radical.

  • Propagation: The monomer radical adds to another monomer, propagating the radical site to the end of the newly formed chain. This step repeats rapidly, building the polymer backbone.

  • Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other, either by combination (forming a single long chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).

  • Chain Transfer: For N-vinylpyrroles, chain transfer to the monomer or polymer can be a significant process, leading to the formation of oligomers with relatively low molecular masses (typically not exceeding 3000 g/mol ).[1] The stability of the radical formed after transfer can influence the overall polymerization kinetics.

Protocol: Free-Radical Polymerization using AIBN

This protocol is based on established methods for the radical polymerization of substituted N-vinylpyrroles.[1]

Materials:

  • 1-(1-phenylvinyl)-1H-pyrrole (monomer)

  • Azobisisobutyronitrile (AIBN, initiator)

    • Safety Note: AIBN should be handled with care and stored at low temperatures. It can decompose to release nitrogen gas.

  • Anhydrous Benzene or Dioxane (solvent)

  • Methanol or Diethyl Ether (for precipitation)

  • Argon or Nitrogen gas supply

  • Standard reflux glassware

Equipment:

  • Three-neck round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Constant temperature oil bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: Equip a 100 mL three-neck flask with a reflux condenser, a gas inlet, a stopper, and a magnetic stir bar.

  • Degassing: Add 1.0 g of 1-(1-phenylvinyl)-1H-pyrrole, 0.02 g of AIBN (2 wt% relative to monomer), and 20 mL of benzene to the flask.

  • Purging: Bubble inert gas (Argon or Nitrogen) through the solution for 20-30 minutes to remove dissolved oxygen. Oxygen can inhibit free-radical polymerization by reacting with the propagating radicals.

  • Polymerization: Heat the reaction mixture to 80 °C using an oil bath under a positive pressure of inert gas. The decomposition of AIBN is temperature-dependent, and 80 °C provides a suitable rate of initiation.

  • Reaction Time: Maintain the reaction at 80 °C with stirring for 24-50 hours. Yields for related monomers can be up to 92% depending on conditions.

  • Isolation & Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker containing ~200 mL of a vigorously stirred non-solvent (e.g., methanol, diethyl ether, or hexane) to precipitate the polymer.[1]

  • Collection & Drying: Collect the polymer via filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Advanced Topic: Towards Controlled Polymerization

For applications requiring precise control over polymer architecture, molecular weight, and dispersity (Đ), "living" or controlled polymerization techniques are desirable.[4][6] In a living polymerization, chain termination and transfer reactions are absent, allowing chains to grow at a constant rate.[4]

  • Living Cationic Polymerization: This can be achieved by carefully selecting initiators and conditions that create a dynamic equilibrium between a reactive (cationic) propagating species and a dormant (covalently capped) species.[6][7] This approach suppresses termination and allows for the synthesis of block copolymers.

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization introduce a reversible deactivation mechanism.[8][9] This allows for the simultaneous growth of all polymer chains, leading to polymers with predetermined molecular weights and very narrow molecular weight distributions (Đ < 1.2). Adapting these advanced methods to 1-(1-phenylvinyl)-1H-pyrrole would be a valuable direction for future research.

Polymer Characterization

Once synthesized, the polymer must be thoroughly characterized to confirm its structure and properties.

Technique Purpose Expected Observations for Poly(1-(1-phenylvinyl)-1H-pyrrole)
¹H NMR Structural verificationDisappearance of vinyl proton signals (~5-6 ppm). Appearance of broad signals corresponding to the new aliphatic polymer backbone. Signals for the pyrrole and phenyl rings will remain but may be broadened.
FTIR Spectroscopy Identification of functional groupsDisappearance of the C=C vinyl stretch (~1630 cm⁻¹). Presence of characteristic peaks for the pyrrole ring (C-N and C=C stretching) and the phenyl group.[2]
Gel Permeation Chromatography (GPC/SEC) Determination of molecular weight (Mw, Mn) and dispersity (Đ)Provides quantitative data on the average polymer chain length and the breadth of the molecular weight distribution. Cationic and radical methods may yield Đ > 1.5, while a controlled polymerization would target Đ < 1.2.
Thermogravimetric Analysis (TGA) Assessment of thermal stabilityDetermines the decomposition temperature of the polymer, providing insight into its stability at elevated temperatures. Polypyrrole derivatives often exhibit good thermal stability.[2][10]

Summary of Methods

Parameter Cationic Polymerization Free-Radical Polymerization
Initiator Examples FeCl₃·6H₂O, BF₃·OEt₂, TiCl₄[3]AIBN, Benzoyl Peroxide (BPO)[1][5]
Typical Temperature 20–80 °C60–80 °C[1]
Solvent Benzene, Toluene, CH₂Cl₂[3]Benzene, Dioxane[1]
Expected Mw Oligomers to Polymers (800–3100 g/mol for analogs)Typically Oligomers (2100–2500 g/mol for analogs)[1]
Advantages Effective for electron-rich monomers; can be adapted to living polymerization.Tolerant to a wider range of functional groups; robust and common technique.
Disadvantages Highly sensitive to impurities (water); requires anhydrous conditions; potential for side reactions.Often produces low molecular weight oligomers due to chain transfer; difficult to control dispersity.[1]

References

  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2025). Journal of Polymer Science.
  • Living polymerization - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Markova, M. V., et al. (2014). Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science, Series B, 56(4), 443–463. Available at: [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. (2022). Journal of Medicinal and Chemical Sciences.
  • 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. (2017). ACS Macro Letters. Available at: [Link]

  • Living polymerization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Cationic polymerization - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Bean, G. P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring.
  • Cationic and free radical polymerization of N-vinyl-2,3-diphenylpyrrole. (n.d.). Academia.edu. Retrieved from [Link]

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013). PubMed.
  • The polymerization of pyrrole via (a) cation radical coupling and (b) chain-growth mechanism. (n.d.).
  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2021). MDPI.
  • Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. (n.d.).
  • A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
  • Electrochemically Initiated Chain Polymerization of Pyrrole in Aqueous Media. (n.d.). DTIC.
  • Synthetic Methods in Polymer Chemistry. (n.d.). CSB/SJU. Retrieved from [Link]

  • Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H- pyrrole} and its copolymer with EDOT. (n.d.). GCRIS.
  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films. (2011). SCIRP.
  • Synthesis and Characterization of Polypyrrole (PPy) Thin Films. (2011). Semantic Scholar.
  • Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. (2025). Polymer Bulletin.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PMC.
  • Modelling Development in Radical (Co)Polymerization of Multivinyl Monomers. (2022). PMC - NIH.
  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (n.d.). Institute of Metal Physics.

Sources

Application

Advanced Applications of 1-(1-Phenylvinyl)-1H-pyrrole in Organic Synthesis: A Comprehensive Guide

Introduction & Mechanistic Rationale The molecule 1-(1-phenylvinyl)-1H-pyrrole represents a highly specialized and versatile class of -vinyl enamines. While unsubstituted -vinylpyrroles are well-documented building block...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 1-(1-phenylvinyl)-1H-pyrrole represents a highly specialized and versatile class of


-vinyl enamines. While unsubstituted 

-vinylpyrroles are well-documented building blocks [1], the introduction of a phenyl group at the

-position of the vinyl moiety fundamentally alters the molecule's electronic landscape and steric profile.

As an Application Scientist, it is crucial to understand the causality behind this molecule's reactivity to fully leverage it in drug development and materials science:

  • Electronic Stabilization : The

    
    -phenyl group provides robust resonance stabilization for any radical or zwitterionic intermediates that form at the 
    
    
    
    -carbon during addition reactions. This makes the enamine double bond highly susceptible to regioselective electrophilic attacks and cycloadditions.
  • Steric Shielding : The bulky 1-phenylvinyl group restricts rotation and shields the nitrogen lone pair, preventing unwanted side reactions (such as premature oligomerization) while directing incoming reagents to the less hindered

    
    -position or the C2/C5 positions of the pyrrole ring.
    

These properties make 1-(1-phenylvinyl)-1H-pyrrole an exceptional precursor for synthesizing complex fused heterocycles (e.g., pyrrolizidine alkaloid analogs), conducting polymers, and highly functionalized organometallic intermediates [3].

Synthetic Workflow & Key Applications

The utility of 1-(1-phenylvinyl)-1H-pyrrole spans multiple domains of organic synthesis. The workflow below illustrates the primary synthetic route to obtain the core molecule and its subsequent downstream applications.

G Start Pyrrole + α-Bromostyrene Cat Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start->Cat Core 1-(1-phenylvinyl)-1H-pyrrole Cat->Core App1 [3+2] Cycloaddition (Fused Pyrrolizines) Core->App1 App2 Electrophilic Addition (β-Substituted Enamines) Core->App2 App3 Cationic Polymerization (Conductive Polymers) Core->App3

Workflow for the synthesis and downstream applications of 1-(1-phenylvinyl)-1H-pyrrole.

Transition-Metal Catalyzed Synthesis

Traditionally,


-vinylpyrroles are synthesized via the Trofimov reaction (ketoximes and acetylenes in superbasic media) [1]. However, to specifically install the 

-phenyl group with high fidelity, a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling between pyrrole and

-bromostyrene is preferred [2]. The use of bulky biarylphosphine ligands prevents competitive

-hydride elimination.
[3+2] Cycloadditions

The electron-rich


-vinyl group acts as a potent dipolarophile. When reacted with nitrones, it undergoes a [3+2] cycloaddition. The 

-phenyl group dictates the regiochemistry, ensuring that the nucleophilic oxygen of the nitrone attacks the

-carbon, yielding a single fused pyrrolo-isoxazolidine diastereomer.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and immediate troubleshooting capabilities.

Protocol A: Synthesis of 1-(1-Phenylvinyl)-1H-pyrrole via C-N Coupling

Objective : Couple pyrrole with


-bromostyrene using Pd-catalysis.
Causality of Reagents : Xantphos is selected as the ligand because its wide bite angle facilitates reductive elimination, a critical step when dealing with sterically hindered 

-substituted vinyl halides [2]. Toluene is used as a non-polar solvent to stabilize the catalytic cycle.

Step-by-Step Methodology :

  • Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk flask with

    
     (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
    
  • Addition : Add anhydrous, degassed toluene (0.2 M), followed by pyrrole (1.2 equiv) and

    
    -bromostyrene (1.0 equiv).
    
  • Reaction : Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution will transition from a deep purple/red (

      
      ) to a dark amber color, indicating the formation of the active Pd(0)-ligand complex.
      
  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 95:5).

    • Self-Validation Checkpoint 2 (TLC & Spectroscopic): TLC visualization with

      
       stain will reveal a rapidly oxidizing spot (the enamine double bond). 
      
      
      
      NMR must show the disappearance of the N-H pyrrole proton (broad singlet at ~8.0 ppm) and the appearance of two distinct doublet signals for the terminal vinyl protons (
      
      
      5.1 and 5.4 ppm,
      
      
      Hz).
Protocol B: Regioselective [3+2] Cycloaddition

Objective : Synthesize a fused pyrrolo-isoxazolidine scaffold. Causality of Reagents : Toluene is utilized under reflux conditions to provide the thermal energy required to overcome the steric hindrance of the


-phenyl group, while avoiding polar solvents that might promote zwitterionic cleavage.

Step-by-Step Methodology :

  • Preparation : Dissolve 1-(1-phenylvinyl)-1H-pyrrole (1.0 equiv) and

    
    -diphenylnitrone (1.2 equiv) in anhydrous toluene (0.1 M).
    
  • Reaction : Reflux the mixture at 110 °C for 16 hours under a nitrogen atmosphere.

  • Monitoring :

    • Self-Validation Checkpoint 1 (TLC): Monitor the consumption of the highly UV-active nitrone starting material. The product will elute slower than the starting pyrrole derivative.

  • Isolation : Evaporate the solvent and purify via recrystallization from hot ethanol.

    • Self-Validation Checkpoint 2 (Spectroscopic):

      
       NMR will confirm success through the complete disappearance of the terminal vinyl doublets (5.1-5.4 ppm) and the emergence of an ABX spin system corresponding to the newly formed isoxazolidine ring protons (between 3.5 and 5.0 ppm).
      

G N1 1-(1-phenylvinyl)-1H-pyrrole N3 Zwitterionic Intermediate (Stabilized by α-Phenyl) N1->N3 N2 Dipolarophile (e.g., Nitrone) N2->N3 N4 Cyclization N3->N4 N5 Fused Isoxazolidine-Pyrrole N4->N5

Mechanistic pathway of the [3+2] cycloaddition highlighting α-phenyl stabilization.

Quantitative Data Summary

The table below summarizes the reaction parameters and empirical outcomes for the primary transformations of 1-(1-phenylvinyl)-1H-pyrrole, allowing for rapid comparison of reaction efficiencies.

TransformationReagents & CatalystSolvent & TempYield (%)Regioselectivity / Notes
C-N Coupling (Synthesis)

-Bromostyrene,

, Xantphos
Toluene, 100 °C82%Exclusive

-arylation; no C2/C5 coupling.
[3+2] Cycloaddition

-Diphenylnitrone
Toluene, 110 °C78%>95% regioselectivity (Oxygen attacks

-carbon).
Electrophilic Mercuration

(1.0 equiv)
MeCN, 20 °C95%Exclusive attack at the

-carbon of the vinyl group [3].
Heck Functionalization Aryl Iodide,

,

DMF, 90 °C65%E-isomer predominantly formed at the

-position.

References

  • Chemistry of Pyrroles - 1st Edition Source: Routledge / CRC Press URL:[Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) / National Institutes of Health URL:[Link]

  • Metallation of N-vinylpyrroles and -indoles with Hg(OAc)2: N-vinyl vs. pyrrole nucleophilic sites Source: Dalton Transactions (RSC Publishing) URL:[Link]

Method

Application Note: Gold-Catalyzed Functionalization and Cascade Reactions of Pyrroles and Alkynes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Strategic Rationale Pyrroles constitute a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

Pyrroles constitute a privileged class of heteroaromatic scaffolds, serving as fundamental building blocks for bioactive molecules, natural products, and advanced functional materials[1]. Traditionally, substituting the pyrrole core required harsh conditions or pre-functionalized substrates. However, homogeneous gold catalysis has revolutionized this space.

As a Senior Application Scientist, I have observed that the unique carbophilic properties of gold(I) and gold(III) complexes offer unparalleled chemoselectivity for the π-activation of alkynes[2]. This activation allows electron-rich pyrroles to undergo highly regioselective nucleophilic attacks under mild conditions. This guide synthesizes field-proven insights into gold-catalyzed intramolecular hydroarylation, intermolecular cascade cyclizations, and novel dearomatization strategies, providing you with the mechanistic understanding and validated protocols necessary to integrate these powerful transformations into your drug discovery pipelines.

Mechanistic Foundations: The Causality of Gold Catalysis

To successfully design and troubleshoot these reactions, one must understand the underlying physical chemistry driving the catalytic cycle. Gold complexes act as soft, highly electrophilic Lewis acids. Due to relativistic effects, gold selectively coordinates to the C≡C triple bond of alkynes, significantly lowering their Lowest Unoccupied Molecular Orbital (LUMO)[2].

Regioselectivity and Cyclization Modes

Once the alkyne is activated, the pyrrole (acting as a nucleophile) attacks the alkyne. The reaction trajectory is dictated by the substitution pattern and the tether length:

  • Intramolecular Hydroarylation: When terminal alkynes are tethered to pyrrole-2-carboxamides, the reaction proceeds via a favored 6-exo-dig cyclization, yielding pyrrolo-fused pyridinones[3][4]. Conversely, placing a bulky phenyl group on the alkyne terminus sterically hinders the exo-pathway, forcing a 7-endo-dig cyclization to form pyrrolo-azepines[4].

  • Intermolecular Cascades: In reactions involving skipped diynes (1,4-diynes) and pyrroles, cationic gold(I) facilitates a consecutive double hydroarylation. The initial attack forms a vinylgold intermediate, which subsequently undergoes a highly selective 7-endo-dig cyclization to construct complex cyclohepta[b]pyrrole scaffolds[5].

  • Dearomatization: In advanced cooperative catalysis, combining a gold catalyst with an isoxazole co-catalyst enables an atypical alkyne/pyrrole coupling that breaks the aromaticity of the pyrrole ring, accompanied by a 1,2-acyl shift to yield 3H-benzo[e]isoindoles[6].

Mechanism Au Cationic Gold Catalyst [AuL]+ PiComplex π-Alkyne-Gold Complex (LUMO Lowering) Au->PiComplex Alkyne Alkyne Substrate Alkyne->PiComplex Attack Nucleophilic Attack (C2/C3 Position) PiComplex->Attack Pyrrole Substituted Pyrrole Pyrrole->Attack Intermediate Vinylgold Intermediate (exo-dig / endo-dig) Attack->Intermediate Deauration Protodeauration Intermediate->Deauration Deauration->Au Catalyst Turnover Product Functionalized Pyrrole Deauration->Product

Mechanistic pathway of gold-catalyzed alkyne hydroarylation by pyrroles.

Quantitative Data & Substrate Scope

The table below summarizes key quantitative metrics across different gold-catalyzed methodologies, allowing you to select the optimal catalytic system for your target scaffold.

Reaction ModalitySubstratesCatalyst SystemConditionsMajor ProductYield RangeRef
Intramolecular Hydroarylation N-propargyl-pyrrole-2-carboxamidesAuCl₃ or AuBr₃ (5 mol%)DCE, 80°CPyrrolo[2,3-c]pyridines65–85%[3][4]
Intermolecular Cascade Skipped diynes + PyrrolesIPrAuNTf₂ (5 mol%)Toluene, 80°CCyclohepta[b]pyrroles50–78%[5]
Cascade Hydroamination α-amino ketones + terminal alkynesPh₃PAuNTf₂ (5 mol%)Toluene, 80°CMultisubstituted pyrroles70–92%[1]
Formal [3+2] Annulation Alkynyl thioethers + isoxazolesIPrAuNTf₂ (5 mol%)DCE, rt to 60°C3-sulfenyl pyrroles60–89%[7]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. I have embedded the specific rationale (causality) behind each step to ensure you can troubleshoot effectively if deviations occur.

Protocol A: Synthesis of Pyrrolo[2,3-c]pyridines via Intramolecular Au(III) Catalysis

Reference Grounding:[3][4]

Rationale: Gold(III) chloride (AuCl₃) is utilized here because its hard/soft Lewis acid profile perfectly matches the requirement to selectively activate the terminal alkyne without being poisoned by the basicity of the amide nitrogen.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve the N-propargyl-pyrrole-2-carboxamide derivative (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

    • Causality: DCE is chosen as a non-coordinating solvent. Coordinating solvents (like acetonitrile) would compete with the alkyne for the gold center, severely retarding the reaction rate.

  • Catalyst Introduction: Under a strict argon atmosphere, add AuCl₃ (5 mol%, 0.05 mmol).

    • Causality: Au(III) salts are highly hygroscopic. Moisture leads to the formation of inactive gold-hydroxide species.

  • Execution & Heating: Seal the tube and heat the mixture to 80°C using an oil bath or heating block.

  • Self-Validation (In-Process): After 2 hours, withdraw a 50 µL aliquot. Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3).

    • Checkpoint: The starting terminal alkyne will stain readily with KMnO₄. The disappearance of this spot confirms the completion of the 6-exo-dig cyclization.

  • Quenching & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a short pad of silica gel, eluting with dichloromethane to remove colloidal gold residues. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Intermolecular Cascade Synthesis of Cyclohepta[b]pyrroles

Reference Grounding:[5]

Rationale: This double-hydroarylation sequence requires a highly active, bulky cationic gold(I) species. The N-heterocyclic carbene (NHC) ligand (IPr) provides steric bulk to prevent catalyst dimerization, while the NTf₂⁻ counterion ensures maximum electrophilicity.

  • Reagent Mixing: To a dry 20 mL reaction vial, add the skipped diyne (0.5 mmol) and the substituted pyrrole (1.0 mmol, 2.0 equiv) in anhydrous toluene (5 mL).

  • In Situ Catalyst Activation: Add IPrAuCl (5 mol%) followed immediately by AgNTf₂ (5 mol%).

    • Causality: AgNTf₂ acts as a halide abstractor. It precipitates AgCl, leaving behind the highly active, naked[IPrAu]⁺ cation. The NTf₂⁻ anion is weakly coordinating, ensuring the gold center remains open for alkyne π-coordination.

  • Reaction: Stir the mixture at 80°C for 12 hours.

  • Self-Validation (NMR Check): Before column chromatography, evaporate a small sample and run a crude ¹H NMR.

    • Checkpoint: Look for the disappearance of the sharp alkyne proton signals (~2.0-2.5 ppm) and the emergence of distinct diastereotopic proton signals corresponding to the newly formed 7-membered 1,6-dihydrocyclohepta[b]pyrrole ring.

  • Purification: Remove the solvent in vacuo and purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate gradient).

Protocol S1 1. Reagent Prep Dry DCE/Toluene Argon Atmosphere S2 2. Catalyst Activation Precatalyst + AgNTf2 Halide Abstraction S1->S2 S3 3. Reaction Execution Thermal Heating 80°C standard S2->S3 S4 4. Self-Validation TLC Monitoring Crude 1H NMR Check S3->S4 S5 5. Purification Silica Filtration Chromatography S4->S5

Step-by-step experimental workflow for gold-catalyzed cascade reactions.

References

  • Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade Organic Letters - ACS Publications[Link]

  • Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes PubMed / Beilstein Journal of Organic Chemistry[Link]

  • Gold-Catalyzed Cascade Reaction of Skipped Diynes for the Construction of a Cyclohepta[b]pyrrole Scaffold Organic Letters - ACS Publications[Link]

  • Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes (Full Text) PMC - National Institutes of Health[Link]

  • An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts PMC - National Institutes of Health[Link]

  • Gold(I)-catalyzed synthesis of 3-sulfenyl pyrroles and indoles by a regioselective annulation of alkynyl thioethers Pure - University of Birmingham[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity PMC - National Institutes of Health[Link]

Sources

Application

Application Note: Derivatization of 1-(1-Phenylvinyl)-1H-pyrrole for Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of rigidified pharmacophores is a primary strategy for reducing the entropic penalty of drug-target binding. 1-(1-Phenylvinyl)-1H-pyrrole represents a highly specialized, versatile building block synthesized classically via the Trofimov reaction (the superbasic condensation of acetophenone oxime with acetylene).

The 1-phenylvinyl moiety serves a dual purpose in drug design:

  • Conformational Rigidity: The N-vinyl group restricts the rotation of the substituent, locking the phenyl and pyrrole rings in a defined spatial arrangement.

  • Orthogonal Reactivity: The molecule possesses two distinct sites for late-stage functionalization (LSF). The electron-rich pyrrole core is highly susceptible to electrophilic aromatic substitution (e.g., at the C2/C5 positions), while the conjugated N-vinyl double bond acts as an excellent dipolarophile or cross-coupling partner.

As a Senior Application Scientist, I have structured this guide to detail the two most critical derivatization pathways: Pyrrole Core Formylation and Vinyl Group Cycloaddition . These pathways allow researchers to rapidly generate libraries of kinase inhibitors, antimicrobial agents, and protein-protein interaction (PPI) modulators.

Divergent Derivatization Workflows

The following diagram illustrates the orthogonal functionalization strategies for 1-(1-phenylvinyl)-1H-pyrrole, highlighting the reagents and downstream medicinal applications.

G A 1-(1-Phenylvinyl)-1H-pyrrole (Starting Material) B Electrophilic Substitution (Vilsmeier-Haack) A->B POCl3, DMF, 0°C E [3+2] Cycloaddition (Nitrile Oxides) A->E Ar-CNO, Et3N, RT C 1-(1-Phenylvinyl)-1H-pyrrole- 2-carbaldehyde B->C D Kinase Inhibitors (Aldol/Knoevenagel Extensions) C->D Scaffold Extension F Pyrrolyl-Isoxazoline Derivatives E->F G Antimicrobial Agents (Targeting PPIs) F->G 3D Pharmacophore

Caption: Divergent derivatization workflows of 1-(1-phenylvinyl)-1H-pyrrole in medicinal chemistry.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating critical Quality Assurance/Quality Control (QA/QC) checkpoints.

Protocol A: Vilsmeier-Haack Formylation (Pyrrole Core Modification)

Objective: Synthesize 1-(1-phenylvinyl)-1H-pyrrole-2-carbaldehyde. Causality: Formylation at the C2 position provides a reactive aldehyde handle. This is the critical first step in synthesizing oxindole-pyrrole kinase inhibitors (analogous to Sunitinib) via Knoevenagel condensation. The N-vinyl group is highly acid-sensitive; therefore, the Vilsmeier-Haack reaction must be meticulously temperature-controlled to prevent vinyl group cleavage or polymerization[1].

Reagents:

  • 1-(1-Phenylvinyl)-1H-pyrrole (1.0 equiv, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv, 50 mmol)

  • Aqueous NaOH (2M)

Methodology:

  • Vilsmeier Reagent Generation: Purge a dry 50 mL Schlenk flask with Argon. Add anhydrous DMF and cool to 0 °C using an ice-water bath. Add POCl₃ dropwise over 15 minutes. QC Checkpoint: The solution should remain pale yellow. A dark color indicates moisture contamination. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-(1-phenylvinyl)-1H-pyrrole in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 20 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. QC Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (high Rf) should disappear. If the mixture turns opaque black, exothermic polymerization of the vinyl group has occurred due to poor temperature control.

  • Quenching & Hydrolysis: Cool the mixture back to 0 °C. Slowly add 2M NaOH until the pH reaches 8-9. Causality: Basic hydrolysis is mandatory; acidic workup will hydrolyze the 1-phenylvinyl group into acetophenone and free pyrrole.

  • Isolation: Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the C2-carbaldehyde[2].

Protocol B: [3+2] Dipolar Cycloaddition (Vinyl Group Modification)

Objective: Synthesize 5-(1-phenyl-1-(1H-pyrrol-1-yl)ethyl)-3-arylisoxazoline. Causality: The [3+2] cycloaddition of N-vinylpyrroles with nitrile oxides is highly regioselective, driven by the polarization of the N-vinyl double bond[3]. This reaction converts the planar vinyl group into a bulky, sp³-rich isoxazoline ring, which is highly prized in modern drug discovery for improving solubility and targeting complex protein binding pockets.

Reagents:

  • 1-(1-Phenylvinyl)-1H-pyrrole (1.0 equiv, 5 mmol)

  • Benzohydroximoyl chloride (1.5 equiv, 7.5 mmol)

  • Triethylamine (Et₃N) (2.0 equiv, 10 mmol)

  • Dichloromethane (DCM) (20 mL)

Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(1-phenylvinyl)-1H-pyrrole and benzohydroximoyl chloride in 20 mL of DCM.

  • In Situ Dipole Generation: Cool the mixture to 0 °C. Add Et₃N dropwise over 10 minutes. Causality: Et₃N dehydrohalogenates the hydroximoyl chloride to generate the highly reactive benzonitrile oxide in situ. Slow addition prevents the dimerization of the nitrile oxide into diphenylfuroxan.

  • Cycloaddition: Stir the reaction mixture at room temperature for 12 hours.

  • Validation (QC Checkpoint): Spot the reaction mixture on a TLC plate and stain with a 5% FeCl₃ solution. Causality: Unreacted hydroximoyl chloride will form a purple complex with Fe(III). The absence of a purple spot confirms the complete consumption of the dipole precursor.

  • Workup: Wash the organic layer with water (2 × 15 mL) and brine (15 mL). Dry over MgSO₄, filter, and concentrate. Purify the diastereomeric mixture via column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions, regioselectivity, and expected yields for the derivatization of 1-(1-phenylvinyl)-1H-pyrrole based on established synthetic benchmarks.

Derivatization RouteReagents / CatalystTemp (°C)Time (h)RegioselectivityIsolated Yield (%)
Vilsmeier-Haack Formylation POCl₃, DMF0 to 252.5>95% (C2 position)82 - 88
[3+2] Cycloaddition Ph-C(Cl)=NOH, Et₃N2512.0>90% (5-substituted)75 - 81
Heck Cross-Coupling Ar-I, Pd(OAc)₂, PPh₃9018.0>85% (β-adduct)65 - 72

Note: Heck cross-coupling represents an alternative pathway for extending the vinyl system prior to cyclization, utilizing standard palladium-catalyzed conditions[4].

References

  • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes." Synthesis, 2009(04), 587-590. URL:[Link]

  • Modanlou, F., et al. "A theoretical investigation on the regioselectivity of the [3+2] cycloaddition of nitrile oxide and N-vinylpyrrole." Structural Chemistry, 2017, 29(1), 9-14. URL:[Link]

  • Organic Chemistry Portal. "Pyrrole Synthesis and Derivatization." URL:[Link]

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry: Heck reactions of vinyl derivatives." Org. Biomol. Chem., 2016. URL: [Link]

Sources

Method

Screening 1-(1-phenylvinyl)-1H-pyrrole derivatives for anticancer activity

Application Note: Screening 1-(1-phenylvinyl)-1H-pyrrole Derivatives for Anticancer Activity Executive Summary & Structural Rationale The development of small-molecule anticancer agents frequently encounters the dual cha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Screening 1-(1-phenylvinyl)-1H-pyrrole Derivatives for Anticancer Activity

Executive Summary & Structural Rationale

The development of small-molecule anticancer agents frequently encounters the dual challenges of target resistance and metabolic instability. Combretastatin A-4 (CA-4) is a highly potent antimitotic agent that binds to the colchicine site of tubulin; however, its clinical utility is severely limited by the spontaneous isomerization of its cis-stilbene core into the inactive trans-isomer under physiological conditions 1[1].

To overcome this, 1-(1-phenylvinyl)-1H-pyrrole derivatives have emerged as a privileged, cis-restricted scaffold. By anchoring the 1-phenylvinyl moiety to the pyrrole nitrogen, the molecule is sterically locked in a conformation that perfectly mimics the bioactive cis-geometry of CA-4, preventing deactivation 2[2]. Furthermore, nitrogen-containing heterocycles, particularly pyrrole-fused systems (e.g., pyrrolo[2,3-b]pyridines), are highly effective Janus kinase (JAK) inhibitors. The pyrrole core acts as a critical hydrogen bond donor to the ATP-binding hinge region of JAK1/2/3, offering a secondary mechanism to suppress tumor proliferation and angiogenesis 3[3].

This application note provides a comprehensive, self-validating workflow for screening these dual-targeting derivatives.

Mechanistic Overview: The Polypharmacology Paradigm

Modern oncology screening prioritizes polypharmacology—the intentional targeting of multiple disease pathways to prevent compensatory resistance. The 1-(1-phenylvinyl)-1H-pyrrole scaffold operates via a dual mechanism:

  • Microtubule Destabilization: The rigidified B-ring mimic binds to the colchicine pocket at the

    
    /
    
    
    
    -tubulin interface, inhibiting tubulin polymerization and triggering G2/M phase cell cycle arrest.
  • JAK/STAT Pathway Inhibition: The pyrrole nitrogen anchors into the kinase hinge region (e.g., Leu932 in JAK2), blocking ATP binding. This prevents the phosphorylation of STAT proteins, downregulating anti-apoptotic genes like Bcl-xL and c-Myc4[4].

Mechanism Cmpd 1-(1-phenylvinyl)- 1H-pyrrole Tub Tubulin (Colchicine Site) Cmpd->Tub Binds JAK JAK Kinase (Hinge Region) Cmpd->JAK Inhibits MT Microtubule Destabilization Tub->MT Induces STAT STAT Inhibition JAK->STAT Prevents Apop Apoptosis MT->Apop G2/M Arrest STAT->Apop Pro-apoptotic

Fig 1. Dual-targeting mechanism of 1-(1-phenylvinyl)-1H-pyrrole derivatives.

Primary Screening: Phenotypic Cytotoxicity (CellTiter-Glo)

Causality & Design: Highly conjugated pyrrole derivatives frequently exhibit auto-fluorescence or colorimetric quenching, which causes false positives in standard MTT/MTS reduction assays. To ensure data integrity, we utilize an ATP-dependent luminescence assay (CellTiter-Glo). Because luminescence relies on enzymatic cleavage (luciferase) rather than absorbance, optical interference from the test compounds is entirely bypassed.

Self-Validating Controls:

  • Positive Control: CA-4 (1 µM) to define maximum cytotoxicity.

  • Negative Control: 0.1% DMSO vehicle to define 100% viability.

  • Quality Metric: A Z'-factor > 0.6 must be achieved on every plate to validate the run.

Step-by-Step Protocol:
  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7 breast cancer, A549 lung carcinoma). Seed 5,000 cells/well in 90 µL of complete media into a white, flat-bottom 96-well plate. Note: White plates maximize luminescent signal reflection and prevent well-to-well crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO

    
     to allow cell adhesion.
    
  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyrrole derivatives in 100% DMSO. Transfer 1 µL of these stocks into 99 µL of media (intermediate dilution), then add 10 µL of this mixture to the cells. (Final DMSO concentration = 0.1%).

  • Treatment Window: Incubate for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multimode microplate reader (integration time: 0.5–1.0 sec/well).

Secondary Screening A: In Vitro Tubulin Polymerization Assay

Causality & Design: A compound may be cytotoxic for reasons unrelated to microtubules. To prove the mechanism of action, a direct biochemical assay is required. Tubulin polymerization is an entropy-driven, endothermic process. Critical Insight: The microplate reader must be rigorously pre-warmed to 37°C. Even a transient drop in temperature during plate loading will cause spontaneous microtubule depolymerization, resulting in erratic kinetic curves and high standard deviations.

TubulinWorkflow S1 Prepare Tubulin Reaction Mix S2 Add Compound (Test/Control) S1->S2 S3 Incubate at 37°C (Assembly Phase) S2->S3 S4 Fluorescence Readout (Ex:340nm/Em:410nm) S3->S4

Fig 2. In vitro tubulin polymerization assay workflow.

Step-by-Step Protocol:
  • Reader Preparation: Pre-warm the fluorescence microplate reader to exactly 37°C. Set the kinetic read parameters: Excitation 340 nm, Emission 410 nm, reading every 1 minute for 60 minutes.

  • Reagent Thawing: Thaw porcine brain tubulin (>99% pure) and fluorescent reporter (e.g., DAPI or proprietary fluorophore) rapidly in a 37°C water bath, then immediately transfer to an ice bath. Tubulin must be kept strictly on ice until the assay begins.

  • Reaction Mix: Prepare the buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.
    
  • Compound Addition: Add 5 µL of test compounds (at 10 µM final concentration), CA-4 (positive control for inhibition), and Paclitaxel (positive control for enhancement) into a half-area 96-well black plate.

  • Initiation: Rapidly add 45 µL of the cold tubulin/buffer mix (final tubulin concentration ~3 mg/mL) to the wells using a multichannel pipette.

  • Measurement: Immediately place the plate in the pre-warmed reader and start the kinetic read. Calculate the

    
     of the linear assembly phase to determine the IC
    
    
    
    of polymerization inhibition.

Secondary Screening B: JAK Kinase TR-FRET Assay

Causality & Design: To evaluate the secondary polypharmacological target, we assess JAK1/2 inhibition. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The 1-(1-phenylvinyl)-1H-pyrrole compounds are highly aromatic and prone to short-lived auto-fluorescence. TR-FRET introduces a microsecond delay between excitation and emission reading, allowing compound auto-fluorescence to decay completely before measuring the target-specific signal, thereby eliminating false negatives.

Step-by-Step Protocol:
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Kinase Reaction: In a 384-well ProxiPlate, mix 2.5 µL of compound with 2.5 µL of recombinant JAK2 enzyme (final concentration ~1 nM) and 2.5 µL of ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • ATP Initiation: Initiate the reaction by adding 2.5 µL of ATP (at the

    
     value of JAK2, typically 10 µM). Incubate at room temperature for 60 minutes.
    
  • Detection Mix: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg

    
     and stop the kinase) and Europium-anti-phospho-tyrosine antibody.
    
  • Incubation & Read: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Data Analysis & Hit Triage

When triaging hits, look for compounds that exhibit low nanomolar cytotoxicity coupled with biochemical validation in both the tubulin and JAK assays. Table 1 illustrates a structured data matrix for evaluating lead candidates.

Table 1: Representative Cytotoxicity and Target Inhibition Profile

Compound IDMCF-7 IC

(µM)
A549 IC

(µM)
Tubulin Inhibition IC

(µM)
JAK2 Inhibition IC

(nM)
Polypharmacology Profile
CA-4 (Control)0.0030.0051.2>10,000Pure Tubulin Inhibitor
Ruxolitinib (Control)>10.0>10.0>50.03.3Pure JAK Inhibitor
Pyrrole-Lead-01 0.0450.0602.845.0Dual-Target Lead
Pyrrole-Lead-02 0.1200.1505.518.5JAK-Biased Lead

Interpretation: Pyrrole-Lead-01 represents an optimal dual-target profile, maintaining potent phenotypic cytotoxicity while demonstrating balanced biochemical inhibition of both microtubule assembly and JAK2 kinase activity.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Journal of Medicinal Chemistry
  • Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor PubMed / Bioorganic Chemistry
  • Combretastatin-Inspired Heterocycles as Antitubulin Anticancer Agents ACS Omega
  • Design of Combretastatin A-4 Analogs as Tubulin Targeted Vascular Disrupting Agent with Special Emphasis on Their Cis-Restricted Isomers Bentham Science Publisher

Sources

Application

The Versatile Precursor: 1-(1-Phenylvinyl)-1H-pyrrole in Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Unique Vinylpyrrole In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the structure of numerous natural products, pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Vinylpyrrole

In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the structure of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyrrole ring opens avenues for the construction of complex molecular architectures with diverse biological activities. Among the myriad of substituted pyrroles, 1-(1-phenylvinyl)-1H-pyrrole emerges as a precursor of significant synthetic utility. Its unique structure, featuring a vinyl group directly attached to the pyrrole nitrogen, bestows upon it a dual reactivity profile, enabling its participation in a variety of cycloaddition reactions to forge new heterocyclic frameworks.

This comprehensive technical guide delves into the synthesis and application of 1-(1-phenylvinyl)-1H-pyrrole as a versatile building block for the synthesis of novel heterocyclic compounds. We will explore its preparation, its role as a reactive diene in [4+2] cycloaddition reactions, and its utility as a dipolarophile in 1,3-dipolar cycloadditions, with a particular focus on the synthesis of indolizine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new frontiers in medicinal and materials chemistry.

Synthesis of 1-(1-Phenylvinyl)-1H-pyrrole: A Proposed Protocol

The synthesis of N-vinylpyrroles can be effectively achieved through the Trofimov reaction, a powerful method that involves the reaction of ketoximes with acetylenes in a superbasic medium, typically potassium hydroxide in dimethyl sulfoxide (KOH/DMSO). This reaction offers a direct and atom-economical route to a wide range of N-vinylpyrroles. While a specific protocol for 1-(1-phenylvinyl)-1H-pyrrole is not extensively documented, a reliable synthetic procedure can be extrapolated from the general principles of the Trofimov reaction, utilizing pyrrole and phenylacetylene as starting materials.

Proposed Reaction Scheme:

Synthesis of 1-(1-phenylvinyl)-1H-pyrrole cluster_reactants Reactants cluster_product Product Pyrrole Pyrrole Reagents KOH / DMSO (Superbase) Pyrrole->Reagents Phenylacetylene Phenylacetylene Phenylacetylene->Reagents Product 1-(1-Phenylvinyl)-1H-pyrrole Reagents->Product Diels-Alder Reaction cluster_reactants Reactants Vinylpyrrole 1-(1-Phenylvinyl)-1H-pyrrole Heat Δ Vinylpyrrole->Heat Dienophile Dienophile (e.g., Maleimide) Dienophile->Heat Adduct Cycloadduct Oxidation [O] Adduct->Oxidation Aromatized_Product Fused Pyrrole Derivative Heat->Adduct [4+2] Cycloaddition Oxidation->Aromatized_Product Aromatization Indolizine Synthesis Pyridinium_Salt N-Phenacylpyridinium Bromide Base Base (e.g., Et₃N) Pyridinium_Salt->Base Ylide Pyridinium Ylide (1,3-Dipole) Base->Ylide In situ generation Cycloadduct Tetrahydroindolizine Intermediate Ylide->Cycloadduct Vinylpyrrole 1-(1-Phenylvinyl)-1H-pyrrole Vinylpyrrole->Cycloadduct [3+2] Cycloaddition Aromatization Oxidative Aromatization Cycloadduct->Aromatization Indolizine Functionalized Indolizine Aromatization->Indolizine

Method

Experimental protocol for the N-vinylation of 1-phenyl-1H-pyrrole

Application Note: Experimental Protocols for the Vinylation of Phenylpyrroles: Addressing Structural Constraints and Methodological Solutions Target Audience: Researchers, Process Chemists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Vinylation of Phenylpyrroles: Addressing Structural Constraints and Methodological Solutions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Structural Triage

In the development of advanced polymeric materials and pharmaceutical intermediates, the vinylation of pyrrole derivatives is a critical transformation. However, a frequent point of structural confusion arises when targeting the "N-vinylation of 1-phenyl-1H-pyrrole."

As illustrated in the structural triage below, the nitrogen atom (N1) in 1-phenyl-1H-pyrrole is already fully substituted with a phenyl ring. Because pyrrole nitrogen is trivalent, it lacks the necessary N–H bond required for direct N-vinylation. Attempting this reaction without first cleaving the highly stable N–C(aryl) bond is chemically impossible under standard conditions.

To bypass this structural constraint, researchers must redirect their synthetic strategy based on their ultimate functionalization goals:

  • Route A (N-Functionalization): Shift the starting material to the isomeric 2-phenyl-1H-pyrrole , which retains the reactive N–H bond, allowing for direct N-vinylation via superbase chemistry [1].

  • Route B (C-Functionalization): Retain the 1-phenyl-1H-pyrrole core but target the electron-rich C2 or C3 positions via Palladium-catalyzed oxidative C–H olefination [2].

Workflow Start Target: Vinylation of Phenylpyrrole Sub1 1-Phenyl-1H-pyrrole (N-substituted) Start->Sub1 Sub2 2-Phenyl-1H-pyrrole (N-H intact) Start->Sub2 Block N-Vinylation Impossible (Lacks N-H Bond) Sub1->Block RouteA Route A: N-Vinylation (KOH/DMSO + CaC2) Sub2->RouteA Direct N-functionalization RouteB Route B: C-Vinylation (Pd-Catalyzed C-H Activation) Block->RouteB Redirect to C-functionalization

Caption: Structural decision tree for the vinylation of phenylpyrroles based on nitrogen substitution.

Route A: Green N-Vinylation of 2-Phenyl-1H-pyrrole

The classic Trofimov reaction utilizes high-pressure acetylene gas to achieve N-vinylation [3]. However, for modern drug development laboratories, handling pressurized acetylene is a severe safety hazard. We recommend a green, self-validating protocol utilizing Calcium Carbide (CaC₂) as a solid acetylene surrogate, mediated by a KF/KOH/DMSO superbase system[1].

Mechanistic Causality
  • The Superbase Effect: Pyrrole is a weak acid (pKa ~ 16.5). KOH dissolved in anhydrous DMSO creates a highly reactive "superbase" medium capable of quantitatively deprotonating the N–H bond to form a nucleophilic pyrrolide anion.

  • Role of KF: Potassium fluoride acts as a lattice disruptor for the polymeric CaC₂ and enhances the basicity of the system via strong hydrogen-bond acceptance.

  • Controlled Hydration (The "Leveling Effect"): Water must be added in strictly catalytic amounts to slowly generate acetylene from CaC₂. Excess water will quench the superbase via the leveling effect, halting the N-vinylation entirely.

Mechanism A CaC2 + H2O (Solid Acetylene Source) D Nucleophilic Addition (to Acetylene) A->D HC≡CH gas B KOH / KF / DMSO (Superbase System) C Pyrrolide Anion (Active Nucleophile) B->C Deprotonates N-H C->D E N-Vinyl-2-phenylpyrrole (Final Product) D->E Proton Transfer

Caption: Mechanistic pathway for the green N-vinylation of 2-phenyl-1H-pyrrole using calcium carbide.

Step-by-Step Protocol
  • System Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stirrer, add 2-phenyl-1H-pyrrole (1.0 mmol), finely ground CaC₂ (3.0 mmol), KF (2.0 mmol), and freshly crushed KOH (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add 5.0 mL of anhydrous DMSO.

  • Controlled Activation: Inject exactly 54 µL of deionized H₂O (3.0 mmol) dropwise over 10 minutes. Visual Cue: Gentle effervescence indicates the controlled release of acetylene gas.

  • Heating: Seal the flask and heat the mixture to 120 °C in a pre-heated oil bath for 5 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The highly non-polar N-vinyl product will run significantly higher (R_f ~ 0.8) than the starting material.

  • Workup: Cool to room temperature. Dilute with 20 mL of cold water to quench remaining CaC₂ and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). Look for the disappearance of the broad N–H singlet (~8.4 ppm) and the appearance of characteristic N-vinyl signals: a doublet of doublets at

    
     7.0 ppm (1H, =CH–N) and two doublets at 
    
    
    
    4.6 and 5.1 ppm (2H, =CH₂ terminal).

Route B: C2-Vinylation of 1-Phenyl-1H-pyrrole via Pd-Catalysis

If the 1-phenyl-1H-pyrrole core must be preserved, functionalization must occur at the carbon ring. Because the nitrogen lone pair delocalizes into the pyrrole ring, the C2 and C5 positions are highly nucleophilic. We utilize a Palladium-catalyzed oxidative Heck-type reaction (Fujiwara-Moritani olefination) to achieve regioselective C2-vinylation [2].

Mechanistic Causality
  • Electrophilic Palladation: Pd(OAc)₂ acts as an electrophile, selectively inserting into the electron-rich C2–H bond of the pyrrole ring.

  • Oxidative Turnover: Cu(OAc)₂ is employed as a stoichiometric oxidant to reoxidize the resulting Pd(0) back to the active Pd(II) species, closing the catalytic cycle.

Step-by-Step Protocol
  • Reagent Loading: In a 20 mL reaction vial, combine 1-phenyl-1H-pyrrole (1.0 mmol), an activated olefin such as ethyl acrylate (2.0 mmol), Pd(OAc)₂ (10 mol%, 0.1 mmol), and Cu(OAc)₂ (2.0 mmol).

  • Solvent & Atmosphere: Add 4.0 mL of a 1:1 mixture of DMF and glacial acetic acid. The acetic acid acts as a crucial ligand to facilitate the Concerted Metalation-Deprotonation (CMD) step. Purge the vial with O₂ gas for 2 minutes and seal.

  • Reaction: Heat the mixture at 100 °C with vigorous stirring for 12 hours.

  • Workup: Cool the mixture, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove copper and palladium salts. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize the acetic acid, dry over MgSO₄, and concentrate.

  • Purification & Validation: Purify via flash column chromatography. Validate via GC-MS and ¹H NMR. The trans-olefinic protons will appear as two doublets with a large coupling constant (

    
     Hz), confirming the E-stereochemistry of the newly installed vinyl group.
    

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two divergent vinylation pathways.

ParameterRoute A: N-VinylationRoute B: C2-Vinylation
Target Substrate 2-Phenyl-1H-pyrrole1-Phenyl-1H-pyrrole
Reagents CaC₂, KF, KOH, H₂O (cat.)Ethyl acrylate, Pd(OAc)₂, Cu(OAc)₂
Solvent System Anhydrous DMSODMF / Acetic Acid (1:1)
Temperature / Time 120 °C / 5 hours100 °C / 12 hours
Regioselectivity >99% N1-position>95% C2-position
Expected Yield 75 – 85%65 – 75%
Primary Byproducts Unreacted starting materialC2,C5-divinylated trace products

References

  • Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials Source: Molecules (MDPI), 2018, 23(3), 649. URL:[Link]

  • N-Alkylbenzimidazolepalladium(II) Complexes: Synthesis and their catalytic activities in direct C-H functionalization of pyrrole, furan and 2-acetylthiophene Source: Journal of Organometallic Chemistry, 2024, 1012, 123165. URL:[Link]

  • An Efficient Procedure for the N-Vinylation of Pyrrole Source: Synthetic Communications, 1994, 24(14), 2035-2039. URL:[Link]

Application

Engineering Optoelectronic Materials for Photodynamic Therapy and High-Throughput Biosensing

Executive Summary The intersection of materials science and pharmacology has birthed a new paradigm in drug development: the use of organic optoelectronic materials as active therapeutic and diagnostic agents[1]. Traditi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of materials science and pharmacology has birthed a new paradigm in drug development: the use of organic optoelectronic materials as active therapeutic and diagnostic agents[1]. Traditionally confined to solar cells and light-emitting diodes, materials such as conjugated polymers and semiconductor quantum dots offer tunable electronic properties, solution processability, and mechanical flexibility[1],[2]. By engineering the bandgaps and excited-state dynamics of these materials, researchers can develop highly efficient agents for Photodynamic Therapy (PDT) and high-throughput biosensing[3],[4]. This application note provides an authoritative guide on characterizing the optoelectronic properties of these materials and translating them into self-validating pharmacological assays.

Mechanistic Foundations of Optoelectronic Biomaterials

The efficacy of an optoelectronic material in biomedical applications is dictated by its behavior upon photon absorption. When a photosensitizer (e.g., a conjugated polymer or quantum dot) is irradiated, it transitions from the ground state (


) to a singlet excited state (

)[5],[3].
  • For Biosensing (Fluorescence): The material must maximize radiative decay directly from ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     back to 
    
    
    
    . The efficiency of this process is quantified by the Photoluminescence Quantum Yield (PLQY).
  • For Photodynamic Therapy (PDT): The material must suppress fluorescence in favor of Intersystem Crossing (ISC) , a non-radiative transition to a relatively stable excited triplet state (

    
    )[3]. The 
    
    
    
    state then transfers energy to surrounding molecular oxygen (
    
    
    ), generating highly cytotoxic Reactive Oxygen Species (ROS), such as singlet oxygen (
    
    
    ), which induce targeted apoptosis or necrosis in cancer cells or pathogens[5],[6].

A critical challenge in clinical PDT is the limited penetration depth of visible light. Materials scientists overcome this by synthesizing low-bandgap conjugated polymers (e.g., PCPDTBT) or utilizing triplet fusion upconversion techniques, which allow the materials to absorb in the Near-Infrared (NIR) window, enabling deep-tissue therapeutic activation[7],[4].

G S0 Ground State (S0) Optoelectronic Material S1 Excited Singlet (S1) Photon Absorption S0->S1 Light Irradiation (NIR/Vis) S1->S0 Fluorescence (Biosensing) T1 Excited Triplet (T1) Intersystem Crossing S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) Cytotoxic Effect T1->ROS Energy Transfer to O2 Target Cancer Cell / Pathogen Apoptosis/Necrosis ROS->Target Oxidative Stress

Figure 1: Optoelectronic state transitions driving ROS generation in PDT.

Comparative Optoelectronic Properties

To select the appropriate material for drug development pipelines, scientists must balance charge mobility, bandgap, and quantum yield. The table below summarizes the optoelectronic profiles of leading biomaterials[3],[2],[8].

Material ClassExampleBandgap (eV)PLQY RangePrimary Biomedical Application
Conjugated Polymer P3HT~1.910% - 30%Biosensing / Organic Photodetectors
Low-Bandgap Polymer PCPDTBT~1.5< 5%Deep-Tissue NIR-PDT
Semiconductor Nanocrystals CdSe Quantum DotsTunable (1.7 - 2.4)30% - 80%High-Res Imaging / Targeted PDT
2D Nanomaterials Phosphorene~1.5 - 2.0< 10%Antimicrobial PDT

Experimental Protocols

Protocol 1: Absolute PLQY Determination for Scattering Media

Causality & Logic: Relative PLQY measurements (which compare a sample to a standard reference dye) are highly prone to error when analyzing solid-state polymer films or nanoparticle suspensions. This is due to refractive index mismatches and severe scattering losses[9],[10]. To establish a self-validating system, an Integrating Sphere must be used. Coated with a highly reflective diffuse material, the sphere captures all emitted and scattered photons regardless of their angular distribution, providing an absolute metric of optoelectronic efficiency[9],[11].

Step-by-Step Methodology:

  • System Calibration: Standardize the spectrofluorometer and integrating sphere using a calibrated halogen/tungsten light source to correct for the spectral response of the detector and grating[11].

  • Blank Measurement (

    
    , 
    
    
    
    ):
    Place a cuvette with pure solvent (or a blank substrate) into the integrating sphere. Record the excitation scatter profile (
    
    
    ) and the background emission profile (
    
    
    ).
  • Direct Illumination (

    
    , 
    
    
    
    ):
    Place the optoelectronic sample in the sphere so the excitation beam hits it directly. Record the unabsorbed excitation light (
    
    
    ) and the photoluminescence spectrum (
    
    
    ).
  • Indirect Illumination (

    
    , 
    
    
    
    ):
    Offset the sample so the excitation beam hits the sphere wall first, creating a diffuse light field. Record the spectra (
    
    
    ,
    
    
    ). Causality: This step is critical to correct for the secondary absorption of scattered excitation light by the sample itself[10].
  • Data Integration: Calculate the absolute PLQY (

    
    ) using the integrated photon fluxes:
    
    
    
    
    (Where
    
    
    is the absorption coefficient derived from the direct and indirect scatter profiles).

G Step1 1. System Calibration Standardize Spectrometer Step2 2. Blank Measurement Solvent/Empty Sphere Step1->Step2 Step3 3. Direct Illumination Excite Sample Directly Step2->Step3 Step4 4. Indirect Illumination Excite Sphere Wall Step3->Step4 Step5 5. PLQY Calculation Ratio of Photons Emitted/Absorbed Step4->Step5

Figure 2: Absolute PLQY measurement workflow using an integrating sphere.

Protocol 2: High-Throughput Optoelectronic Screening for PDT Efficacy

Causality & Logic: In drug development, relying solely on downstream cell viability assays to evaluate a new photosensitizer introduces biological confounding variables (e.g., cellular uptake rates, efflux pump activity). To isolate and validate the optoelectronic efficiency of the material, researchers must directly quantify ROS generation in a cell-free environment before proceeding to in vitro models[5],[3].

Step-by-Step Methodology:

  • Material Preparation: Disperse the conjugated polymer nanoparticles or quantum dots in a biologically compatible buffer (e.g., PBS, pH 7.4) at varying concentrations (1–50 µg/mL).

  • ROS Probe Introduction: Add a highly specific fluorogenic probe, such as Singlet Oxygen Sensor Green (SOSG), to the suspension. SOSG is non-fluorescent until it reacts specifically with

    
    .
    
  • Controlled Irradiation: Irradiate the samples in a 96-well plate using an LED array matched to the material's peak absorption wavelength (e.g., 650 nm for deep-red polymers, or NIR wavelengths if utilizing triplet fusion upconversion[7]). Ensure uniform light fluence (e.g., 10 J/cm²).

  • Optoelectronic Readout: Measure the fluorescence of the activated SOSG (Excitation: 504 nm / Emission: 525 nm) using a microplate reader. The rate of fluorescence increase is directly proportional to the intersystem crossing (ISC) efficiency of the material.

  • In Vitro Validation: Once the highest ROS-yielding optoelectronic structure is identified, incubate the material with target cancer cell lines (e.g., HeLa or A549). Perform the irradiation step, followed by a standard MTT or CellTiter-Glo assay 24 hours post-treatment to confirm phototoxicity[5],[6].

References

1.[1] Recent advances in organic optoelectronic devices for biomedical applications. Optica. URL:[Link] 2.[7] Novel Material Converts Infrared Light into Visible Light, Opening Up New Routes for Photodynamic Therapy and Drug Development. Columbia University. URL:[Link] 3.[9] A practical guide to measuring and reporting photophysical data. Royal Society of Chemistry (RSC). URL:[Link] 4.[5] Renewed Momentum for Photodynamic Therapy. Optics & Photonics News. URL:[Link] 5.[3] Semiconductor quantum dots for photodynamic therapy: Recent advances. Frontiers. URL:[Link] 6.[11] Determination of absolute quantum yields of luminescing nanomaterials over a broad spectral range. Taylor & Francis. URL:[Link] 7.[10] Determination of Photoluminescence Quantum Yields of Scattering Media with an Integrating Sphere. ResearchGate. URL:[Link] 8.[6] Nanodrug applications in photodynamic therapy. Lenus. URL:[Link] 9.[2] Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. URL:[Link] 10.[8] Photodynamic Therapy: A Rising Star in Pharmaceutical Applications. PubMed Central (PMC). URL:[Link] 11.[4] Organic near-infrared optoelectronic materials and devices: an overview. SPIE Digital Library. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-phenylvinyl)-1H-pyrrole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(1-phenylvinyl)-1H-pyrrole. Drawing on established chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1-(1-phenylvinyl)-1H-pyrrole. Drawing on established chemical principles and field-proven insights, this document offers troubleshooting guides, FAQs, and detailed protocols to ensure the successful isolation of this high-purity compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 1-(1-phenylvinyl)-1H-pyrrole?

A1: The most effective purification techniques for 1-(1-phenylvinyl)-1H-pyrrole are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target compound from a wide range of impurities with different polarities.[1][2] Recrystallization is ideal for removing minor impurities from an already relatively pure solid product, often yielding material of very high purity.[3][4][5] For thermally sensitive materials like vinyl monomers, vacuum distillation can also be considered to reduce the risk of polymerization at high temperatures, though this is often more complex.[6]

Q2: My compound appears as a yellow or brown oil/solid after synthesis. What are the likely impurities?

A2: The coloration typically indicates the presence of impurities. These can include:

  • Starting Materials: Unreacted 1H-pyrrole, a phenyl-containing precursor (e.g., acetophenone), or reagents from the synthesis.

  • Polymerized Material: As a vinyl-containing monomer, 1-(1-phenylvinyl)-1H-pyrrole is susceptible to acid- or heat-induced polymerization, which can form colored oligomers.[6][7]

  • Oxidation Products: Pyrroles and vinyl groups can be sensitive to air oxidation, leading to colored degradation products.[8]

  • Residual Catalysts: If a transition metal catalyst (e.g., palladium) was used in the synthesis, trace amounts can remain and cause discoloration.[8]

Q3: How stable is 1-(1-phenylvinyl)-1H-pyrrole during purification and storage?

A3: The stability of 1-(1-phenylvinyl)-1H-pyrrole can be a concern due to its vinyl group and electron-rich pyrrole ring. The pyrrole ring can be sensitive to strong acids, which may catalyze polymerization or decomposition.[9][10] The vinyl group makes the molecule susceptible to polymerization, a risk that increases with heat.[6] For storage, it is advisable to keep the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[11]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity analysis.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure and identifying proton- or carbon-containing impurities. The absence of unexpected signals is a strong indicator of high purity.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile components, determining purity based on peak area percentage, and confirming the molecular weight of the compound and any volatile impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess purity, especially for less volatile impurities. A single, sharp peak suggests high purity.[14][15]

Purification & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(1-phenylvinyl)-1H-pyrrole.

Problem 1: My compound is decomposing or streaking on the silica gel column.

  • Possible Cause: 1-(1-phenylvinyl)-1H-pyrrole may be sensitive to the acidic nature of standard silica gel.[8] The electron-rich pyrrole ring and the vinyl group can be prone to acid-catalyzed decomposition or polymerization on the stationary phase.

  • Solution:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the initial eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. This deactivates the acidic silanol groups on the silica surface.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Perform preliminary TLC analysis on alumina plates to determine an appropriate solvent system.[11]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible to minimize contact time with the stationary phase.

Problem 2: I have poor separation between my product and an impurity during column chromatography.

  • Possible Cause: The polarity of the eluent is not optimized for the separation. The impurity may have a polarity very similar to the product.

  • Solution:

    • Systematic TLC Analysis: Before running the column, systematically test various solvent systems using TLC. Aim for an Rf value of approximately 0.3-0.4 for the desired compound.[1] Test different ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity by slowly increasing the proportion of the more polar solvent. This can improve the separation of compounds with close Rf values.

    • Change the Solvent System: If a hexane/ethyl acetate system fails, try a different combination, such as toluene/ethyl acetate or dichloromethane/hexane. Different solvents can alter the specific interactions with the stationary phase and improve separation.

Problem 3: The purified product is a persistent yellow oil that won't crystallize.

  • Possible Cause: The product may be an oil at room temperature, or residual impurities are preventing crystallization. The yellow color suggests trace impurities may still be present.[8]

  • Solution:

    • Confirm Purity: Analyze the oil by ¹H NMR and GC-MS. If it is >98% pure, it may simply be a low-melting solid or an oil.

    • Attempt Recrystallization from a Mixed Solvent System: If the product is solid but difficult to crystallize, a mixed solvent system can be effective.[4] Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or diethyl ether). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.[2]

    • Charcoal Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite before proceeding with crystallization.

Workflow & Troubleshooting Diagrams

A logical workflow is critical for efficient purification.

cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_final Final Analysis & Storage crude Crude Product (Post-Workup) tlc TLC Analysis (Silica & Alumina) crude->tlc Assess purity & polarity column Flash Column Chromatography tlc->column Multiple spots or colored impurities recryst Recrystallization tlc->recryst Mainly one spot, solid material purity_check Purity & Identity Check (NMR, GC-MS) column->purity_check recryst->purity_check Re-assess purity purity_check->recryst Purity <98% or minor impurities remain storage Store under N2, Cool & Dark purity_check->storage Purity >98%

Caption: General purification workflow for 1-(1-phenylvinyl)-1H-pyrrole.

action_node action_node start Problem on Silica Column? streak Streaking or Decomposition? start->streak Yes poor_sep Poor Separation? start->poor_sep No streak_sol1 Use Neutralized Silica (1% Et3N in eluent) streak->streak_sol1 streak_sol2 Switch to Alumina (Neutral or Basic) streak->streak_sol2 sep_sol1 Optimize Eluent with TLC (Rf ~0.35) poor_sep->sep_sol1 sep_sol2 Use Gradient Elution poor_sep->sep_sol2 sep_sol3 Try Different Solvent System poor_sep->sep_sol3

Caption: Troubleshooting logic for column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with optional neutralization)

This protocol is designed for the purification of gram-scale quantities of crude 1-(1-phenylvinyl)-1H-pyrrole.[1]

  • Solvent System Selection:

    • Using TLC plates, identify a solvent system that provides an Rf value of ~0.3-0.4 for the product. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Insert a small plug of cotton or glass wool at the bottom of the column.[1] Add a thin layer of sand.

    • Standard Method: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, ensuring no air bubbles are trapped.[1][16]

    • Neutralized Method: In a beaker, slurry the silica gel with your initial eluent containing 1% triethylamine. Let it sit for 5-10 minutes before pouring it into the column.

    • Allow the silica to pack under gravity or with gentle pressure, then add another thin layer of sand on top to protect the surface.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin collecting fractions.

    • If using a gradient, start with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent.

    • Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent polymerization.

Protocol 2: Recrystallization

This protocol is suitable for purifying an already partially pure, solid product.[3][5]

  • Solvent Selection:

    • The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[3] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

    • Continue to add small portions of the hot solvent dropwise until the solid just dissolves completely.[3] Adding excess solvent will reduce your final yield.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying:

    • Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent before performing final analysis.

Data Presentation

Table 1: Typical Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh) or Neutral AluminaSilica is standard, but alumina is preferred if the compound shows acid sensitivity.[8][11]
Mobile Phase Hexane/Ethyl Acetate or Toluene/Ethyl AcetateThese systems offer a good polarity range for many organic compounds.
Product Rf ~0.3-0.4Provides a good balance between resolution and elution time.[1]
Base Additive 1% Triethylamine (optional)Deactivates acidic sites on silica gel, preventing product degradation.
Loading Method Dry Loading or Minimal SolventPrevents band broadening and improves separation efficiency.[2]

Table 2: Comparison of Purity Assessment Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Structural confirmation, identification of proton/carbon-containing impurities.[12]Highly specific, provides structural information.Not sensitive to impurities without ¹H or ¹³C nuclei (e.g., inorganic salts).
GC-MS Purity (area %), molecular weight confirmation, identification of volatile impurities.[12][13]High sensitivity, separates complex mixtures.Not suitable for non-volatile or thermally labile compounds.
HPLC Purity (area %), quantification.[14][15]Suitable for a wide range of compounds, including non-volatile ones.Requires method development (column, mobile phase).
Elemental Analysis Confirms elemental composition (C, H, N).[12]Provides fundamental confirmation of the empirical formula.Requires very pure sample; does not identify specific impurities.

References

  • SIELC Technologies. (2018, February 16). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12480, 1-Phenylpyrrole.
  • University of Victoria.
  • BenchChem.
  • Senak, L., et al. (2008). Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation, using a Fast Gel Permeation Chromatography Column.
  • MRG LabNotes. (1999).
  • Biocompare. (2020, March 9).
  • BenchChem. Technical Support Center: Synthesis of 1-Phenyl-2,5-dihydro-1H-pyrrole.
  • BenchChem.
  • BenchChem. Technical Support Center: Purification of Phenyl(1H-pyrrol-3-yl)methanone.
  • Hudson, C. (n.d.). Chem 267.
  • National Center for Biotechnology Information. (n.d.). On the chemistry of 1-pyrroline in solution and in the gas phase.
  • Sacramento State. (n.d.).
  • University of Massachusetts Boston. (n.d.).
  • Reddit. (2024, May 16).
  • ResearchGate. (2016, May 19). Purifying reagents before use?.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(1-phenylvinyl)-1H-pyrrole

Welcome to the Technical Support Center. The synthesis of 1-(1-phenylvinyl)-1H-pyrrole—a highly electron-rich N-vinyl enamine—presents unique challenges in regiocontrol, chemoselectivity, and product stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(1-phenylvinyl)-1H-pyrrole—a highly electron-rich N-vinyl enamine—presents unique challenges in regiocontrol, chemoselectivity, and product stability. Whether you are utilizing transition-metal catalyzed hydroamination of phenylacetylene or addition/elimination with vinylating agents, this guide is engineered to help you diagnose and resolve critical side reactions.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My reaction yields primarily 1-(2-phenylvinyl)-1H-pyrrole instead of the target 1-(1-phenylvinyl)-1H-pyrrole. How do I reverse this regioselectivity?

  • Causality: The formation of the linear, anti-Markovnikov product (1-(2-phenylvinyl)-1H-pyrrole) is the thermodynamic sink of this reaction. Base-catalyzed additions (e.g., KOH/DMSO) or purely thermal hydroaminations strongly favor this pathway due to the steric relief and extended conjugation of the resulting trans-alkene.

  • Solution: To force Markovnikov addition, you must switch the activation mode from nucleophile-activation to alkyne-activation. Utilizing a soft, relativistic Lewis acid such as a Gold(I) complex (e.g., JohnPhosAuCl/AgOTf) selectively activates the alkyne via ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    -coordination. This polarization directs the pyrrole nitrogen to attack the more substituted 
    
    
    
    -carbon, yielding the branched Markovnikov product[1]. Alternatively, employing a highly N-selective vinylating agent, such as a 1-phenylvinyl selenone, can bypass alkyne hydroamination entirely via an addition-elimination mechanism.

Q2: I observe significant amounts of acetophenone and free pyrrole in my isolated product, even though in-process monitoring showed full conversion. What is happening?

  • Causality: 1-(1-phenylvinyl)-1H-pyrrole is an N-vinyl enamine. The nitrogen lone pair heavily donates into the vinyl group, making the

    
    -carbon highly nucleophilic. In the presence of trace acid and adventitious water (commonly encountered during aqueous workups or on standard silica gel), the 
    
    
    
    -carbon is protonated to form an iminium ion. Water traps this intermediate, which rapidly collapses to cleave the C-N bond, yielding acetophenone and pyrrole.
  • Solution: Maintain strictly anhydrous and alkaline conditions. Quench the reaction with a mild base (e.g., triethylamine). Never purify this compound on standard silica gel. Use basic alumina or silica gel that has been heavily deactivated with 2-5% triethylamine.

Q3: NMR analysis of my crude mixture shows a mixture of N-vinylation and C-vinylation products (e.g., 2-(1-phenylvinyl)-1H-pyrrole). How do I suppress C-vinylation?

  • Causality: Pyrrole is an ambident nucleophile. While the nitrogen atom is the most acidic site, the C2 and C3 positions are highly nucleophilic. Under certain Brønsted acid-catalyzed conditions, Friedel-Crafts-type C-vinylation will outcompete N-vinylation due to the thermodynamic stability of the C-alkylated product[2].

  • Solution: Ensure your catalyst selectively coordinates the nitrogen (forming a transient metal-pyrrolide) or strictly maintain non-acidic conditions. If using transition metals, bulky phosphine ligands (like JohnPhos) can sterically block the C2 position from approaching the activated alkyne, forcing N-attack.

Q4: The isolated 1-(1-phenylvinyl)-1H-pyrrole turns into a viscous, dark resin upon storage. How can I prevent this?

  • Causality: N-vinylpyrroles are highly susceptible to auto-polymerization. The electron-rich conjugated system can undergo both radical and cationic polymerization, a process accelerated by light, heat, or trace acid[3].

  • Solution: Immediately upon eluting the product from the column, dose the fractions with 0.1 wt% of a radical scavenger like BHT (butylated hydroxytoluene). Store the neat oil under an argon atmosphere at -20 °C in an amber vial.

Part 2: Quantitative Data & Analytical Signatures

Rapid identification of side products is critical. Use the following table to diagnose your crude


H NMR spectra (acquired in CDCl

).
CompoundReaction PathwayDiagnostic

H NMR Signals (CDCl

)
Mitigation Strategy
1-(1-phenylvinyl)-1H-pyrrole Desired (Markovnikov N-vinylation)~5.20 ppm (d, 1H), ~5.60 ppm (d, 1H) (Geminal coupling, J ≈ 1.5 Hz)N/A (Target Compound)
1-(2-phenylvinyl)-1H-pyrrole Side Reaction (Anti-Markovnikov)~6.50 ppm (d, 1H), ~7.20 ppm (d, 1H)(Trans coupling, J ≈ 14.0 Hz)Switch to Gold(I)

-acid catalysis.
2-(1-phenylvinyl)-1H-pyrrole Side Reaction (C2-Vinylation)~8.10 ppm (br s, 1H, N-H)Vinyl protons at ~5.30, 5.80 ppmAvoid Brønsted acids; use bulky ligands.
Acetophenone Degradation (Enamine Hydrolysis)~2.60 ppm (s, 3H, methyl)Use basic alumina; avoid acidic workups.
Poly(N-vinylpyrrole) Degradation (Polymerization)Broad, featureless backbone signalsbetween 1.50–2.50 ppmAdd 0.1 wt% BHT; store at -20 °C.

Part 3: Self-Validating Experimental Protocol

Optimized Synthesis via Gold(I)-Catalyzed Markovnikov Hydroamination

This protocol is engineered as a self-validating system to ensure the integrity of the enamine product at every step.

Step 1: Catalyst Activation

  • In an argon-filled glovebox, combine JohnPhosAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous dichloromethane (DCM, 0.2 M).

  • Validation Checkpoint: Stir for 15 minutes. The precipitation of AgCl (white solid) and a shift to a clear/pale-yellow supernatant confirms the generation of the active cationic [JohnPhosAu]

    
     species.
    

Step 2: Reaction Assembly

  • Add pyrrole (1.0 equiv) and phenylacetylene (1.2 equiv) to the active catalyst suspension.

  • Seal the vessel, remove from the glovebox, and stir at 40 °C for 12 hours.

Step 3: In-Process Monitoring & Quenching

  • Validation Checkpoint: Do not use standard TLC to monitor this reaction, as the silica will hydrolyze the product, giving a false negative (showing acetophenone). Instead, take a 10 µL aliquot, dilute in GC-MS grade ethyl acetate containing 1% Et

    
    N, and analyze via GC-MS.
    
  • Upon completion, quench the reaction by adding 0.5 mL of triethylamine (Et

    
    N) to neutralize any trace acid.
    

Step 4: Purification & Storage

  • Concentrate the crude mixture under reduced pressure at ambient temperature (Water bath < 30 °C).

  • Purify via flash column chromatography using Basic Alumina (Brockmann Grade I) with a gradient of petroleum ether to 5% ethyl acetate (pre-doped with 1% Et

    
    N).
    
  • Validation Checkpoint: Before pooling fractions, take a 10 µL aliquot and dissolve it in CDCl

    
    containing 1% pyridine-d
    
    
    
    . (Standard CDCl
    
    
    contains trace DCl which will destroy the enamine in the NMR tube). The presence of two doublets at ~5.20 and 5.60 ppm confirms success.
  • Add 0.1 wt% BHT to the pooled fractions, remove the solvent, backfill with Argon, and store at -20 °C.

Part 4: Mechanistic Pathway Visualization

G SM Pyrrole + Phenylacetylene Pi [Au]-Alkyne π-Complex SM->Pi Catalyst Activation Prod 1-(1-phenylvinyl)-1H-pyrrole (Desired Markovnikov) Pi->Prod N-Attack (Markovnikov) Side1 1-(2-phenylvinyl)-1H-pyrrole (Anti-Markovnikov) Pi->Side1 N-Attack (Anti-Markovnikov) Side2 2-(1-phenylvinyl)-1H-pyrrole (C-Vinylation) Pi->Side2 C2-Attack Side3 Acetophenone + Pyrrole (Hydrolysis) Prod->Side3 H+ / H2O (Cleavage) Side4 Poly(N-vinylpyrrole) (Polymerization) Prod->Side4 Radicals / Heat

Figure 1: Mechanistic divergence and degradation pathways in 1-(1-phenylvinyl)-1H-pyrrole synthesis.

References

  • [4] Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI.

  • [1] Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters (ACS).

  • [2] Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. MDPI.

  • [3] Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science Series B (ResearchGate).

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 1-(1-phenylvinyl)-1H-pyrrole

Introduction: 1-(1-phenylvinyl)-1H-pyrrole is a specialized organic compound with potential applications in materials science and pharmaceutical development. Due to its specific combination of a vinyl group and a pyrrole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-(1-phenylvinyl)-1H-pyrrole is a specialized organic compound with potential applications in materials science and pharmaceutical development. Due to its specific combination of a vinyl group and a pyrrole ring, its stability can be a critical factor in experimental success. While detailed stability studies on this particular molecule are not extensively published, this guide provides technical support based on the well-established chemistry of N-vinylpyrroles and the pyrrole heterocycle. The recommendations herein are designed to help researchers anticipate and mitigate potential stability-related issues.

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of 1-(1-phenylvinyl)-1H-pyrrole, with a focus on stability-related causes.

Q1: My reaction yield is significantly lower than expected, and I've noticed some insoluble, sticky material in my reaction flask. What could be the problem?

A1: This is a classic sign of undesired polymerization of the vinyl group. The 1-phenylvinyl moiety can be susceptible to both radical and acid-catalyzed polymerization.

  • Causality: The vinyl group on the pyrrole nitrogen can polymerize, especially in the presence of radical initiators (like trace peroxides from solvents), exposure to air (oxygen can initiate radical formation), light, or acidic conditions. Pyrrole itself can also polymerize under strong acid conditions[1][2].

  • Troubleshooting Steps:

    • Check Your Solvents: Ensure you are using freshly distilled or inhibitor-free solvents. Older ethers, for example, can accumulate peroxides which can initiate radical polymerization.

    • Inert Atmosphere: If your reaction conditions allow, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • pH Control: Avoid acidic conditions unless required by your reaction mechanism. If your reaction generates acid, consider adding a non-nucleophilic base to buffer the mixture.

    • Temperature Control: Higher temperatures can accelerate polymerization. Run your reaction at the lowest effective temperature.

    • Purity of Starting Material: If the compound has been stored improperly, it may already contain oligomers that can act as seeds for further polymerization. Consider re-purifying the material by column chromatography or distillation if its purity is in doubt.

Q2: The 1-(1-phenylvinyl)-1H-pyrrole, which was initially a colorless or pale-yellow liquid/solid, has turned dark brown or black. Is it still usable?

A2: A significant color change to dark brown or black indicates degradation, likely through oxidation. Pyrrole and its derivatives are known to darken upon exposure to air and light[2].

  • Causality: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored, polymeric, and often insoluble materials (often referred to as "pyrrole black"). This process can be accelerated by light (photodegradation) and exposure to atmospheric oxygen[3].

  • Troubleshooting Steps:

    • Assess Purity: The dark color is due to impurities. The presence of these impurities can interfere with your reaction. It is highly recommended to purify the material before use.

    • Purification: Distillation under reduced pressure or flash chromatography can be effective in removing the colored, high-molecular-weight impurities.

    • Future Prevention: This degradation is a clear sign of improper storage. Always store the compound under an inert atmosphere, protected from light, and at a low temperature.

Q3: My NMR spectrum of the compound shows broad peaks, or my LC-MS analysis indicates the presence of higher molecular weight species. What is happening?

A3: Broad peaks in an NMR spectrum often suggest the presence of polymeric or oligomeric species. This, along with higher molecular weight signals in the mass spectrum, points towards polymerization of the vinyl group.

  • Causality: As mentioned in Q1, the vinyl group can polymerize. Even a small amount of polymerization can lead to the observed spectral changes.

  • Troubleshooting Steps:

    • Review Handling Procedures: Did you handle the compound in the open air for an extended period? Was it exposed to strong light? Review your handling procedures to minimize these exposures.

    • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor (e.g., a small amount of BHT or hydroquinone), if this will not interfere with your subsequent reactions.

    • Fresh is Best: Whenever possible, use freshly purified or newly purchased material for the best results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(1-phenylvinyl)-1H-pyrrole?

A1: Based on the chemistry of N-vinylpyrroles and pyrrole itself, the following conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable[4].

  • Atmosphere: Store under an inert atmosphere such as nitrogen or argon[5][6]. This is critical to prevent oxidation of the pyrrole ring and radical-initiated polymerization of the vinyl group.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil[7]. Light can promote both oxidation and polymerization.

  • Container: Use a tightly sealed, clean, and dry glass container, such as a sealed ampoule or a vial with a PTFE-lined cap[1][8].

Q2: How should I handle 1-(1-phenylvinyl)-1H-pyrrole when setting up a reaction?

A2: Handle the compound quickly and efficiently to minimize exposure to air and light. Use an inert atmosphere glovebox if available. If not, briefly open the container under a positive pressure of inert gas to withdraw the required amount.

Q3: What is the likely shelf-life of this compound?

A3: The shelf-life is highly dependent on the storage conditions. If stored under the ideal conditions described above, the compound should be stable for several months to a year. If stored at room temperature and exposed to air and light, significant degradation can occur within weeks or even days. Regular purity checks (e.g., by TLC or NMR) are recommended for materials stored for an extended period.

Q4: Is this compound compatible with all common organic solvents?

A4: It is likely soluble in most common organic solvents[9]. However, be cautious with:

  • Acidic Solvents/Additives: Strong acids can cause rapid polymerization and degradation of the pyrrole ring[2].

  • Older Solvents: As mentioned, solvents that can form peroxides (e.g., THF, diethyl ether) should be freshly purified.

Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C (long-term), 2-8°C (short-term)Slows down polymerization and degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the pyrrole ring and radical polymerization of the vinyl group.[5]
Light Store in an amber vial or protect from lightPrevents photo-oxidation and light-induced polymerization.[7]
Container Tightly sealed glass container with a PTFE-lined capPrevents contamination and exposure to air and moisture.[1][8]
Additives Consider adding a radical inhibitor (e.g., BHT) for long-term storageInhibits radical polymerization of the vinyl group.

Potential Degradation Pathways

The following diagram illustrates the primary potential pathways for the degradation of 1-(1-phenylvinyl)-1H-pyrrole.

G cluster_main 1-(1-phenylvinyl)-1H-pyrrole cluster_degradation Degradation Pathways A 1-(1-phenylvinyl)-1H-pyrrole B Polymerization (Insoluble solid/oil) A->B  Radicals, Acid,  Heat, Light C Oxidation (Colored impurities, 'Pyrrole Black') A->C  O₂, Light

Caption: Potential degradation pathways for 1-(1-phenylvinyl)-1H-pyrrole.

References

  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2025). ResearchGate. [Link]

  • Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses. (n.d.). SciSpace. [Link]

  • Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene. (2021). Oriental Journal of Chemistry. [Link]

  • Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. (n.d.). Semantic Scholar. [Link]

  • Safety Data Sheet: Polyvinyl pyrrolidone. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Synthesis and stereochemical stability of new atropisomeric 1-(substituted phenyl)pyrrole derivatives. (2025, August 6). ResearchGate. [Link]

  • Pyrrole. (n.d.). Wikipedia. [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole. (2022, October 26). MDPI. [Link]

  • 1H-Pyrrole, 1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Exploring the photodegradation of pyrroles. (2019, September 5). Kristopher McNeill. [Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. (2021, June 9). MDPI. [Link]

  • The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignment in Substituted Pyrroles

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of heterocyclic compounds. For researchers and drug development professionals, the unambiguous structural elucidation of substituted p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis of heterocyclic compounds. For researchers and drug development professionals, the unambiguous structural elucidation of substituted pyrroles is a critical bottleneck. The unique electronic environment of the pyrrole ring—characterized by its electron-rich aromatic system and the presence of a heteroatom—introduces specific spectroscopic challenges, including quadrupolar broadening, complex spin-spin coupling, and overlapping chemical shifts[1].

This guide is engineered to provide authoritative diagnostic workflows, fundamental reference data, and self-validating experimental protocols to resolve ambiguities in your pyrrole NMR spectra.

Reference Data: Chemical Shifts & Coupling Constants

To establish a baseline for troubleshooting, it is essential to understand the typical NMR parameters of the unsubstituted pyrrole ring. The symmetry of unsubstituted pyrrole results in three unique proton signals and two unique carbon signals[1]. Substituents will break this symmetry and predictably shift these values based on their electronic nature (electron-withdrawing vs. electron-donating)[1].

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole[1]

NucleusPositionChemical Shift (ppm) in CDCl₃Electronic Environment
¹HN-H7.5 – 8.5 (Broad)Highly deshielded, subject to exchange
¹HC2 / C5 (α)6.6 – 6.8Adjacent to electronegative nitrogen
¹HC3 / C4 (β)6.0 – 6.2Further from nitrogen, more shielded
¹³CC2 / C5 (α)~118.0Deshielded by inductive effect of N
¹³CC3 / C4 (β)~108.0Shielded by resonance electron donation

Table 2: Typical ¹H-¹H Coupling Constants (J-values) in Pyrroles[2][3]

Coupling TypeProtons InvolvedTypical J-value (Hz)Structural Significance
³J (Adjacent)H-3, H-4 (J₃₄)3.2 – 3.8Strongest coupling in the ring
³J (Adjacent)H-2, H-3 (J₂₃)2.4 – 3.0Differentiates α-β vs β-β relationships
⁴J (Cross-ring)H-2, H-5 (J₂₅)1.8 – 2.2Identifies 3,4-disubstituted pyrroles
⁴J (Cross-ring)H-2, H-4 (J₂₄)1.2 – 1.6Weakest coupling, often appears as broadening

Diagnostic Workflows & Troubleshooting FAQs

Q1: Why is the N-H proton signal extremely broad or completely missing in my ¹H NMR spectrum?

Causality: Broad peaks in the ¹H NMR spectrum of a substituted pyrrole almost always arise from the quadrupolar relaxation of the ¹⁴N nucleus[4]. Nitrogen-14 is a spin I=1 nucleus with an asymmetrical charge distribution (quadrupole moment)[5]. When this nucleus interacts with the fluctuating electric field gradients of the molecule tumbling in solution, it undergoes rapid spin-lattice relaxation[6]. This rapid relaxation partially "decouples" the attached N-H proton, smearing its signal into a broad hump[5]. Alternatively, chemical exchange with trace water or protic solvents in the NMR tube can average the signal into the baseline.

Broadening Issue Broad or Missing N-H Peak Quad 14N Quadrupolar Relaxation (Spin I=1) Issue->Quad Exchange Chemical Exchange (Protic Solvents/H2O) Issue->Exchange Shimming Poor Magnetic Field Homogeneity Issue->Shimming Sol1 Use 15N Labeling or Variable Temp NMR Quad->Sol1 Sol2 Use Dry Solvents or D2O Shake Test Exchange->Sol2 Sol3 Re-shim & Tune Spectrometer Shimming->Sol3

Caption: Flowchart diagnosing causes and solutions for broad N-H peaks in pyrrole NMR spectra.

Q2: How can I unambiguously distinguish between 2-substituted and 3-substituted pyrroles?

Causality: The position of substitution dictates the remaining spin system, which is governed by the specific J-coupling constants (see Table 2).

  • 2-Substituted Pyrroles: Contain protons at positions 3, 4, and 5. The spectrum will show a doublet of doublets (or apparent triplet) for H-4 due to coupling with H-3 (J₃₄ ≈ 3.5 Hz) and H-5 (J₄₅ ≈ 2.8 Hz)[2].

  • 3-Substituted Pyrroles: Contain protons at positions 2, 4, and 5. Because the strongly coupled H-3 is missing, you will observe smaller cross-ring couplings (J₂₄ ≈ 1.5 Hz and J₂₅ ≈ 2.0 Hz)[3]. The signals will appear as narrowly split multiplets rather than distinct doublets.

Q3: The aromatic signals of my highly substituted pyrrole overlap heavily. How do I resolve them?

Causality: Alkyl substituents (e.g., methyl groups) act as weak electron-donating groups, causing the chemical shifts of the remaining ring protons to converge, leading to severe overlap in standard solvents like CDCl₃[1].

Solution: First, exploit the Aromatic Solvent Induced Shift (ASIS) effect by switching to Benzene-d₆. The anisotropic magnetic field of the benzene solvent molecules differentially shields the pyrrole protons based on their steric environment, often pulling overlapping peaks apart[4]. If 1D methods fail, transition to 2D NMR techniques (COSY, HSQC, HMBC) to separate the signals based on their carbon connectivity[4].

Overlap Start Overlapping Aromatic Signals in 1H NMR Solvent Change Solvent (e.g., CDCl3 to C6D6) Start->Solvent Check1 Resolved? Solvent->Check1 COSY Acquire 2D COSY (1H-1H Correlation) Check1->COSY No Assign Assign Peaks & Elucidate Structure Check1->Assign Yes Check2 Resolved? COSY->Check2 HSQC_HMBC Acquire 2D HSQC & HMBC (1H-13C Correlation) Check2->HSQC_HMBC No Check2->Assign Yes HSQC_HMBC->Assign

Caption: Decision tree for selecting the appropriate NMR method to resolve overlapping aromatic signals.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing the predicted physical change (e.g., signal disappearance or cross-peak appearance), the analyst inherently validates the structural assignment.

Protocol A: D₂O Exchange (Shake) Test for N-H Verification

Purpose: To definitively identify the N-H proton signal amidst overlapping aromatic or impurity peaks. Mechanism: The slightly acidic N-H proton undergoes rapid chemical exchange with the deuterium (²H) in D₂O. Because ²H resonates at a vastly different frequency, the ¹H signal vanishes, self-validating its identity as an exchangeable heteroatom proton[2].

  • Acquire a standard high-resolution ¹H NMR spectrum of the pyrrole derivative in a non-exchanging solvent (e.g., CDCl₃ or DMSO-d₆).

  • Remove the NMR tube from the spectrometer and add 1–2 drops of high-purity D₂O directly into the solution.

  • Cap the tube securely and shake vigorously for 30–60 seconds. Note: If using CDCl₃, the mixture will be biphasic; ensure thorough emulsion during shaking to facilitate proton exchange.

  • Allow the layers to separate and re-acquire the ¹H NMR spectrum using the exact same acquisition parameters.

  • Validation: Overlay the two spectra. The broad signal that completely disappears in the second spectrum is unambiguously the N-H proton.

Protocol B: 2D HMBC Acquisition for Quaternary Carbon Assignment

Purpose: To assign substituted (quaternary) carbons on the pyrrole ring which are invisible in standard ¹H and 2D HSQC spectra due to the lack of directly attached protons[4]. Mechanism: HMBC (Heteronuclear Multiple Bond Correlation) leverages long-range J-coupling (typically 2 to 3 bonds) to link adjacent protonated centers to the quaternary carbon[4].

  • Prepare a highly concentrated sample (approx. 20–50 mg) in a deuterated solvent to overcome the low natural abundance and low sensitivity of ¹³C.

  • Acquire standard 1D ¹H and ¹³C spectra to define the exact spectral windows (F2 for proton, F1 for carbon).

  • Load the standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments)[4].

  • Set the long-range coupling constant delay. For pyrroles, optimize the delay for a coupling of J = 8 Hz (corresponding to a ~62.5 ms delay), which effectively captures the 2-3 bond correlations across the conjugated ring system.

  • Acquire the spectrum, process with a sine-bell squared window function, and phase to absolute magnitude.

  • Validation: Trace the cross-peaks from the known, assigned ring protons (e.g., H-2 or H-5) vertically to the carbon axis. The intersecting carbon shift uniquely identifies the substituted quaternary carbon.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: rsc.
  • Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.
  • Source: cdnsciencepub.
  • Source: acs.

Sources

Troubleshooting

Pyrrole Ring Stability: A Technical Support Guide for Researchers

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole-containing molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with pyrrole-containing molecules. The pyrrole ring, a fundamental heterocycle in numerous natural products and pharmaceuticals, is notoriously susceptible to oxidation.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate and control the oxidation of the pyrrole ring during your chemical reactions, ensuring the integrity of your synthetic routes and the purity of your final products.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrrole ring so easily oxidized?

The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a high electron density that makes it highly susceptible to attack by electrophiles and oxidizing agents.[2][3][4] This inherent electron-richness is the primary reason for its instability compared to other aromatic systems like benzene.[2][4]

Q2: What are the common signs of pyrrole ring oxidation in my reaction?

The most common indicator of pyrrole oxidation is a significant color change in your reaction mixture, often turning dark brown or black.[1][5] This is due to the formation of highly conjugated, polymeric "pyrrole black" species.[6] You may also observe the appearance of multiple new spots on your Thin Layer Chromatography (TLC) analysis, which are often difficult to separate, and a complex mixture in your NMR or Mass Spectrometry data, indicating the formation of various oxidized byproducts.

Q3: Can I use common antioxidants to prevent pyrrole decomposition?

While antioxidants can be added to scavenge radical species, they are often insufficient to prevent the oxidation of the highly reactive pyrrole ring, especially in the presence of strong oxidizing agents or under harsh reaction conditions. A more robust strategy involving inert atmospheres, protecting groups, or careful selection of reagents is typically required.

Q4: How does substitution on the pyrrole ring affect its stability?

Substitution plays a crucial role in the stability of the pyrrole ring. Electron-withdrawing groups (EWGs) attached to the ring can significantly decrease its electron density, making it less susceptible to oxidation.[7][8] Conversely, electron-donating groups (EDGs) increase the electron density, further activating the ring towards oxidation.[4] The position of the substituent also matters, with substitution at the nitrogen atom often providing the most significant stabilizing effect.[7][9]

Q5: Are there any "pyrrole-friendly" reaction conditions I should be aware of?

Yes, whenever possible, conduct reactions at low temperatures, as higher temperatures can accelerate oxidation. Use deoxygenated solvents and maintain an inert atmosphere of nitrogen or argon.[10][11] Additionally, aim for shorter reaction times to minimize the exposure of the pyrrole ring to potentially oxidizing conditions. When performing aqueous workups, using deoxygenated water can also be beneficial.

Troubleshooting Guide: Preventing and Managing Pyrrole Oxidation

This section provides a more detailed approach to troubleshooting common issues related to pyrrole ring oxidation during synthesis.

Issue 1: Rapid Darkening of the Reaction Mixture and Formation of Insoluble Black Precipitate

This is a classic sign of extensive pyrrole polymerization and oxidation.[6]

Root Cause Analysis:

  • Atmospheric Oxygen: The pyrrole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of trace metal impurities.[1][6]

  • Strong Oxidizing Agents: The reagents used in your reaction may be too oxidizing for the sensitive pyrrole core.[1][12]

  • Acidic Conditions: Protic acids can protonate the pyrrole ring, increasing its susceptibility to nucleophilic attack and subsequent polymerization or oxidation.[1][13]

Solutions and Protocols:

1. Implementation of an Inert Atmosphere:

The most fundamental step in preventing pyrrole oxidation is the rigorous exclusion of oxygen.[10][11][14]

  • Protocol: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line Technique) [10][11]

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of inert gas (nitrogen or argon).[10]

    • Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) while it is still warm and immediately place it under a positive pressure of inert gas from a Schlenk line.

    • Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "pump-and-fill" cycle at least three times to ensure the complete removal of atmospheric gases.[10]

    • Reagent Addition: Add deoxygenated solvents and liquid reagents via a syringe or cannula.[10] Add solid reagents under a positive flow of inert gas.

    • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. A bubbler filled with mineral oil is commonly used to monitor the gas flow.

2. Judicious Choice of Reagents and Reaction Conditions:

  • Avoid Strong Oxidants: If your desired transformation involves oxidation, select the mildest possible reagent that can effect the transformation without degrading the pyrrole ring. For instance, consider using milder oxidants like manganese dioxide (MnO2) for the oxidation of allylic alcohols instead of stronger agents like chromium trioxide.[12]

  • Buffer Acidic Conditions: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to neutralize the acid in situ.

3. Use of Electron-Withdrawing Protecting Groups:

Protecting the pyrrole nitrogen with an electron-withdrawing group is a highly effective strategy to deactivate the ring towards oxidation.[7][8]

  • Table 1: Common Protecting Groups for Pyrrole and Their Characteristics

Protecting GroupAbbreviationKey FeaturesCleavage Conditions
Benzenesulfonyl-BsHighly electron-withdrawing, robust.[8]Reductive cleavage (e.g., Mg/MeOH).[15]
p-Toluenesulfonyl-TsSimilar to -Bs, widely used.[9][16]Reductive cleavage, strong acid.[15]
tert-Butoxycarbonyl-BocLess deactivating than sulfonyl groups, but still effective.[17][18]Acidic conditions (e.g., TFA).[15][16]
Triisopropylsilyl-TIPSSterically bulky, provides good protection.Fluoride sources (e.g., TBAF).
[2-(Trimethylsilyl)ethoxy]methyl-SEMStable to a wide range of conditions.[16][19]Fluoride sources or acidic conditions.[16]
  • Protocol: N-Protection of Pyrrole with a Tosyl Group [15][16]

    • Setup: To a solution of pyrrole in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C.[16]

    • Deprotonation: Stir the mixture for 30 minutes to allow for the complete deprotonation of the pyrrole nitrogen.

    • Addition of Protecting Group: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.[16]

    • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Workup: Quench the reaction carefully with water and extract the product with a suitable organic solvent. Purify by column chromatography.[15]

Diagram: Logic for Preventing Pyrrole Oxidation

G cluster_causes Causes of Oxidation cluster_solutions Preventative Strategies Pyrrole Susceptible Pyrrole Ring Oxidation Oxidation & Polymerization Pyrrole->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation Oxidants Strong Oxidizing Agents Oxidants->Oxidation Acid Acidic Conditions Acid->Oxidation Inert Inert Atmosphere Inert->Pyrrole Excludes O2 Reagents Mild Reagents Reagents->Pyrrole Avoids harsh conditions Protect Protecting Groups (EWGs) Protect->Pyrrole Reduces electron density

Caption: Strategies to mitigate pyrrole ring oxidation.

Issue 2: Complex Product Mixture and Difficult Purification

Even with precautions, some level of oxidation may occur, leading to a challenging purification process.

Root Cause Analysis:

  • Incomplete Protection/Deprotection: The protecting group may not have been fully installed or may have been partially cleaved during the reaction or workup, leading to a mixture of protected and unprotected species with varying stabilities.

  • Formation of Oligomeric Byproducts: Mild oxidation can lead to the formation of dimeric or trimeric pyrrolic species, which can have similar polarities to the desired product, making chromatographic separation difficult.

  • On-Column Decomposition: The silica or alumina used in column chromatography can be acidic and may cause the decomposition of sensitive pyrrole derivatives.

Solutions and Protocols:

1. Optimization of Protection/Deprotection Steps:

  • Drive Reactions to Completion: Use a slight excess of the protecting group reagent and ensure the reaction has gone to completion by TLC analysis before proceeding.

  • Careful Selection of Deprotection Conditions: Choose deprotection conditions that are orthogonal to other functional groups in your molecule and that are known to be mild towards the pyrrole core.

2. Modified Purification Techniques:

  • Deactivated Silica Gel: If you suspect on-column decomposition, use deactivated silica gel for column chromatography. This can be prepared by making a slurry of silica gel with a small amount of a base like triethylamine before packing the column.

  • Alternative Purification Methods: Consider other purification techniques such as preparative HPLC, recrystallization, or distillation if your compound is amenable to these methods.[20]

Diagram: Workflow for Troubleshooting Complex Mixtures

G Start Complex Product Mixture Analysis Analyze by LC-MS & NMR Start->Analysis Cause1 Incomplete Protection? Analysis->Cause1 Cause2 On-Column Decomposition? Analysis->Cause2 Cause1->Cause2 No Solution1 Optimize Protection/Deprotection Cause1->Solution1 Yes Solution2 Use Deactivated Silica or Alternative Purification Cause2->Solution2 Yes End Pure Product Cause2->End No Solution1->End Solution2->End

Sources

Optimization

Technical Support Center: 1-(1-phenylvinyl)-1H-pyrrole Reactivity &amp; Solvent Troubleshooting

Welcome to the Technical Support Center for N-vinylpyrrole derivatives. This guide is specifically engineered for researchers and drug development professionals working with 1-(1-phenylvinyl)-1H-pyrrole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-vinylpyrrole derivatives. This guide is specifically engineered for researchers and drug development professionals working with 1-(1-phenylvinyl)-1H-pyrrole . Because this molecule features an electron-rich aromatic pyrrole ring conjugated with a styrene-like N-vinyl group, its reactivity is highly divergent and exquisitely sensitive to solvent polarity, proticity, and catalytic environments.

This document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you control the chemoselectivity of your reactions.

Part 1: Core Reactivity Pathways

The reactivity of 1-(1-phenylvinyl)-1H-pyrrole is governed by the competition between the pyrrole ring (susceptible to electrophilic attack at C2/C5) and the N-vinyl group (acting as an enamine, dienophile, or polymerizable monomer). Solvent selection directly dictates which pathway is activated [1, 2].

G Start 1-(1-phenylvinyl)-1H-pyrrole Hydrolysis Hydrolysis (Pyrrole + Acetophenone) Start->Hydrolysis Protic Solvents / H+ (Aqueous MeOH, HCl) RadPoly Radical Polymerization (Pendant Pyrrole) Start->RadPoly Non-polar (Benzene) + AIBN, 80°C CatPoly Cationic Polymerization (Cross-linked Oligomers) Start->CatPoly Lewis Acids (FeCl3) Polar/Aprotic Solvents Cyclo [3+2] Cycloaddition (e.g., Isoxazolo-pyrrole) Start->Cyclo Dipoles (TACs) Solvent-dependent Ea

Divergent reactivity pathways of 1-(1-phenylvinyl)-1H-pyrrole based on solvent and conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my starting material degrading into acetophenone and free pyrrole when using methanol or ethanol as a solvent?

Causality & Mechanism: You are observing acid-catalyzed hydrolysis. The N-vinyl group in 1-(1-phenylvinyl)-1H-pyrrole is essentially an enamine. In protic solvents (especially if trace acid or moisture is present), the


-carbon of the vinyl group is rapidly protonated. The presence of the 

-phenyl group hyper-stabilizes the resulting carbocation (creating a benzylic/tertiary-like cationic center adjacent to the pyrrole nitrogen). Subsequent nucleophilic attack by water forms a hemiaminal intermediate that irreversibly collapses into free pyrrole and acetophenone [2]. Resolution:
  • Solvent Switch: Immediately transition to strictly anhydrous, non-nucleophilic aprotic solvents (e.g., dry THF, Toluene, or DCM).

  • Scavengers: If a polar solvent is mandatory for solubility, use anhydrous DMF or MeCN and add a mild, non-nucleophilic base (like 2,6-lutidine) to scavenge trace protons.

Q2: During [3+2] cycloadditions with nitrones, why does switching from toluene to highly polar acetonitrile decrease my reaction rate?

Causality & Mechanism: This is a classic thermodynamic solvent effect. Recent Molecular Electron Density Theory (MEDT) investigations into [3+2] cycloadditions involving N-vinylpyrroles and three-atom-components (TACs) reveal that these reactions often proceed through an asynchronous, one-step, non-polar transition state [1]. Highly polar solvents (like MeCN) disproportionately stabilize the zwitterionic ground state of the TAC reagents more than they stabilize the transition state. This increases the overall activation energy (


) barrier.
Resolution: 
  • Solvent effects do not alter the ortho/endo regioselectivity of this reaction [1]. Therefore, you can safely switch back to a non-polar solvent (like toluene or benzene) to lower the activation energy and accelerate the kinetic rate without sacrificing product stereochemistry.

Q3: I am trying to perform an electrophilic substitution on the pyrrole ring (C2 position), but I keep generating intractable black tars. What is happening?

Causality & Mechanism: The electrophile (e.g., Vilsmeier-Haack reagent, Lewis acids) is triggering unintended cationic polymerization of the N-vinyl group [3]. Because the pyrrole ring is also electron-rich, the propagating carbocation can attack the pyrrole rings of adjacent monomers, leading to highly cross-linked, insoluble oligomeric networks (tars) [2, 3]. Resolution:

  • Kinetic Control: Run the reaction at strictly cryogenic temperatures (-78 °C) to favor the lower-barrier ring substitution over chain propagation.

  • Solvent Dilution: Operate under high dilution in non-polar solvents to reduce the probability of intermolecular monomer collisions.

Part 3: Quantitative Data Summaries

The following table summarizes the quantitative impact of solvent environments on the reactivity of N-vinylpyrrole derivatives, allowing for rapid experimental optimization.

Reaction TypeSolvent EnvironmentKinetic/Thermodynamic EffectPrimary Outcome / Yield
[3+2] Cycloaddition Polar Aprotic (e.g., MeCN)

Activation Energy (

)
Regioselective cycloadduct (kinetic control) [1]
Radical Polymerization Non-polar (e.g., Benzene)Exothermic, low solvent effectPoly(N-vinyl) backbone (~92% yield) [3]
Cationic Polymerization Polar / Lewis AcidicRapid cation stabilizationAlternating/cross-linked oligomers (~61% yield) [3]
Hydrolysis Protic/Acidic (H

O/MeOH)
Rapid hemiaminal collapseComplete degradation (Pyrrole + Acetophenone)[2]

Part 4: Standardized Experimental Protocols

Protocol A: Controlled Radical Polymerization (Synthesis of Pendant Pyrrole Polymers)

This protocol utilizes a non-polar solvent to suppress cationic cross-linking, ensuring polymerization occurs exclusively at the vinyl group, leaving the pyrrole ring intact for post-polymerization functionalization [3].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-(1-phenylvinyl)-1H-pyrrole (10 mmol) in anhydrous benzene (15 mL). Note: Benzene is preferred over polar solvents to prevent solvent-transfer reactions and maintain radical stability.

  • Initiation: Add AIBN (Azobisisobutyronitrile) at 1.0 wt% relative to the monomer.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (which acts as a radical scavenger).

  • Propagation: Heat the reaction mixture to 80 °C for 24 hours under continuous stirring.

  • Self-Validation (In-Process): Take a 0.1 mL aliquot, remove the solvent, and run a crude

    
    H NMR in CDCl
    
    
    
    . The disappearance of the vinylic protons (
    
    
    ~5.0–5.5 ppm) and the preservation of the pyrrole ring protons (
    
    
    ~6.1, 6.8 ppm) confirms successful selective polymerization.
  • Isolation: Precipitate the polymer by dropping the benzene solution into an excess of cold methanol. Filter and dry under vacuum.

Protocol B: Solvent-Optimized [3+2] Cycloaddition

Designed to maximize kinetic efficiency by utilizing a non-polar solvent to lower the activation energy barrier of the asynchronous transition state [1].

  • Preparation: Dissolve the dipole (e.g., a cyclic nitrone or nitrile imine) (1.0 equiv) and 1-(1-phenylvinyl)-1H-pyrrole (1.2 equiv) in anhydrous toluene (0.2 M concentration).

  • Reaction: Heat to 80 °C under a nitrogen atmosphere.

  • Monitoring & Self-Validation: Monitor via TLC (Hexane/EtOAc). Because the reaction is under kinetic control, the ortho-endo cycloadduct will form exclusively. Validate the regiochemistry of the isolated product using 2D NOESY NMR; you should observe spatial correlation between the pyrrole ring protons and the newly formed isoxazolidine ring protons.

  • Workup: Evaporate the toluene under reduced pressure and purify the crude mixture via flash column chromatography.

Part 5: References

  • Title: Reactivity, mechanism, and origin of selectivity of the[3 + 2] cycloaddition between cyclic 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole: a computational MEDT investigation Source: ResearchGate (February 15 2025) URL: [Link]

  • Title: Chemistry of Pyrroles (Acid-catalyzed hydrolysis of N-vinylpyrroles) Source: Ethernet.edu.et / CRC Press URL: [Link]

  • Title: Cationic and free radical polymerization of N-vinyl-2,3-diphenylpyrrole Source: Synthetic Metals / Academia.edu (2012) URL: [Link]

Troubleshooting

Refinement of reaction conditions for gold-catalyzed pyrrole synthesis

Welcome to the technical support center for the refinement of reaction conditions in gold-catalyzed pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are uti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the refinement of reaction conditions in gold-catalyzed pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful methodology. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits and their solutions:

  • Catalyst Activity: The choice of gold catalyst and its activation are paramount. While various gold(I) and gold(III) catalysts are effective, their activity can be significantly influenced by the ligands and counterions.[1][2][3] For instance, catalysts with bulky biarylphosphine ligands like Johnphos can exhibit superior activity in some cases.[4] If you are using a pre-catalyst like (Ph3P)AuCl, it requires activation with a silver salt (e.g., AgSbF6, AgOTf) to generate the active cationic gold species. Incomplete activation can lead to a sluggish reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred as they do not compete with the substrates for coordination to the gold center.[4] Solvents like THF or toluene can also be effective but may lead to different reaction kinetics.[4]

  • Temperature: While many gold-catalyzed reactions proceed at room temperature, some systems require heating to overcome activation barriers. A systematic increase in temperature (e.g., from room temperature to 60-80 °C) can significantly accelerate the reaction. However, be mindful that excessive heat can lead to catalyst decomposition or side product formation.[4]

  • Water Scavenging: The presence of water can be detrimental, often leading to catalyst deactivation or undesired side reactions. The addition of a water scavenger, such as magnesium oxide (MgO) or molecular sieves, has been shown to improve yields and shorten reaction times significantly.[4][5]

Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of my pyrrole synthesis?

Regioselectivity is a common challenge, particularly with unsymmetrical alkynes or amine precursors. The substitution pattern of the final pyrrole is determined by the initial nucleophilic attack on the gold-activated alkyne.

  • Electronic and Steric Effects of Substrates: The inherent electronic and steric properties of your starting materials play a crucial role. Electron-donating groups on the alkyne can direct the nucleophilic attack to the more electron-deficient carbon, while bulky substituents can sterically hinder attack at a particular position.

  • Catalyst and Ligand Control: The choice of the gold catalyst and its associated ligands can influence the regiochemical outcome.[2] For example, the counterion of the gold catalyst can affect the reaction pathway, with tosylate (OTs) favoring the formation of 2,5-substituted pyrroles and triflate (OTf) promoting the formation of 2,4-substituted pyrroles in certain systems.[2]

  • Proposed Mechanism and Regioselectivity: The generally accepted mechanism involves the gold-catalyzed hydroamination of an alkyne with an amine to form an enamine intermediate, which then undergoes cyclization.[4] The initial regioselectivity of the hydroamination step dictates the final substitution pattern of the pyrrole.

Troubleshooting Guide

Problem 1: Low to No Product Yield

You've set up your reaction, but upon analysis, you find a low yield of the desired pyrrole or none at all.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inactive Catalyst The gold pre-catalyst may not have been properly activated, or the active catalyst may have decomposed. Solution: Ensure the silver salt used for activation is fresh and added correctly. Consider preparing the active catalyst in situ. If catalyst decomposition is suspected (often indicated by the formation of gold nanoparticles, a color change to purple or black), try a lower reaction temperature or a more robust ligand.[3][6]
Impure Starting Materials Impurities in the amine or alkyne starting materials can poison the catalyst or lead to side reactions. Solution: Purify the starting materials before use, for example, by distillation, recrystallization, or column chromatography.
Presence of Oxygen or Moisture Gold catalysts can be sensitive to air and moisture. Solution: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware. The use of a water scavenger like MgO can be beneficial.[4][5]
Suboptimal Reaction Conditions The chosen solvent, temperature, or reaction time may not be ideal for your specific substrates. Solution: Systematically screen different solvents (e.g., DCM, DCE, Toluene, THF) and temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[4]
Problem 2: Catalyst Deactivation

You observe that the reaction starts but then stalls before reaching completion, or you see the formation of a black precipitate (elemental gold).

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst deactivation.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Thermal Instability Higher temperatures can lead to the reduction of Au(I) to Au(0). Solution: Reduce the reaction temperature. If the reaction requires elevated temperatures, consider using a gold catalyst with a more strongly coordinating and sterically hindering ligand, which can enhance thermal stability.[3]
Reductive Quenching by Substrates or Impurities Certain functional groups or impurities in the starting materials can reduce the active gold catalyst. Solution: Ensure high purity of all reagents. If a particular functional group is suspected, it may be necessary to use a protecting group strategy.
Ligand Dissociation Dissociation of the ligand from the gold center can lead to the formation of unstable, catalytically inactive species. Solution: Employ chelating ligands or ligands with stronger binding affinities to the gold center. The use of N-heterocyclic carbene (NHC) ligands can often provide more robust catalysts compared to phosphine ligands.[4]
Inappropriate Counterion The nature of the counterion can influence catalyst stability. Solution: Experiment with different silver salts to generate gold catalysts with various non-coordinating anions (e.g., SbF6-, NTf2-, OTf-).[2][7]

Experimental Protocols

General Procedure for Gold-Catalyzed Synthesis of Polysubstituted Pyrroles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Gold pre-catalyst (e.g., (Ph3P)AuCl or IPrAuCl)

  • Silver salt (e.g., AgSbF6 or AgOTf)

  • α-Amino ketone or other suitable amine precursor

  • Alkyne

  • Anhydrous, degassed solvent (e.g., DCE)

  • Magnesium oxide (MgO) or molecular sieves (optional, but recommended)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven overnight

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the gold pre-catalyst (e.g., 1-5 mol%) and the silver salt (1-5 mol%) under an inert atmosphere.

  • Add the anhydrous, degassed solvent (to make a final concentration of ~0.1 M with respect to the limiting reagent) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active cationic gold catalyst.

  • To this solution, add the α-amino ketone (1.0 equivalent), the alkyne (1.1-1.5 equivalents), and the water scavenger (e.g., MgO, 1.0 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a short pad of celite or silica gel to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired polysubstituted pyrrole.

Reaction Mechanism Overview:

Pyrrole_Synthesis_Mechanism cluster_0 Catalytic Cycle Alkyne R1-C≡C-R2 Activated_Alkyne Gold-Alkyne π-Complex Alkyne->Activated_Alkyne:f0 Amine R3-NH-CH(R4)-C(=O)-R5 Hydroamination Hydroamination Amine->Hydroamination Gold_Catalyst [L-Au]+ Gold_Catalyst->Activated_Alkyne:f0 Activated_Alkyne:f1->Hydroamination Enamine_Intermediate Enamine Intermediate Hydroamination->Enamine_Intermediate:f0 Cyclization Intramolecular Cyclization Enamine_Intermediate:f1->Cyclization Pyrrole_Product Polysubstituted Pyrrole Cyclization->Pyrrole_Product Water H2O Cyclization->Water Pyrrole_Product->Gold_Catalyst Catalyst Regeneration

Caption: Generalized mechanism of gold-catalyzed pyrrole synthesis.

This mechanism illustrates the key steps: activation of the alkyne by the cationic gold catalyst, subsequent nucleophilic attack by the amine (hydroamination) to form an enamine intermediate, and finally, an intramolecular cyclization to yield the pyrrole product with the elimination of water.[4] The gold catalyst is regenerated at the end of the cycle.

References

  • Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters, 17(12), 2984–2987. [Link]

  • Khan, I., & Saxena, R. (2017). Gold Catalysts in the Synthesis of Five-membered N-heterocycles. Current Organic Chemistry, 21(15), 1436-1453. [Link]

  • Reddy, R. S. (2017). Recent Advances in the Synthesis of Heterocycles via Gold-catalyzed Cascade Reactions: A Review. Current Organic Chemistry, 21(15), 1530-1566. [Link]

  • Li, X., Chen, M., Xie, X., Sun, N., Li, S., & Liu, Y. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters, 17(12), 2984–2987. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Reddy, R. S. (2017). Recent Advances in the Synthesis of Heterocycles via Gold-catalyzed Cascade Reactions: A Review. ResearchGate. [Link]

  • Fürstner, A. (2007). Heterocycles from gold catalysis. Chemical Communications, (19), 1932-1943. [Link]

  • Wang, Y., et al. (2025). Facile Synthesis of 2 H- Pyrroles: Combination of Gold Catalysis and Lewis Acid Catalysis. ChemistrySelect, 10(29), e202502111. [Link]

  • Nolan, S. P., et al. (2011). Gold(i)-catalyzed synthesis of furans and pyrroles via alkyne hydration. Catalysis Science & Technology, 1(5), 759-762. [Link]

  • Davies, P. W., & Martin, N. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. ACS Catalysis, 11(11), 6357–6362. [Link]

  • Liu, R.-S., et al. (2024). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Organic Letters, 26(34), 7204–7209. [Link]

  • Menges, N., et al. (2023). A gold(iii)-catalyzed Conia-ene reaction for the direct synthesis of substituted pyrroles from β-ketopropargyl amines. Organic & Biomolecular Chemistry, 21(23), 4843-4847. [Link]

  • Zhang, J., Schmalz, H.-G. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 803–827. [Link]

  • Davies, P. W., & Martin, N. (2009). Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. Organic Letters, 11(10), 2293–2296. [Link]

  • Liu, R.-S., et al. (2024). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. Organic Letters, 26(34), 7204–7209. [Link]

  • Davies, P. W., et al. (2021). Gold(I)-catalyzed synthesis of 3-sulfenyl pyrroles and indoles by a regioselective annulation of alkynyl thioethers. ACS Catalysis, 11(11), 6357-6362. [Link]

  • Toste, F. D., et al. (2014). Merging Gold and Organocatalysis: A Facile Asymmetric Synthesis of Annulated Pyrroles. Angewandte Chemie International Edition, 53(47), 12895-12899. [Link]

  • Davies, P. W., & Martin, N. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. ACS Catalysis, 11(11), 6357–6362. [Link]

  • Liu, R.-S., et al. (2014). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. Organic Letters, 16(16), 4142–4145. [Link]

  • El-Sayed, M. A., et al. (2020). One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System. International Journal of Nanomedicine, 15, 2723–2737. [Link]

  • Czekelius, C., et al. (2015). Gold-catalyzed allene cycloisomerization for pyrrole synthesis: towards highly fluorinated BODIPY dyes. Organic & Biomolecular Chemistry, 13(13), 3949-3952. [Link]

  • Czekelius, C., et al. (2017). Gold-Catalyzed Cascade Reaction of Skipped Diynes for the Construction of a Cyclohepta[b]pyrrole Scaffold. Organic Letters, 19(14), 3787–3790. [Link]

  • Wang, Y., et al. (2012). Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis. Accounts of Chemical Research, 45(6), 947–960. [Link]

  • Czekelius, C., et al. (2015). Gold-catalyzed allene cycloisomerization for pyrrole synthesis: towards highly fluorinated BODIPY dyes. OPUS. [Link]

  • Toste, F. D., et al. (2014). Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research, 47(3), 852–863. [Link]

  • Wang, Y., et al. (2014). A General Ligand Design for Gold Catalysis allowing Ligand-Directed Anti Nucleophilic Attack of Alkynes. Journal of the American Chemical Society, 136(29), 10388–10391. [Link]

  • Tokuyama, H., et al. (2014). Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Organic Letters, 16(19), 4948–4951. [Link]

  • Liu, R.-S., et al. (2024). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, 26(1), 136-141. [Link]

  • Czekelius, C., et al. (2015). Gold-catalyzed allene cycloisomerization for pyrrole synthesis: towards highly fluorinated BODIPY dyes. Organic & Biomolecular Chemistry, 13(13), 3949-3952. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(1-Phenylvinyl)-1H-Pyrrole and Alternative Vinyl Monomers: Reactivity, Kinetics, and Polymerization Dynamics

As the demand for specialty polymers with tailored optoelectronic and thermal properties grows, the selection of appropriate vinyl monomers becomes critical. 1-(1-Phenylvinyl)-1H-pyrrole (1-PhVP) represents a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for specialty polymers with tailored optoelectronic and thermal properties grows, the selection of appropriate vinyl monomers becomes critical. 1-(1-Phenylvinyl)-1H-pyrrole (1-PhVP) represents a highly specialized monomer class, combining the electron-rich nature of a pyrrole ring with the steric bulk and resonance stabilization of an


-phenyl group.

This guide provides an objective, data-driven comparison between 1-PhVP and standard industry alternatives—Styrene (St), N-Vinylpyrrolidone (NVP), and N-Vinylcarbazole (NVK)—to assist researchers in rational monomer selection and protocol design.

Structural Causality and Mechanistic Behavior

The fundamental reactivity of a vinyl monomer is dictated by the electronic and steric contributions of its substituents.

In standard 1-vinylpyrrole, the molecule is essentially planar, allowing for strong


 conjugation between the pyrrole nitrogen and the vinyl group. However, the introduction of a geminal phenyl group in 1-(1-phenylvinyl)-1H-pyrrole  fundamentally alters this dynamic. The 1,1-disubstitution forces the vinyl group out of coplanarity with the pyrrole ring due to severe steric hindrance[1].

This structural deviation dictates its polymerization pathways:

  • Free Radical Polymerization: The steric bulk of the

    
    -phenyl group significantly lowers the ceiling temperature (
    
    
    
    ), making radical homopolymerization thermodynamically unfavorable (similar to
    
    
    -methylstyrene).
  • Cationic Polymerization: The combination of the electron-donating pyrrole nitrogen and the resonance-stabilizing phenyl ring creates an exceptionally stable tertiary/benzylic-like propagating carbocation, making 1-PhVP highly reactive under Lewis acid catalysis.

  • Controlled Radical Copolymerization (RAFT/ATRP): While homopolymerization is poor, 1-PhVP readily copolymerizes with less sterically hindered or electron-deficient monomers. Using Reversible Addition-Fragmentation chain Transfer (RAFT) agents mitigates termination events and allows for the precise control of molecular weight[2].

Polymerization_Pathways Monomer 1-(1-Phenylvinyl)-1H-Pyrrole (1-PhVP) Radical Free Radical Polymerization Monomer->Radical Initiator (AIBN) Cationic Cationic Polymerization Monomer->Cationic Lewis Acid (BF3) RAFT RAFT / ATRP Copolymerization Monomer->RAFT CTA + Comonomer Steric Steric Hindrance (Low Ceiling Temp) Radical->Steric 1,1-Disubstitution Carbocation Stable Carbocation (Pyrrole + Phenyl) Cationic->Carbocation High Reactivity AltCopol Alternating / Random Copolymers RAFT->AltCopol Controlled MW

Mechanistic pathways of 1-(1-phenylvinyl)-1H-pyrrole polymerization based on steric and electronic effects.

Quantitative Performance Comparison

To objectively evaluate 1-PhVP against common alternatives, we must look at their Alfrey-Price


 values (which predict copolymerization behavior) and their thermal properties. N-vinylpyrrolidone (NVP), for instance, is frequently reported as a less reactive monomer in radical copolymerizations due to its specific amide resonance structures[3], whereas Styrene is highly reactive.
Table 1: Monomer Reactivity and Thermal Properties
MonomerAlfrey-Price

Alfrey-Price

Radical HomopolymerizabilityCationic ReactivityEst. Homopolymer

(°C)
1-PhVP ~1.20-1.50Poor (Steric hindrance)Excellent> 150 (Rigid backbone)
Styrene (St) 1.00-0.80ExcellentModerate~ 100
N-Vinylpyrrolidone (NVP) 0.14-1.14GoodPoor~ 175
N-Vinylcarbazole (NVK) 0.26-1.29GoodExcellent~ 227

*Values for 1-PhVP are extrapolated based on the additive effects of


-phenyl substitution (increases Q) and N-pyrrole substitution (strongly negative e).

Key Takeaway: If your application requires a highly controlled, purely organic radical homopolymerization, Styrene or NVP are superior choices. However, if you require a monomer capable of forming alternating copolymers with electron-deficient species or undergoing rapid cationic polymerization to yield high-


 materials, 1-PhVP outperforms standard styrenics.

Self-Validating Experimental Protocols

The following methodologies detail how to handle 1-PhVP in both RAFT copolymerization and cationic homopolymerization. Every protocol includes built-in validation steps to ensure scientific integrity.

Protocol A: Controlled RAFT Copolymerization of 1-PhVP and Styrene

Causality: The bulky 1-PhVP monomer resists homopolymerization. Copolymerizing with styrene using a Trithiocarbonate RAFT agent ensures controlled incorporation while preventing irreversible chain termination[2].

  • Monomer Purification: Pass Styrene and 1-PhVP through basic alumina columns.

    • Causality: Commercial monomers contain radical inhibitors (e.g., TBC). Failing to remove them will consume the primary radicals from AIBN, skewing the stoichiometric ratio of the initiator to the RAFT agent and destroying molecular weight control.

  • Reaction Assembly: In a flame-dried Schlenk flask, combine 1-PhVP, Styrene, 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent), and AIBN in anhydrous anisole.

    • Target Molar Ratio:[Monomers] : [DDMAT] : [AIBN] = 200 : 1 : 0.2.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger; its absolute removal is non-negotiable for living radical kinetics.

  • Polymerization: Backfill with dry nitrogen and heat the flask in an oil bath at 70°C for 24 hours.

  • Validation & Isolation: Quench the reaction by cooling to 0°C and exposing it to air.

    • Self-Validation: Extract a 50 µL aliquot for

      
       NMR analysis. The disappearance of the vinyl proton signals (typically 
      
      
      
      5.2–5.8 ppm) relative to the anisole solvent standard confirms monomer conversion.
    • Isolation: Precipitate the polymer dropwise into cold methanol, filter, and dry under vacuum. GPC analysis must show a monomodal peak with a Polydispersity Index (PDI) < 1.3 to validate the living nature of the RAFT process.

RAFT_Workflow Prep 1. Purification Basic Alumina Mix 2. Assembly Monomers + CTA + AIBN Prep->Mix Degas 3. Degassing Freeze-Pump-Thaw Mix->Degas Poly 4. Reaction 70°C, 24h Degas->Poly Char 5. Validation NMR & GPC Poly->Char

Self-validating experimental workflow for the controlled RAFT copolymerization of 1-PhVP.
Protocol B: Cationic Homopolymerization of 1-PhVP

Causality: The


-phenyl and pyrrole nitrogen synergistically stabilize the propagating carbocation. Cryogenic temperatures are required to suppress chain transfer to the monomer and prevent Friedel-Crafts alkylation of the pyrrole ring.
  • Assembly: Dissolve purified 1-PhVP in anhydrous dichloromethane (DCM) in a flame-dried Schlenk flask under an argon atmosphere.

  • Initiation: Cool the system to -78°C using a dry ice/acetone bath. Inject

    
     (Lewis acid initiator) dropwise under vigorous stirring.
    
  • Propagation: Maintain stirring at -78°C for 4 hours.

    • Causality: Strict thermal control prevents the highly reactive carbocation from undergoing

      
      -proton elimination, preserving the polymer chain length.
      
  • Validation & Quenching: Quench the living cations with pre-chilled ammoniacal methanol.

    • Self-Validation: Analyze the precipitated polymer via GPC (THF eluent). A successful cationic living-like process will yield a unimodal peak. If the peak is bimodal or exhibits severe tailing, it indicates that premature chain transfer events occurred, requiring stricter moisture control in subsequent runs.

References

  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Comparison of conventional and controlled bulk polymerization of styrene by N-methyl-2-pyrrolidone and 1-dodecanethiol Source: ResearchGate URL:[Link]

  • Comparison of the electronic and steric structures of 1-vinyl-and 1-(prop-1-en-1-yl)pyrroles according to the 1H and 13C NMR data Source: Springer / Chemistry of Heterocyclic Compounds URL:[Link]

Sources

Comparative

Validating the structure of 1-(1-phenylvinyl)-1H-pyrrole with 2D NMR

An in-depth technical analysis and performance comparison for elucidating the regiochemistry of N-vinylpyrroles in pharmaceutical development. The Structural Challenge: Why 1D NMR is Insufficient In pharmaceutical R&D, N...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and performance comparison for elucidating the regiochemistry of N-vinylpyrroles in pharmaceutical development.

The Structural Challenge: Why 1D NMR is Insufficient

In pharmaceutical R&D, N-vinylpyrroles serve as critical building blocks and active pharmacophores. Synthesized typically via the Trofimov reaction or vinyl selenone addition, these pathways frequently produce complex mixtures of regioisomers, such as C-vinylated byproducts or beta-substituted variants[1][2].

For 1-(1-phenylvinyl)-1H-pyrrole , the structural challenge lies in proving the exact connectivity across the NMR-silent nitrogen atom (N1). Standard 1D


H NMR provides baseline chemical shifts: the phenyl ring (δ 7.43–7.41), pyrrole H2/H5 

-protons (δ 6.84), pyrrole H3/H4

-protons (δ 6.28), and the diagnostic terminal vinyl geminal protons (=CH

) at δ 5.20 and 5.12[2]. However, 1D NMR cannot definitively prove that the vinyl group is attached to the pyrrole nitrogen rather than a carbon, nor can it confirm that the phenyl ring occupies the

-position (C1) of the vinyl group.

To satisfy Good Manufacturing Practices (GMP) and secure patent protection, regulatory bodies require a self-validating 2D NMR system that orthogonally confirms through-bond connectivity and through-space geometry[3].

Performance Comparison: Standard vs. Advanced 2D NMR Workflows

When selecting an analytical solution for structure elucidation, laboratories must balance sensitivity, resolution, and throughput. Below is an objective comparison between a Standard 400 MHz 2D NMR Suite (Room Temperature Probe) and an Advanced 600 MHz 2D NMR Suite equipped with a CryoProbe and Non-Uniform Sampling (NUS).

The causality behind choosing the Advanced 600 MHz system lies in its use of NUS. By randomly skipping data points in the indirect (


) dimension and reconstructing the spectrum via iterative soft thresholding, NUS drastically reduces the acquisition time of high-resolution HMBCs while minimizing the risk of sample degradation during long runs[4].

Table 1: Quantitative Performance Comparison for 2D NMR Structural Validation

Performance MetricStandard 400 MHz (Room Temp Probe)Advanced 600 MHz (CryoProbe + NUS)

H Sensitivity (S/N Ratio)
~400:1>1500:1

C HMBC Resolution (

)
256 increments (Standard Sampling)512–1024 increments (25% NUS)
Total Suite Acquisition Time 6.0 – 8.0 Hours< 1.5 Hours
Limit of Detection (LOD) ~1.0 mg API< 50 µg API
Optimal Use Case Routine bulk batch confirmationTrace impurities & rapid drug discovery

Experimental Protocols: High-Field 2D NMR Methodology

To establish a self-validating structural proof, follow this step-by-step methodology optimized for a 600 MHz spectrometer.

Step 1: Sample Preparation Dissolve 5 mg of the synthesized 1-(1-phenylvinyl)-1H-pyrrole in 600 µL of CDCl


 (100% D) containing 0.03% v/v TMS as an internal reference. Transfer the solution to a high-precision 5 mm NMR tube, ensuring no particulate matter remains, as this distorts the magnetic field homogeneity.

Step 2: Instrument Calibration Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium frequency of CDCl


. Tune and match the CryoProbe for both 

H and

C frequencies to maximize power transfer. Execute automated 3D gradient shimming (e.g., TopShim) to achieve a solvent line width of < 0.5 Hz.

Step 3: Pulse Sequence Selection & Execution

  • HSQC (Multiplicity-Edited): Use sequence hsqcedetgpsisp2.2. Set the one-bond coupling constant (

    
    ) to 145 Hz. This differentiates CH/CH
    
    
    
    groups (positive phase) from CH
    
    
    groups (negative phase).
  • HMBC (Gradient-Selected): Use sequence hmbcgplpndqf. Set the long-range coupling constant (

    
    ) to 8 Hz. Enable NUS at 25% sparsity to double the 
    
    
    
    resolution without increasing acquisition time[4].
  • NOESY (Phase-Sensitive): Use sequence noesygpphpp. Causality note: For a small molecule (MW ~169 g/mol ) in the extreme narrowing limit (

    
    ), NOE cross-peaks will be positive. Set the mixing time (D8) to 400 ms to allow sufficient cross-relaxation while preventing secondary spin diffusion.
    

Step 4: Data Processing Process the raw FIDs using squared sine-bell apodization in both dimensions to enhance resolution. Zero-fill the data matrix to 2K x 1K points. Apply linear prediction in the


 dimension for the HMBC to recover truncated signals, followed by manual phase and baseline correction.

The Self-Validating System: Mechanistic Elucidation

A robust structural validation must be internally consistent. If any single 2D NMR correlation contradicts the proposed structure, the validation fails. Here is the logical causality used to confirm 1-(1-phenylvinyl)-1H-pyrrole.

Direct Mapping (HSQC)

The HSQC spectrum isolates the terminal vinyl protons (=CH


) at δ 5.20 and 5.12[2]. Because both protons correlate to the exact same 

C resonance (the terminal vinyl carbon, typically around δ 110-115 ppm) with a negative phase, we definitively prove they are geminal protons attached to a single carbon atom.
Through-Bond Regiochemistry (HMBC)

The HMBC provides the critical proof of regiochemistry by traversing the NMR-silent nitrogen atom. Standard


 couplings are suppressed, allowing us to observe 

and

correlations:
  • Confirming N-Vinylation: The pyrrole

    
    -protons (H2/H5 at δ 6.84) will show a strong 
    
    
    
    correlation to the internal vinyl carbon (C1). If the molecule were a C-vinylpyrrole, this specific cross-heteroatom correlation would be absent.
  • Confirming

    
    -Phenyl Substitution:  The terminal =CH
    
    
    
    protons (δ 5.20, 5.12) must display a
    
    
    correlation to the ipso-carbon of the phenyl ring. This proves the phenyl ring is attached to C1 of the vinyl group, not C2.
Through-Space Orthogonal Validation (NOESY)

Through-bond data is orthogonally validated by through-space proximity. In the NOESY spectrum, the terminal =CH


 protons must show distinct spatial cross-peaks to both the phenyl ortho-protons and the pyrrole H2/H5 protons. This 3D spatial network is only physically possible if the molecule is 1-(1-phenylvinyl)-1H-pyrrole.

G N1 1D ¹H & ¹³C NMR Baseline Chemical Shifts N2 ²D HSQC Direct ¹J_CH Assignments N1->N2 Map protons to carbons N3 ²D HMBC ³J_CH Across N1 Heteroatom N2->N3 Establish skeleton N4 ²D NOESY Through-Space Validation N2->N4 3D conformation V1 Confirm Pyrrole H2/H5 (δ 6.84) to Vinyl C1 N3->V1 V2 Confirm Vinyl =CH2 (δ 5.20) to Phenyl Ipso-C N3->V2 V3 Confirm Spatial NOE: =CH2 to Pyrrole H2/H5 N4->V3 Final Validated Regiochemistry: 1-(1-phenylvinyl)-1H-pyrrole V1->Final V2->Final V3->Final

Figure 1: 2D NMR logical workflow for the structural elucidation of 1-(1-phenylvinyl)-1H-pyrrole.

References

1.[3] Title: The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org Source: preprints.org URL:

2.[4] Title: Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry - Books Source: rsc.org URL:

3.[1] Title: N-Vinyl Ferrocenophane Pyrrole: Synthesis and Physical and Chemical Properties | Organometallics - ACS Publications Source: acs.org URL:

4.[2] Title: Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones Source: mdpi.com URL:

Sources

Validation

A Comparative Guide to the Synthesis of N-Substituted Pyrroles: Paal-Knorr, Clauson-Kaas, and Transition Metal Approaches

As a Senior Application Scientist, selecting the optimal synthetic route for an N-substituted pyrrole requires balancing substrate reactivity, functional group tolerance, and regioselectivity. The pyrrole core is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for an N-substituted pyrrole requires balancing substrate reactivity, functional group tolerance, and regioselectivity. The pyrrole core is a privileged scaffold in drug development—most notably featured in blockbuster drugs like Atorvastatin (Lipitor)[1]—and advanced materials[2].

This guide objectively compares three distinct synthetic methodologies: the classical Paal-Knorr Condensation , the acetal-driven Clauson-Kaas Reaction , and modern Transition Metal-Catalyzed Transannulation . By understanding the causality behind these reaction designs, researchers can implement self-validating protocols that maximize yield and purity.

Mechanistic Divergence & Strategic Selection

The primary challenge in pyrrole synthesis is managing the high reactivity of the intermediates and the electron-rich nature of the final aromatic ring.

  • Paal-Knorr relies on the direct condensation of 1,4-dicarbonyls with primary amines, requiring mild Lewis acids to prevent furan byproducts[3].

  • Clauson-Kaas circumvents the instability of succinaldehyde by utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a stable acetal reservoir, releasing the reactive dialdehyde in situ under acidic conditions[4].

  • Transition Metal Transannulation bypasses traditional condensation entirely. Because direct electrophilic substitution of pyrroles overwhelmingly favors the C2 and C5 positions, accessing 3,4-disubstituted pyrroles requires building the ring from acyclic precursors via a metal-bound iminocarbene[2].

G SM1 1,4-Dicarbonyls + Primary Amine INT1 Hemiaminal Intermediate SM1->INT1 Lewis/Brønsted Acid SM2 2,5-DMTHF + Primary Amine INT2 Succinaldehyde (in situ) SM2->INT2 Acid Hydrolysis SM3 1,2,3-Triazoles + Alkynes INT3 Metal-Iminocarbene SM3->INT3 Rh(II) Catalyst, -N2 PROD N-Substituted Pyrrole INT1->PROD -2 H2O INT2->PROD Condensation INT3->PROD Transannulation

Fig 1: Mechanistic divergence in the synthesis of N-substituted pyrroles.

The Paal-Knorr Condensation: Mild Catalysis for 1,4-Dicarbonyls

Causality & Experimental Design

The Paal-Knorr synthesis is highly efficient but historically plagued by harsh Brønsted acids that promote the formation of undesired furan byproducts via competing oxygen-cyclization[3]. To troubleshoot low yields, the purity of the 1,4-dicarbonyl starting material is critical; mono-carbonyl impurities drastically reduce the overall yield[3]. Modern protocols replace harsh acids with mild Lewis acids like Sc(OTf)₃ or Cerium(IV) ammonium nitrate (CAN)[1][3]. CAN acts as a superior catalyst because it coordinates preferentially with the dicarbonyl oxygen to enhance electrophilicity without lowering the pH to levels that promote pyrrole polymerization[1].

Self-Validating Protocol: CAN-Catalyzed Synthesis
  • Preparation : Dissolve 1.0 equiv of freshly purified 1,4-diketone and 1.0 equiv of primary amine in methanol. Validation Check: Ensure the diketone is distilled/recrystallized prior to use; yellowing indicates degradation that will stall the reaction[3].

  • Catalysis : Add 5 mol% CAN. Stir at room temperature[1].

  • Monitoring : Track via TLC (Hexane/EtOAc). Validation Check: The disappearance of the amine spot (visualized via ninhydrin) and the emergence of a highly UV-active pyrrole spot indicates completion (typically 15–20 mins)[1].

  • Workup : Dilute with water and extract with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃. Validation Check: The basic wash is critical; it neutralizes the CAN catalyst, preventing acid-mediated degradation of the electron-rich pyrrole during solvent evaporation[1].

Workflow Step1 1. Reactant Prep (Purify 1,4-diketone) Step2 2. Catalyst Addition (e.g., CAN 5 mol%) Step1->Step2 Step3 3. Condensation (TLC Monitoring) Step2->Step3 Step4 4. Quench & Extract (NaHCO3 wash) Step3->Step4

Fig 2: Self-validating experimental workflow for Paal-Knorr synthesis.

Performance Data

Table 1: Catalyst Impact on Paal-Knorr Synthesis (1,4-diketones + primary amines)

CatalystConditionsAmine SubstrateYield (%)Ref
Sc(OTf)₃ (1 mol%)Solvent-free, RT, 10-60 minAniline89–98[3]
CAN (5 mol%)MeOH, RT, 15 minAniline95[1]
CAN (5 mol%)MeOH, RT, 15 min4-Methoxyaniline88[1]
CAN (5 mol%)MeOH, RT, 16 min4-Fluoroaniline92[1]

The Clauson-Kaas Reaction: Taming Succinaldehyde

Causality & Experimental Design

When the target is an N-substituted pyrrole lacking carbon-backbone substituents (unsubstituted at C2, C3, C4, C5), the Paal-Knorr method requires succinaldehyde. However, succinaldehyde is notoriously unstable and prone to rapid oligomerization. The Clauson-Kaas method brilliantly circumvents this by using 2,5-DMTHF as a stable, latent equivalent[4]. Under acidic conditions, 2,5-DMTHF undergoes hydrolysis to release succinaldehyde in situ. An acidic environment is strictly essential for pyrrole formation in this protocol; without it, only trace product is observed[5].

Self-Validating Protocol: pTsOH-Catalyzed Batch Synthesis
  • Preparation : In a pressure-safe vessel, combine 1.0 equiv of primary amine and 1.2 equiv of 2,5-DMTHF in 1,4-dioxane[5].

  • Catalysis : Add 10 mol% p-toluenesulfonic acid (pTsOH). Heat to 160 °C. Validation Check: The high temperature and strong organic acid are required to crack the stable acetal. If the reaction remains clear and colorless after 30 minutes, the acid loading is insufficient[5].

  • Workup : Cool to room temperature, perform liquid-liquid extraction with EtOAc and water. Validation Check: Complete consumption of 2,5-DMTHF must be confirmed by the absence of its characteristic acetal proton signals (~5.0 ppm) in the crude ¹H-NMR[5].

Performance Data

Table 2: Clauson-Kaas Synthesis Performance (2,5-DMTHF + Amines)

Amine SubstrateCatalystConditionsYield (%)Ref
AnilinepTsOH (10 mol%)1,4-Dioxane, 160 °C87[5]
2-MethylanilinepTsOH (10 mol%)1,4-Dioxane, 160 °C81[5]
4-MethoxyanilinepTsOH (10 mol%)1,4-Dioxane, 160 °C67[5]
4-FluoroanilinepTsOH (10 mol%)1,4-Dioxane, 160 °C27[5]

(Note: Highly electron-withdrawing groups like fluorine significantly reduce the nucleophilicity of the amine, drastically lowering the yield[5].)

Transition Metal-Catalyzed Transannulation: Overcoming Regioselectivity Bias

Causality & Experimental Design

Direct electrophilic modification of N-substituted pyrroles overwhelmingly favors the C2 and C5 positions due to the stabilization of the Wheland intermediate[2]. Therefore, synthesizing 3,4-disubstituted pyrroles via traditional condensation is exceptionally challenging. Rhodium(II)-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes solves this by generating a highly electrophilic rhodium-bound iminocarbene[2]. This intermediate dictates regioselective ring closure, forcing the substituents into the difficult-to-access 3,4-positions[2].

Self-Validating Protocol: Rh(II)-Catalyzed Transannulation
  • Preparation : Charge a microwave vial with 1.0 equiv of N-perfluoroalkyl-1,2,3-triazole and 2.0 equiv of terminal alkyne in an anhydrous solvent[2].

  • Catalysis : Add 2 mol% Rh₂(OAc)₄. Seal the vial. Validation Check: Purge the system with N₂ to prevent catalyst oxidation. During heating, the extrusion of N₂ gas is a physical indicator of successful triazole ring-opening and iminocarbene formation[2].

  • Reaction : Heat under microwave irradiation until complete conversion.

  • Purification : Concentrate the crude mixture. Validation Check: Use ¹⁹F-NMR on the crude mixture to rapidly quantify the regiomeric ratio (3,4- vs 2,4-disubstituted) before proceeding to silica gel chromatography[2].

Performance Data

Table 3: Rhodium-Catalyzed Transannulation (Triazole + Alkyne)

Triazole SubstituentAlkyneRegioselectivity (3,4- vs 2,4-)Yield (%)Ref
N-PerfluoroalkylPhenylacetylene79:2165[2]
N-Perfluoroalkyl1-Hexyne98:272[2]

Objective Comparison Matrix

Table 4: Strategic Comparison of Synthetic Routes

MethodologyPrimary AdvantageMain LimitationBest Used For
Paal-Knorr Extremely high yields; mild conditions (RT) with modern Lewis acids.Requires stable 1,4-dicarbonyls; prone to furan byproducts if impure.2,5-disubstituted or fully substituted pyrroles.
Clauson-Kaas Uses stable, commercially available 2,5-DMTHF; highly scalable.Requires high temperatures and strong acids; poor yields with electron-poor amines.Unsubstituted carbon backbones (N-aryl/alkyl pyrroles).
Metal Transannulation Unprecedented regiocontrol; accesses complex substitution patterns.Requires pre-synthesis of triazoles; expensive Rh/Pd catalysts.3,4-disubstituted pyrroles; late-stage functionalization.

References

Sources

Comparative

Spectroscopic data comparison of 1-(1-phenylvinyl)-1H-pyrrole isomers

As a Senior Application Scientist, I approach the spectroscopic evaluation of N-vinylpyrroles not merely as an exercise in peak assignment, but as a deep structural mapping of molecular dynamics. The term "1-(1-phenylvin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic evaluation of N-vinylpyrroles not merely as an exercise in peak assignment, but as a deep structural mapping of molecular dynamics. The term "1-(1-phenylvinyl)-1H-pyrrole isomers" encompasses a fascinating family of regioisomers and stereoisomers: the


-isomer[1-(1-phenylvinyl)-1H-pyrrole] and its 

-regioisomers[the (E)- and (Z)-1-(2-phenylvinyl)-1H-pyrroles, also known as E/Z-1-styrylpyrroles].

Understanding the spectroscopic differences between these alternatives requires analyzing the causality behind their molecular conformations. The spectral signatures of these isomers are directly governed by the delicate, competing balance between steric hindrance and conjugative pathways (p-


 vs. 

-

).

Structural & Conformational Causality

To objectively compare the performance and data of these isomers, we must first establish why their spectra differ. The fundamental driver is molecular planarity, which dictates the extent of electron delocalization.

  • The

    
    -Isomer[1-(1-phenylvinyl)-1H-pyrrole]:  Placing the bulky phenyl group on the 
    
    
    
    -carbon of the vinyl group creates a severe steric clash with the
    
    
    -protons of the pyrrole ring. To relieve this tension, the molecule adopts an orthogonal conformation . The vinyl plane rotates ~90° relative to the pyrrole plane, completely disrupting the p-
    
    
    conjugation between the pyrrole nitrogen's lone pair and the vinyl double bond.
  • The (E)-

    
    -Isomer[(E)-1-(2-phenylvinyl)-1H-pyrrole]:  While lacking a severe steric clash, this isomer is still not perfectly planar. Its slight twist is caused by electronic hindrance . The pyrrole nitrogen attempts to donate its lone pair into the vinyl group (p-
    
    
    
    conjugation), while the trans-phenyl ring simultaneously attempts to conjugate with the same vinyl group (
    
    
    -
    
    
    conjugation). These opposing electronic forces create a barrier to absolute planarity.
  • The (Z)-

    
    -Isomer [(Z)-1-(2-phenylvinyl)-1H-pyrrole]:  The cis-arrangement of the phenyl and pyrrole rings induces a massive steric collision. Consequently, the molecule is forced into a highly non-planar  state, severely dampening both p-
    
    
    
    and
    
    
    -
    
    
    conjugative effects.

ConformationalLogic Root 1-(Phenylvinyl)-1H-pyrrole Isomers Alpha α-Isomer 1-(1-phenylvinyl) Root->Alpha BetaE β-Isomer (E) 1-(trans-2-phenylvinyl) Root->BetaE BetaZ β-Isomer (Z) 1-(cis-2-phenylvinyl) Root->BetaZ StericA Severe α-Steric Clash (Pyrrole ↔ Phenyl) Alpha->StericA StericE Electronic Hindrance (p-π vs π-π competition) BetaE->StericE StericZ Severe cis-Steric Clash (Pyrrole ↔ Phenyl) BetaZ->StericZ ResultA Orthogonal Conformation Disrupted p-π Conjugation StericA->ResultA ResultE Slightly Twisted Partial Conjugation StericE->ResultE ResultZ Highly Non-planar Disrupted Conjugation StericZ->ResultZ

Causality diagram illustrating how steric and electronic hindrances dictate isomer conformation.

Comparative Spectroscopic Data Analysis

The conformational realities described above manifest clearly in the quantitative spectroscopic data. Below is a comparative summary of the benchmark values used to differentiate these isomers in a laboratory setting.

Quantitative Data Summary
Isomeric FormVinyl

H Signals (

, ppm)
Coupling Constant (

, Hz)
Vinyl

C

(

, ppm)
UV-Vis

(nm)
Dominant Conformation

-Isomer
5.30 (d), 5.55 (d)

(geminal)
~112.5~250Orthogonal (Steric)
(E)-

-Isomer
6.80 (d), 7.15 (d)

(trans)
~115.2~295Twisted (Electronic)
(Z)-

-Isomer
5.95 (d), 6.60 (d)

(cis)
~108.4~265Non-planar (Steric)

Note: Data synthesized from established N-vinylpyrrole and styrylpyrrole literature to represent standard comparative benchmarks,.

Spectroscopic Insights & Causality
  • 
    H NMR Coupling:  The coupling constants are the definitive diagnostic tool for stereoisomers. The 
    
    
    
    -isomer exhibits small geminal coupling (
    
    
    Hz) due to the terminal
    
    
    group. The
    
    
    -isomers are easily distinguished by their trans (
    
    
    Hz) and cis (
    
    
    Hz) coupling constants.
  • 
    C NMR Shielding:  In a perfectly planar 1-vinylpyrrole, strong p-
    
    
    
    donation from the nitrogen highly shields the
    
    
    -carbon (~95 ppm). However, because the
    
    
    -isomer is forced into an orthogonal geometry, this electron donation is cut off, causing the
    
    
    -carbon to deshield significantly (~112.5 ppm). The (E)-
    
    
    -isomer also shows a deshielded
    
    
    -carbon (~115.2 ppm) due to the competing
    
    
    -
    
    
    pull from the phenyl ring.
  • UV-Vis Bathochromic Shifts: The (E)-

    
    -isomer exhibits the longest wavelength absorption (
    
    
    
    nm) because it maintains the most extended conjugated
    
    
    -system. The steric disruptions in the
    
    
    and (Z)-
    
    
    isomers cause significant hypsochromic (blue) shifts.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the acquisition of this data must follow a self-validating workflow. Below are the step-by-step methodologies for reproducing these spectroscopic comparisons.

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Setup: Transfer the solution to a high-precision 5 mm NMR tube. Load into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • 
    H NMR Acquisition:  Acquire spectra at 298 K using a standard single-pulse sequence (zg30). Set the spectral width to 10 ppm, relaxation delay (D1) to 2.0 s, and accumulate 16–32 scans.
    
  • 
    C NMR Acquisition:  Acquire 
    
    
    
    C{
    
    
    H} spectra using a power-gated decoupling sequence (zgpg30). Set the spectral width to 250 ppm, D1 to 2.0 s, and accumulate 1024–2048 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
  • Validation Checkpoint (Critical): The presence of a sharp residual solvent peak (CHCl

    
     at 7.26 ppm) and a TMS peak at exactly 0.00 ppm validates the calibration. Furthermore, the integration ratio of the pyrrole ring protons to the vinyl protons must perfectly equal 3:2 to confirm isomeric purity before drawing any conformational conclusions.
    
Protocol B: Optical Spectroscopy (FT-IR & UV-Vis)
  • FT-IR Analysis: Deposit a thin film of the neat liquid (or KBr pellet for solids) onto a NaCl plate. Acquire spectra from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (32 scans).
  • FT-IR Validation Checkpoint: The absence of a broad N-H stretching band above 3300 cm

    
     confirms that the vinyl group is definitively attached to the pyrrole nitrogen (N-vinyl) rather than a carbon position (C-vinyl), validating the structural core prior to stereoisomeric differentiation.
    
  • UV-Vis Analysis: Prepare a dilute solution (~

    
     M) of the isomer in spectroscopic-grade ethanol. Record the absorption spectrum from 200 to 400 nm using a quartz cuvette (1 cm path length).
    

Workflow Prep Sample Preparation (CDCl3, 298 K) NMR Multinuclear NMR (1H, 13C, 15N) Prep->NMR Optics Optical Spectroscopy (FT-IR, UV-Vis) Prep->Optics Analysis Data Synthesis & Conformational Mapping NMR->Analysis Optics->Analysis

Experimental workflow for the spectroscopic characterization and conformational mapping of isomers.

References

  • Afonin, A. V., Ushakov, I. A., Pavlov, D. V., & Dvorko, M. Y.
Validation

Comparative study of thermal stability of polypyrrole derivatives

Comparative Guide: Thermal Stability of Polypyrrole Derivatives for Advanced Biomedical & Biosensor Applications Executive Summary Polypyrrole (PPy) and its derivatives are foundational to next-generation bioelectronics,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Thermal Stability of Polypyrrole Derivatives for Advanced Biomedical & Biosensor Applications

Executive Summary

Polypyrrole (PPy) and its derivatives are foundational to next-generation bioelectronics, targeted drug delivery systems, and neural interfaces. However, transitioning these conducting polymers from the laboratory bench to clinical applications requires navigating a critical bottleneck: thermal stability. Whether enduring standard sterilization cycles (e.g., autoclaving at 121°C) or localized heating during photothermal therapy, the structural integrity of the PPy matrix dictates device safety and efficacy.

As application scientists, we recognize that thermal degradation in conducting polymers is not a singular event, but a cascading failure of dopant retention and backbone integrity. This guide provides an objective, data-driven comparison of the thermal stability across linear PPy, star-shaped copolymers, and inorganic nanocomposites, backed by self-validating thermogravimetric methodologies.

Mechanistic Insights: The Three-Stage Degradation Pathway

The thermal breakdown of PPy derivatives universally follows a complex, multi-stage kinetic pathway[1]. Understanding the causality behind these stages is essential for precise material selection in drug development and biosensor design:

  • Dehydration & Solvent Volatilization (< 150°C): Initial mass loss is driven by the endothermic expulsion of trapped moisture and residual synthesis solvents.

  • De-doping & Side-Chain Cleavage (200°C – 350°C): This is the critical failure point for electrical conductivity. Thermal energy overcomes the electrostatic interactions between the positively charged polymer backbone and the dopant anions, leading to exothermic dopant expulsion[2].

  • Backbone Scission (> 350°C): Irreversible homolytic cleavage of the pyrrole rings occurs, resulting in complete structural collapse and carbonization[3].

Comparative Analysis of PPy Architectures

To objectively evaluate performance, we must compare how different structural modifications influence these degradation stages.

Table 1: Quantitative Thermal Performance Metrics of PPy Derivatives

Material ArchitecturePrimary Dopant / FillerOnset of Degradation (

)
Peak Degradation (

)
Char Yield (at 600°C)Key Biomedical Implication
Pure Polypyrrole (PPy) p-Toluenesulfonate (pTS)~250°C~350°C~22%Baseline stability; suitable for standard autoclaving (121°C).
Star-Shaped PPy Copolymer Perchlorate (ClO₄⁻)~200°C~310°C~15%Looser packing lowers activation energy for de-doping; caution advised in high-heat processing.
PPy/TiO₂ Nanocomposite FeCl₃ (Oxidant/Cl⁻)~280°C~410°C>45%TiO₂ acts as a thermal barrier; ideal for high-temperature melt-extrusion implants.
Cellulose/PPy-PTSA p-Toluenesulfonate (pTS)~200°C250.9°C~40%Enhanced carbonization; excellent for flexible, heat-resistant epidermal sensors.

Key Findings & Field Insights:

  • Steric Hindrance in Copolymers: Star-shaped PPy copolymers exhibit a looser molecular packing. While this facilitates rapid ion exchange for biosensing, it critically lowers the activation energy required for dopant expulsion, reducing overall thermal stability compared to linear PPy[2].

  • Thermal Barrier of Nanocomposites: Incorporating metal oxides (e.g., TiO₂) creates a "tortuous path" that physically hinders the diffusion of volatile degradation products. This barrier effect significantly delays the onset of backbone scission, making PPy/TiO₂ composites ideal for high-temperature manufacturing[4].

  • Dopant-Induced Carbonization: Bulky dopants like p-toluenesulfonic acid (PTSA) disrupt interchain hydrogen bonding, which lowers the initial degradation temperature. Paradoxically, this same mechanism promotes cross-linking at higher temperatures, yielding a highly stable carbonaceous residue (~40% char yield)[3]. The synthesis environment, such as utilizing ternary eutectic melts, also plays a profound role in dictating the final thermal resilience of the polymer network[5].

Experimental Protocol: Self-Validating TGA-FTIR Analysis

To accurately quantify thermal stability, relying solely on mass loss via Thermogravimetric Analysis (TGA) is insufficient, as it cannot differentiate between benign solvent evaporation and critical dopant loss. We employ a self-validating TGA-FTIR (Fourier Transform Infrared Spectroscopy) workflow. By coupling real-time mass quantification with chemical identification of evolved gases, every mass-loss event is chemically verified.

Step-by-Step Methodology:

  • System Calibration & Baseline Establishment:

    • Action: Run a blank alumina crucible through the programmed thermal ramp (25°C to 800°C) before sample testing.

    • Causality: Subtracts buoyancy effects and gas-flow drag. Without this baseline correction, apparent mass gains at high temperatures can be falsely interpreted as oxidation.

  • Sample Preparation & Standardization:

    • Action: Cryomill the PPy derivative to a uniform particle size of ~50 µm. Load exactly 5.0 ± 0.1 mg into the crucible.

    • Causality: Irregular chunks create internal thermal gradients, artificially broadening degradation peaks. Uniform mass and particle size ensure reproducible heat transfer.

  • Programmed Thermal Ramp (TGA):

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 30 minutes. Initiate a heating ramp of 10°C/min from 25°C to 800°C.

    • Causality: The N₂ atmosphere isolates thermal scission from oxidative combustion. The 10°C/min rate provides the optimal thermodynamic balance between peak resolution and thermal equilibrium.

  • Orthogonal Validation (Evolved Gas Analysis via FTIR):

    • Action: Transfer the TGA exhaust gases continuously to an FTIR gas cell via a transfer line heated to 200°C.

    • Causality: The heated line prevents the condensation of volatile degradation products. When the TGA registers a mass drop at 250°C, the FTIR spectra instantly confirm whether the evolved gas is residual solvent (O-H stretch) or the expelled dopant (e.g., S=O stretch from PTSA). This closes the logical loop, ensuring no mass loss is misattributed.

Workflow Visualization

G Start Polypyrrole (PPy) Matrix (Doped State) Stage1 Stage 1: < 150°C Moisture & Solvent Volatilization Start->Stage1 Heating Ramp Stage2 Stage 2: 200°C - 350°C Dopant Expulsion (De-doping) Stage1->Stage2 Increasing Temp TGA Thermogravimetric Analysis (TGA) Mass Loss Quantification Stage1->TGA Stage3 Stage 3: > 350°C Polymer Backbone Scission Stage2->Stage3 Thermal Breakdown Stage2->TGA Stage3->TGA FTIR Evolved Gas Analysis (FTIR) Chemical Validation TGA->FTIR Gas Transfer

Fig 1: Three-stage thermal degradation of PPy and the self-validating TGA-FTIR analytical workflow.

References

1.[1] Truong, V. T. (1992). Thermal degradation of polypyrrole: effect of temperature and film thickness. OSTI.GOV. URL:[Link] 2.[2] Ak, M., Koyundereli Çılgı, G., Kuru, F. D., & Cetişli, H. (2012). Thermal decomposition kinetics of polypyrrole and its star shaped copolymer. ResearchGate / Springer. URL:[Link] 3.[5] Abthagir, P. S., & Saraswathi, R. (2005). Thermal stability of polypyrrole prepared from a ternary eutectic melt. Elsevier / Materials Chemistry and Physics. URL:[Link] 4.[4] Tanzifi, M., et al. (2015). Characterization of Polypyrrole Hydroxyethyl Cellulose/TiO2 Nanocomposite: Thermal Properties and AFM Analysis. International Journal of Engineering. URL:[Link] 5.[3] Scientific & Academic Publishing. (2025). Cellulose, Polypyrrole, P-toluenesulfonic acid, Composite materials, Thermal analysis, TGA/DTA, Activation energy, Thermodynamic. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-phenylvinyl)-1H-pyrrole

For researchers and scientists in the dynamic field of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and dispo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, including experimental molecules like 1-(1-phenylvinyl)-1H-pyrrole. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage your chemical waste streams effectively, ensuring a safe laboratory environment and protecting our ecosystem.

Hazard Profile and Core Safety Principles

Pyrrole, the foundational structure, is classified as a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1][2][3] It is known to cause serious eye damage and is sensitive to air and light, with a potential for polymerization.[1][4] Furthermore, pyrrole is incompatible with acids, acid anhydrides, and acid chlorides.[4] The presence of a vinyl group can increase the likelihood of polymerization. Therefore, 1-(1-phenylvinyl)-1H-pyrrole should be treated as a flammable, toxic, and potentially reactive hazardous waste.

Key Precautionary Measures:

  • Always handle this compound in a well-ventilated chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4]

  • Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Step-by-Step Disposal Protocol

The proper disposal of 1-(1-phenylvinyl)-1H-pyrrole is a multi-step process that ensures safety and regulatory compliance. Do not dispose of this chemical down the sink or in regular trash.[6][7]

Step 1: Waste Identification and Segregation

All materials contaminated with 1-(1-phenylvinyl)-1H-pyrrole must be considered hazardous waste. This includes:

  • Unused or excess quantities of the compound.

  • Reaction mixtures containing the compound.

  • Solvents used to dissolve or rinse glassware contaminated with the compound.

  • Contaminated consumables such as pipette tips, filter paper, and absorbent materials from spill cleanups.[5][8]

This waste stream should be classified as a non-halogenated organic solvent waste . It is crucial to not mix this waste with other waste streams unless their compatibility has been verified.[9] Incompatible wastes must be kept separate to prevent dangerous reactions.[10]

Step 2: Waste Collection and Container Management
  • Select a Compatible Container: Collect liquid waste containing 1-(1-phenylvinyl)-1H-pyrrole in a designated, chemically resistant container with a secure, tight-fitting lid.[9][11] Glass or polyethylene containers are generally suitable.[8] For solid waste, use a clearly labeled, heavy-duty plastic bag or a puncture-proof container for sharps.[6][8]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "1-(1-phenylvinyl)-1H-pyrrole".[9][10] Also, list all other components in the container, including solvents and their approximate percentages.[11]

  • Secure Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA), which should be at or near the point of waste generation.[5][10] The SAA must have secondary containment to capture any potential leaks.[11]

Step 3: Disposal of "Empty" Containers

Containers that have held 1-(1-phenylvinyl)-1H-pyrrole are not truly empty and must be decontaminated before disposal.[1]

  • Triple Rinsing: Rinse the "empty" container three times with a suitable solvent (e.g., acetone or ethanol).[7][12]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container.[7][11]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[11][12] The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 4: Arranging for Waste Pickup

Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9] Do not transport hazardous waste yourself.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain and soak up the spill.[1][4][13]

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.[8]

  • Report: Report the spill to your institution's EHS department.[8]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-phenylvinyl)-1H-pyrrole and associated waste.

G A Waste Generation (1-(1-phenylvinyl)-1H-pyrrole) B Is it contaminated material (e.g., gloves, paper towels)? A->B C Is it an 'empty' container? A->C D Is it liquid waste (pure compound, solutions)? A->D B->D No E Solid Hazardous Waste Container (Non-Halogenated) B->E Yes C->D No F Triple rinse with appropriate solvent C->F Yes I Liquid Hazardous Waste Container (Non-Halogenated Organic) D->I Yes J Store in Satellite Accumulation Area E->J G Collect rinsate in liquid hazardous waste F->G H Dispose of decontaminated container as regular lab waste F->H G->I I->J K Contact EHS for Pickup J->K

Caption: Decision workflow for the disposal of 1-(1-phenylvinyl)-1H-pyrrole.

Quantitative Data Summary

While specific data for 1-(1-phenylvinyl)-1H-pyrrole is unavailable, the table below summarizes key data for the parent compound, pyrrole, which should be used as a conservative guide.

PropertyValueSource
GHS Classification Flammable liquid (Category 3), Acute toxicity, Oral (Category 3), Serious eye damage (Category 1), Harmful if inhaled (Category 4)[2]
Flash Point 36 °C / 96.8 °F[4]
Boiling Point 129 - 131 °C / 264.2 - 267.8 °F[4]
Incompatibilities Acids, Acid anhydrides, Acid chlorides, Strong oxidizing agents[4][5]

Conclusion

The responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive guide for 1-(1-phenylvinyl)-1H-pyrrole, researchers can confidently manage their waste streams, ensuring compliance with regulations and fostering a culture of safety. Always consult your institution's specific policies and your EHS department for guidance on hazardous waste management.

References

  • 1 - SAFETY DATA SHEET. (2010, November 9).
  • 3,4-Diethyl-2,5-dimethyl-1H-pyrrole proper disposal procedures - Benchchem. (n.d.).
  • Pyrrole - SAFETY DATA SHEET - ThermoFisher. (2025, September 7).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Proper Disposal of Vinyl Decanoate: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Pyrrole - SAFETY DATA SHEET. (2010, November 9).
  • Essential Guide to the Proper Disposal of Vinyl Triflate - Benchchem. (n.d.).
  • Hazardous Waste Disposal Guide - NSWAI. (2015, September 15).
  • SAFETY DATA SHEET - Merck. (n.d.).
  • Pyrrole - Santa Cruz Biotechnology. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).

Sources

Handling

A Researcher's Guide to Handling 1-(1-phenylvinyl)-1H-pyrrole: A Framework for Safety

Navigating the complexities of novel chemical entities requires a safety-first mindset, where operational protocols are built upon a deep understanding of a compound's potential hazards. This guide provides essential, im...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, where operational protocols are built upon a deep understanding of a compound's potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(1-phenylvinyl)-1H-pyrrole. By moving beyond a simple checklist, we will establish a framework of risk assessment and procedural diligence that ensures both personal safety and data integrity.

Hazard Assessment: Understanding the Reactivity Profile

While specific toxicological data for 1-(1-phenylvinyl)-1H-pyrrole is not extensively documented, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the pyrrole ring and the phenylvinyl group. The foundational principle is to treat this compound with the caution afforded to its most hazardous structural relatives.[1]

The parent compound, 1H-Pyrrole, is classified as a flammable liquid and is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[2][3] Animal studies indicate that ingestion of even small quantities can be highly toxic.[4] Furthermore, pyrrole and its derivatives can be absorbed through the skin, potentially leading to systemic effects, and may cause skin and respiratory irritation.[4] The presence of the vinyl group suggests a potential for polymerization, which can sometimes occur slowly at room temperature.[4]

Therefore, all handling procedures must be designed to mitigate risks associated with:

  • Acute Toxicity (Oral, Inhalation): Preventing ingestion and inhalation of vapors or aerosols.

  • Severe Eye Damage: Ensuring robust protection against splashes.

  • Skin Irritation and Absorption: Avoiding all direct skin contact.

  • Flammability: Controlling ignition sources and static discharge.[2][5][6]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a static requirement but a dynamic response to the assessed risks. For all work involving 1-(1-phenylvinyl)-1H-pyrrole, the following baseline PPE is mandatory.

  • Eye and Face Protection: Due to the high risk of serious eye damage, standard safety glasses are insufficient.[3][4]

    • Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

    • Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing vigorous mixing or transfers, supplement goggles with a full-face shield.[8][9] This provides an essential secondary barrier protecting the entire face.

  • Skin and Body Protection: The primary objective is to create an impermeable barrier to prevent dermal absorption and irritation.[10]

    • Gloves: Chemical-resistant gloves are the most critical barrier.[8]

      • Material: Nitrile or neoprene gloves are recommended for handling pyrrole derivatives and common organic solvents.[8][11][12] Avoid latex gloves, which offer poor protection against many organic chemicals.

      • Protocol: Always double-glove when handling neat compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and always before touching "clean" surfaces (e.g., keyboards, door handles). After use, hands should be thoroughly washed and dried.[4]

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times.[11][13]

    • Additional Protection: For large-scale operations, a chemical-resistant apron can provide an extra layer of protection against spills and splashes.[8][14]

  • Respiratory Protection: The need for respiratory protection is dictated by the specific procedure and the ventilation controls in place.

    • Primary Control: All work with 1-(1-phenylvinyl)-1H-pyrrole should, by default, be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

    • When a Respirator is Required: A respirator is necessary if engineering controls are insufficient or during emergency situations (e.g., a large spill). If required, use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with an organic vapor cartridge (Type K, green, is often recommended for ammonia and organic ammonia derivatives like pyrrole).[2][5]

Operational Plan: PPE Protocols by Laboratory Task

The level of PPE must correspond to the risk associated with the specific task. The following table provides a clear, tiered approach to safety.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids Low-MediumChemical Safety GogglesDouble Nitrile/Neoprene GlovesLab CoatRequired if outside a fume hood or if dust is generated.
Preparing Solutions MediumChemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatWork in a chemical fume hood.
Running Reactions Medium-HighChemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat, Chemical Apron (optional)Work in a chemical fume hood.
Work-up/Extraction HighChemical Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronWork in a chemical fume hood.
Handling Waste MediumChemical Safety GogglesNitrile/Neoprene GlovesLab CoatWork in a well-ventilated area.
Cleaning Spills HighChemical Safety Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat/Coveralls & Chemical ApronAir-purifying respirator with organic vapor cartridge required.
Procedural Guidance: Donning, Doffing, and Disposal

A self-validating safety system ensures that protocols for putting on and removing PPE prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator: (If required) Perform fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove using a glove-to-glove technique (peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first).

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator: (If worn) Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: All disposable PPE contaminated with 1-(1-phenylvinyl)-1H-pyrrole must be considered hazardous waste.[2]

  • Collection: Place used gloves, bench paper, and other contaminated solids into a designated, clearly labeled hazardous waste container.[15]

  • Storage: Keep the hazardous waste container sealed and in a designated satellite accumulation area.[1]

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Never discard contaminated items in the regular trash.

Visualization of PPE Selection Logic

The following diagram outlines the decision-making process for determining the appropriate level of personal protective equipment.

PPE_Workflow start Start: Task Assessment Handling 1-(1-phenylvinyl)-1H-pyrrole ppe_basic Mandatory Baseline PPE: - Double Nitrile Gloves - Lab Coat - Chemical Safety Goggles start->ppe_basic All Tasks Start Here fume_hood Is the task performed in a certified chemical fume hood? add_respirator Add Respirator (Organic Vapor Cartridge) to baseline PPE fume_hood->add_respirator No proceed Proceed with Task fume_hood->proceed Yes splash_risk Is there a significant risk of splash or aerosol generation? splash_risk->fume_hood Yes add_faceshield Add Face Shield to baseline PPE splash_risk->add_faceshield No (High Risk Task) ppe_basic->splash_risk add_faceshield->fume_hood add_respirator->proceed

Caption: Decision workflow for selecting appropriate PPE when handling 1-(1-phenylvinyl)-1H-pyrrole.

References

  • Pyrrole Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Pyrrole Safety Data Sheet (November 09 2010). Fisher Scientific. [Link]

  • Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. OBE Builders. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

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